molecular formula C6H6N2O3 B12360645 Acipimox-13C2,15N2

Acipimox-13C2,15N2

Katalognummer: B12360645
Molekulargewicht: 158.10 g/mol
InChI-Schlüssel: DJQOOSBJCLSSEY-WKHKRNGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acipimox-13C2,15N2 is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 158.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H6N2O3

Molekulargewicht

158.10 g/mol

IUPAC-Name

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1

InChI-Schlüssel

DJQOOSBJCLSSEY-WKHKRNGSSA-N

Isomerische SMILES

CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O

Kanonische SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Acipimox-13C2,15N2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox-13C2,15N2 is the stable isotope-labeled form of Acipimox, a nicotinic acid derivative and well-characterized hypolipidemic agent. This technical guide provides a comprehensive overview of this compound, including its core chemical and physical properties, its application as an internal standard in bioanalytical methods, and a detailed exploration of the mechanism of action of its non-labeled counterpart, Acipimox. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Introduction to Acipimox and its Stable Isotope-Labeled Analog

Acipimox is a lipid-lowering drug that has been in clinical use for the treatment of hyperlipidemia.[1] It is a derivative of nicotinic acid and shares a similar mechanism of action but with a more favorable side-effect profile. The primary therapeutic effect of Acipimox is the reduction of plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol, accompanied by a modest increase in high-density lipoprotein (HDL) cholesterol.[2]

To facilitate accurate and precise quantification of Acipimox in biological matrices, a stable isotope-labeled version, this compound, has been synthesized.[3] In this molecule, two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling results in a molecule with a higher mass-to-charge ratio (m/z) that is chemically and physically almost identical to the unlabeled drug.[2][4] These properties make this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis as it effectively corrects for variability in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[2]

Physicochemical and Isotopic Data

The following tables summarize the key physicochemical and isotopic properties of this compound and its unlabeled counterpart, Acipimox.

Table 1: Physicochemical Properties

PropertyAcipimoxThis compound
Chemical Name 5-methylpyrazinecarboxylic acid 4-oxide5-methylpyrazine-13C2,15N2-carboxylic acid 4-oxide
Molecular Formula C₆H₆N₂O₃C₄¹³C₂H₆¹⁵N₂O₃
Molecular Weight 154.12 g/mol [2]158.10 g/mol [3]
CAS Number 51037-30-0[2]2012598-41-1
Appearance SolidSolid

Table 2: Isotopic Purity and Enrichment (Typical Values)

ParameterSpecification
Chemical Purity (HPLC) >98%[3]
Isotopic Enrichment ≥99% for ¹³C and ¹⁵N

Note: Specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.

Mechanism of Action of Acipimox

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.

  • Receptor Binding: Acipimox acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[6]

  • Inhibition of Adenylyl Cyclase: The binding of Acipimox to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[7]

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]

  • Inhibition of Protein Kinase A (PKA): Lower levels of cAMP prevent the activation of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[7]

  • Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. By preventing PKA activation, Acipimox effectively inhibits HSL activity.

  • Decreased Free Fatty Acid Release: The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, leading to a significant decrease in the release of FFAs from adipose tissue into the bloodstream.

  • Systemic Lipid Lowering: The reduced availability of circulating FFAs as a substrate for the liver results in decreased synthesis of triglycerides and VLDL. This ultimately leads to lower plasma triglyceride and LDL cholesterol levels, and a modest increase in HDL cholesterol.[2]

Signaling Pathway Diagram

Acipimox_Signaling_Pathway cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Binds to Gi Gi-protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL HSL_inactive->HSL_active Triglycerides Triglycerides FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hydrolyzed by HSL Glycerol Glycerol Triglycerides->Glycerol FFA_release Decreased FFA Release FFAs->FFA_release Glycerol->FFA_release

Caption: Acipimox signaling pathway in adipocytes.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Acipimox in biological samples by LC-MS/MS. The following is a general protocol that can be adapted for various matrices such as plasma, serum, and tissue homogenates.

Preparation of Stock and Working Solutions
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Acipimox stock solution.

  • Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Acipimox stock solution with the appropriate solvent. Prepare a working solution of the internal standard by diluting the IS stock solution to a suitable concentration (e.g., 1 µg/mL).

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (calibration standard, QC, or unknown sample).

  • Addition of Internal Standard: Add a fixed volume (e.g., 10 µL) of the this compound working solution to each tube, except for the blank matrix samples.

  • Protein Precipitation: Add a precipitating agent (e.g., 200 µL of acetonitrile) to each tube.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation and matrices.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of Acipimox and IS from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions Acipimox: e.g., m/z 153.0 → 109.1 (negative mode)[5]this compound: e.g., m/z 157.0 → 113.1 (negative mode)
Collision Energy Optimized for each transition

Note: The specific MRM transitions will depend on the isotopic labeling pattern of the internal standard and may need to be determined experimentally.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample and Standard Preparation cluster_processing Sample Processing cluster_analysis Analysis and Data Processing Stock_Solutions Prepare Stock Solutions (Analyte and IS) Working_Solutions Prepare Working Solutions (Calibration Standards, QCs, IS) Stock_Solutions->Working_Solutions Biological_Sample Aliquot Biological Sample (Unknown, Blank, QC) Working_Solutions->Biological_Sample Add_IS Spike with Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Ratio vs. Concentration) Data_Acquisition->Quantification Results Report Results Quantification->Results

Caption: Bioanalytical workflow using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Acipimox in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality data by compensating for analytical variability. A thorough understanding of the mechanism of action of Acipimox, coupled with robust and validated bioanalytical methods, is crucial for advancing research in lipid metabolism and related therapeutic areas. This technical guide provides a foundational resource for scientists and researchers working with this important compound.

References

Acipimox-¹³C₂,¹⁵N₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Acipimox-¹³C₂,¹⁵N₂. This stable isotope-labeled derivative of the lipid-lowering agent Acipimox is an essential tool for advanced research in pharmacokinetics, metabolism, and drug discovery.

Core Chemical Properties

Acipimox-¹³C₂,¹⁵N₂ is a synthetic, non-radioactive, isotopically labeled version of Acipimox. The incorporation of two carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes results in a precise mass shift, making it an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic studies.[1][2][3]

PropertyValueReference
Molecular Formula C₄¹³C₂H₆¹⁵N₂O₃[1][3]
Molecular Weight 158.10 g/mol [1][3]
CAS Number (unlabeled) 51037-30-0[1]
Appearance Typically a solid at room temperature[3]
Purity Typically >98% (as determined by HPLC)[1]
Isotopic Purity Information typically provided in the Certificate of Analysis from the supplier.

Mechanism of Action and Signaling Pathway

Acipimox, a derivative of nicotinic acid, primarily exerts its therapeutic effects by modulating lipid metabolism. Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue.[2] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1, on the surface of adipocytes.

Activation of GPR109A leads to a cascade of intracellular events that ultimately inhibit the activity of hormone-sensitive lipase. This enzyme is crucial for the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting hormone-sensitive lipase, Acipimox reduces the release of FFAs from adipose tissue into the bloodstream. The subsequent reduction in circulating FFAs leads to decreased triglyceride synthesis in the liver and a reduction in the production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) cholesterol.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A Receptor (Adipocyte) Acipimox->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs VLDL VLDL Production (Liver) FFAs->VLDL Experimental_Workflow start Start prep_standards Prepare Standards & QCs start->prep_standards sample_prep Plasma Sample Preparation start->sample_prep lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis add_is Add Internal Standard (Acipimox-¹³C₂,¹⁵N₂) sample_prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate evaporate->lcms_analysis data_analysis Data Analysis (Quantification) lcms_analysis->data_analysis end End data_analysis->end

References

Acipimox-13C2,15N2: An In-depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent. This technical guide provides a comprehensive overview of the core mechanism of action of Acipimox, with a specific focus on its isotopically labeled form, Acipimox-13C2,15N2, which is invaluable for metabolic and pharmacokinetic studies. We will delve into the molecular signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to its mechanism of action.

Core Mechanism of Action: Inhibition of Lipolysis

The primary mechanism of action of Acipimox is the inhibition of lipolysis in adipose tissue.[1] This process is initiated by the binding of Acipimox to the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1 or hydroxycarboxylic acid receptor 2 (HCA2).[2] This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in the release of free fatty acids (FFAs) from adipocytes.

Signaling Pathway

The binding of Acipimox to GPR109A on the surface of adipocytes activates an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides.[3][4] By inhibiting PKA, Acipimox prevents the activation of HSL, thereby reducing the hydrolysis of triglycerides into FFAs and glycerol (B35011).[1] This leads to a decrease in the flux of FFAs from adipose tissue to the liver.[5]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_release FFA Release (to circulation) FFA_Glycerol->FFA_release FFA_uptake Reduced FFA Uptake FFA_release->FFA_uptake Reduced Flux VLDL_synthesis VLDL Synthesis FFA_uptake->VLDL_synthesis Decreases VLDL_secretion VLDL Secretion (to circulation) VLDL_synthesis->VLDL_secretion

Figure 1: Acipimox signaling pathway in adipocytes and its effect on the liver.

Downstream Effects on Lipid Metabolism

The reduction in circulating FFAs has significant downstream consequences on hepatic lipid metabolism. With a diminished supply of FFAs, the liver's synthesis of triglycerides is reduced.[1] This, in turn, leads to decreased production and secretion of very-low-density lipoprotein (VLDL) particles.[5] Since VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL subsequently leads to lower LDL cholesterol levels. Furthermore, Acipimox has been observed to increase high-density lipoprotein (HDL) cholesterol levels, although the precise mechanism for this effect is less well understood.[1]

Quantitative Data on Acipimox's Effects

The following tables summarize the quantitative effects of Acipimox on various lipid parameters as reported in clinical and preclinical studies.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Glycerol

Study PopulationAcipimox DoseDurationFFA ReductionGlycerol ReductionCitation
Obese subjects250 mgSingle doseSignificant decreaseSignificant decrease in basal release[6]
Hypertriglyceridemic patients750 mg/day60 daysNot specifiedNot specified[7]
Metabolic Syndrome250 mg q6h7 days~28%Not specified[8]
Healthy menInfusion8.5 hours~70%Not specified[3]
Burned miceNot specified7 daysSignificant decreaseNot specified[9]

Table 2: Effect of Acipimox on Plasma Lipids and Lipoproteins

Study PopulationAcipimox DoseDurationTriglyceride ReductionTotal Cholesterol ReductionLDL Cholesterol ReductionHDL Cholesterol IncreaseVLDL ReductionCitation
Type IV Hyperlipoproteinemia750 mg/day60 days~44%SignificantNot specifiedNot significantNot specified[7]
Severe Hypertriglyceridemia750-1200 mg/day9 monthsInconsistentNot specifiedNot specified~33.3%Inconsistent[7]
Mixed Hyperlipoproteinemia500-750 mg/day12 weeksNot significantSignificantNot specified~14.7%Trend towards lower[10]
Type II HyperlipidemiaNot specifiedNot specifiedSlight diminution~14%~20%~6%Slight diminution[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Acipimox.

Isolation of Primary Adipocytes for In Vitro Lipolysis Assay

Objective: To isolate primary adipocytes from adipose tissue for subsequent in vitro experiments.

Materials:

  • Adipose tissue (e.g., epididymal fat pads from rodents or subcutaneous fat from human biopsies)

  • Collagenase Type I solution (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer with 4% BSA)

  • Krebs-Ringer bicarbonate buffer (KRBB) with 4% Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Nylon mesh (e.g., 250 µm and 100 µm)

  • Polypropylene (B1209903) tubes

Procedure:

  • Excise adipose tissue and place it in a petri dish containing warm HBSS.

  • Mince the tissue into small pieces using fine scissors.

  • Transfer the minced tissue to a polypropylene tube containing collagenase solution.

  • Incubate at 37°C for 30-60 minutes in a shaking water bath.

  • Gently triturate the digest every 15 minutes with a pipette to aid dissociation.

  • After incubation, filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.

  • Allow the mature adipocytes to float to the top for 5-10 minutes.

  • Carefully collect the top layer of floating adipocytes and transfer to a new tube.

  • Wash the adipocytes three times with warm KRBB by allowing them to float and re-suspending them in fresh buffer.

  • After the final wash, resuspend the adipocytes in a known volume of KRBB for cell counting and subsequent assays.

In Vitro Lipolysis Assay

Objective: To measure the effect of Acipimox on FFA and glycerol release from isolated adipocytes.

Materials:

  • Isolated primary adipocytes

  • Acipimox solution at various concentrations

  • Isoproterenol (B85558) (or other lipolytic agent)

  • Krebs-Ringer bicarbonate buffer (KRBB) with 4% BSA

  • Free Fatty Acid and Glycerol quantification kits

Procedure:

  • Pre-incubate isolated adipocytes in KRBB at 37°C for 30 minutes.

  • Aliquot the adipocyte suspension into separate tubes.

  • Add Acipimox at desired final concentrations to the respective tubes and incubate for 15-30 minutes.

  • To stimulate lipolysis, add isoproterenol to a final concentration of 1 µM (or as predetermined). Include a basal (unstimulated) control.

  • Incubate the tubes at 37°C for 1-2 hours in a shaking water bath.

  • At the end of the incubation, place the tubes on ice to stop the reaction.

  • Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation or by carefully aspirating the infranatant from below the fat layer.

  • Measure the concentration of FFA and glycerol in the infranatant using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions.

Lipolysis_Assay_Workflow cluster_prep Adipocyte Preparation cluster_assay Lipolysis Assay Tissue Adipose Tissue Mince Mince Tissue Tissue->Mince Digest Collagenase Digestion Mince->Digest Filter Filter Suspension Digest->Filter Wash Wash Adipocytes Filter->Wash Isolated Isolated Adipocytes Wash->Isolated Preincubation Pre-incubation Isolated->Preincubation Treatment Add Acipimox Preincubation->Treatment Stimulation Add Isoproterenol Treatment->Stimulation Incubation Incubate (37°C) Stimulation->Incubation Separation Separate Infranatant Incubation->Separation Quantification Quantify FFA & Glycerol Separation->Quantification

Figure 2: Experimental workflow for the in vitro lipolysis assay.
Measurement of Intracellular cAMP Levels

Objective: To determine the effect of Acipimox on intracellular cAMP concentrations in adipocytes.

Materials:

  • Isolated primary adipocytes or cultured adipocyte cell line

  • Acipimox solution

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP competitive ELISA kit

Procedure:

  • Seed adipocytes in a multi-well plate and allow them to adhere (if applicable).

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Treat the cells with various concentrations of Acipimox for 15-30 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) to increase cAMP production. Include a non-stimulated control.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the reaction by removing the medium and adding ice-cold lysis buffer provided in the cAMP assay kit.

  • Collect the cell lysates and proceed with the cAMP measurement using a competitive ELISA kit according to the manufacturer's protocol. This typically involves incubating the lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate, followed by washing, substrate addition, and absorbance reading.

  • Calculate the cAMP concentration based on a standard curve.

Western Blot for Phosphorylated Hormone-Sensitive Lipase (HSL)

Objective: To assess the effect of Acipimox on the phosphorylation state of HSL.

Materials:

  • Isolated adipocytes or adipose tissue lysates

  • Acipimox, isoproterenol

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-HSL (e.g., Ser660) and anti-total-HSL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat isolated adipocytes with Acipimox and/or isoproterenol as described in the lipolysis assay protocol.

  • Lyse the cells or tissue in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated HSL overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total HSL, or run a parallel gel.

Conclusion

This compound is a valuable tool for elucidating the intricate details of lipid metabolism and the therapeutic effects of nicotinic acid derivatives. Its primary mechanism of action, the inhibition of lipolysis via the GPR109A signaling pathway in adipocytes, has profound downstream effects on systemic lipid profiles. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms further and to explore the full therapeutic potential of this class of compounds. The use of isotopically labeled Acipimox will continue to be instrumental in advancing our understanding of its pharmacokinetics and metabolic fate.

References

Synthesis and Purification of Acipimox-13C2,15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Acipimox-13C2,15N2, an isotopically labeled derivative of the antihyperlipidemic agent Acipimox (B1666537). Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic studies, drug metabolism research, and as internal standards for quantitative bioanalysis by mass spectrometry.[1][2] This document outlines a potential synthetic pathway, detailed experimental protocols, and purification strategies, supplemented with data tables and process diagrams to facilitate understanding and replication.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually approached by adapting established synthetic routes for unlabeled Acipimox, incorporating the isotopic labels at key precursor stages. A plausible route starts from isotopically labeled 2,5-dimethylpyrazine (B89654), which can be synthesized from labeled precursors. The core of the synthesis involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by N-oxidation.

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Labeled 2,5-Dimethylpyrazine cluster_1 Step 2: Oxidation to Labeled 5-Methylpyrazine-2-carboxylic acid cluster_2 Step 3: N-Oxidation to this compound A [13C2,15N2]-2,5-Dimethylpyrazine Precursors B Cyclization Reaction A->B Reaction C [13C2,15N2]-2,5-Dimethylpyrazine B->C Purification D [13C2,15N2]-2,5-Dimethylpyrazine E Selective Oxidation (e.g., with KMnO4 or SeO2) D->E Reaction F [13C2,15N2]-5-Methylpyrazine- 2-carboxylic acid E->F Purification G [13C2,15N2]-5-Methylpyrazine- 2-carboxylic acid H N-Oxidation (e.g., with H2O2/Tungstate) G->H Reaction I This compound H->I Final Purification

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are hypothetical and based on general organic synthesis principles and published methods for unlabeled Acipimox.[3][4] All operations involving isotopically labeled materials should be conducted with care to maximize yield and prevent loss of expensive labeled intermediates.

Step 1: Synthesis of [13C2,15N2]-2,5-Dimethylpyrazine

This initial step is crucial for incorporating the isotopic labels into the pyrazine (B50134) ring. A potential method involves the condensation of a labeled 1,2-diaminoethane precursor with a labeled diketone.

  • Materials: [1,2-13C2, 1,2-15N2]-1,2-Diaminoethane, 2,3-butanedione (B143835), ethanol (B145695), sodium hydroxide (B78521).

  • Procedure:

    • Dissolve [1,2-13C2, 1,2-15N2]-1,2-Diaminoethane (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.

    • Add an aqueous solution of sodium hydroxide (2.5 eq).

    • Cool the mixture to 0°C and add 2,3-butanedione (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield [13C2,15N2]-2,5-dimethylpyrazine.

Step 2: Synthesis of [13C2,15N2]-5-Methylpyrazine-2-carboxylic acid

The selective oxidation of one methyl group of the labeled 2,5-dimethylpyrazine is a key transformation.

  • Materials: [13C2,15N2]-2,5-Dimethylpyrazine, potassium permanganate (B83412), water, sulfuric acid.

  • Procedure:

    • Suspend [13C2,15N2]-2,5-dimethylpyrazine (1.0 eq) in water.

    • Heat the mixture to 80°C and add a solution of potassium permanganate (4.0 eq) in water dropwise over 2 hours, maintaining the temperature between 80-90°C.

    • After the addition is complete, continue heating for an additional 1 hour.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated sulfuric acid to a pH of 2-3.

    • Cool the solution in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain [13C2,15N2]-5-methylpyrazine-2-carboxylic acid.

Step 3: N-Oxidation to this compound

The final step involves the N-oxidation of the pyrazine ring to yield the target compound.

  • Materials: [13C2,15N2]-5-Methylpyrazine-2-carboxylic acid, hydrogen peroxide (30%), sodium tungstate (B81510), water.

  • Procedure:

    • Dissolve [13C2,15N2]-5-methylpyrazine-2-carboxylic acid (1.0 eq) and a catalytic amount of sodium tungstate in water.

    • Heat the solution to 70°C.

    • Add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature at 70-75°C.

    • Stir the reaction mixture at this temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

    • Collect the crude product by filtration.

Purification of this compound

Purification of the final product is critical to ensure high chemical and isotopic purity. A multi-step purification process is recommended.

  • Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as ethanol/water, to remove most impurities.

  • Preparative HPLC: For achieving high purity (>98%), preparative high-performance liquid chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid is a typical system.

  • Characterization: The final product should be thoroughly characterized by:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula and isotopic incorporation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the ¹³C labels.

    • HPLC: To determine the chemical purity.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)
1Cyclization[13C2,15N2]-1,2-Diaminoethane, 2,3-butanedione0 to RT1275
2OxidationKMnO480-90360
3N-OxidationH2O2, Na2WO470-75485

Table 2: Purification and Final Product Specifications

Purification MethodPurity before (%)Purity after (%)Overall Yield (%)Isotopic Purity (%)
Recrystallization809535>99
Preparative HPLC95>9930>99

Visualization of Labeled Acipimox

The structure of Acipimox with the positions of the isotopic labels is depicted below.

Figure 2: Structure of this compound indicating labeled atoms.

This technical guide provides a foundational framework for the synthesis and purification of this compound. Researchers and scientists can use this information as a starting point for developing a robust and efficient process for producing this valuable analytical standard. The successful synthesis and purification will enable more precise and reliable bioanalytical studies, ultimately contributing to a better understanding of the pharmacology of Acipimox.

References

Stability and Storage of Acipimox-¹³C₂,¹⁵N₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acipimox-¹³C₂,¹⁵N₂. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this isotopically labeled compound. While specific stability data for Acipimox-¹³C₂,¹⁵N₂ is limited, this guide consolidates available information on the stability of the parent compound, Acipimox (B1666537), which serves as a reliable surrogate for understanding its handling and storage requirements.

Overview of Acipimox

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that acts by inhibiting lipolysis in adipose tissue.[1][2] It is primarily used in the management of hyperlipidemia.[3] The isotopically labeled Acipimox-¹³C₂,¹⁵N₂ is a critical internal standard for the accurate quantification of Acipimox in biological matrices during pharmacokinetic and metabolic studies.[4]

Stability of Acipimox

While direct, in-depth stability studies on Acipimox-¹³C₂,¹⁵N₂ are not extensively published, the stability of the unlabeled Acipimox has been evaluated in various contexts. The structural similarity and the nature of isotopic labeling (heavy, stable isotopes) suggest that the stability profile of Acipimox-¹³C₂,¹⁵N₂ will be comparable to that of Acipimox.

One supplier of isotope-labeled compounds indicates a default re-test date of 5 years for such compounds, suggesting a high degree of stability under appropriate storage conditions.[5]

Stability in Biological Matrices

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation study assessed the stability of Acipimox in rat plasma and tissue homogenates under various conditions. The results, summarized in the table below, indicate that Acipimox is stable, with variations in concentration remaining within ±15% of the nominal concentration.[6]

Stability ConditionMatrixAnalyte Concentration (µg/mL)Variation (%)Conclusion
Post-preparation (12 h at Room Temperature) Plasma0.2-5.0Stable
40-4.5Stable
Autosampler Stability (24 h at 4 °C) Plasma0.2-6.5Stable
40-5.8Stable
Freeze-Thaw Stability (3 cycles) Plasma0.2-7.5Stable
40-6.5Stable
Long-Term Stability (-80 °C for 30 days) Plasma0.2-8.5Stable
40-7.0Stable

Data adapted from a study on Acipimox stability in rat plasma.[6]

Enhanced Stability through Cocrystal Formation

Research has demonstrated that the formation of an Acipimox-theophylline dihydrate cocrystal significantly enhances the stability of Acipimox.[7] This cocrystal form exhibited greater stability compared to Acipimox alone under conditions of high humidity (92.5%), high temperature (333 K), and exposure to light (4500 LX).[7] This suggests that for applications requiring enhanced stability, considering a cocrystal formulation could be beneficial.

Recommended Storage Conditions

Based on the available data for Acipimox and general practices for isotopically labeled compounds, the following storage conditions are recommended for Acipimox-¹³C₂,¹⁵N₂:

  • Solid Form: Store in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • Solutions: For solutions, especially in organic solvents, it is advisable to store them at -20 °C or -80 °C to minimize solvent evaporation and potential degradation. As a general guideline for in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[8]

Experimental Protocols

Sample Preparation for Stability Analysis in Plasma

The following protocol details the extraction of Acipimox from plasma for stability assessment, as adapted from a published LC-MS/MS method.[6]

experimental_workflow start Start: Plasma Sample (100 µL) step1 Add 20 µL Internal Standard (Acetylsalicylic Acid) start->step1 step2 Add 20 µL 5% Formic Acid in Water step1->step2 step3 Vortex for 1 minute step2->step3 step4 Add 1 mL Ethyl Acetate step3->step4 step5 Vortex for 3 minutes step4->step5 step6 Centrifuge at 13,000 rpm for 10 minutes step5->step6 step7 Transfer 900 µL of the supernatant to a new tube step6->step7 step8 Evaporate to dryness under nitrogen at 40 °C step7->step8 step9 Reconstitute in 100 µL of 50% Methanol in Water step8->step9 step10 Vortex for 3 minutes step9->step10 step11 Centrifuge at 13,000 rpm for 10 minutes step10->step11 step12 Transfer 80 µL of the supernatant to an autosampler vial step11->step12 end_node Analyze by LC-MS/MS step12->end_node

Caption: Workflow for Plasma Sample Preparation.

Mechanism of Action of Acipimox

Understanding the mechanism of action of Acipimox is essential for its application in research. Acipimox inhibits the enzyme hormone-sensitive lipase (B570770) (HSL) in adipose tissue.[1] This reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream.[1] The reduction in circulating FFAs subsequently leads to decreased production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) by the liver.[1]

signaling_pathway acipimox Acipimox hsl Hormone-Sensitive Lipase (HSL) acipimox->hsl Inhibits triglycerides Triglycerides (in Adipose Tissue) hsl->triglycerides Hydrolyzes ffa Free Fatty Acids (FFAs) triglycerides->ffa Breakdown to bloodstream_ffa Decreased Circulating FFAs ffa->bloodstream_ffa Release into bloodstream liver Liver vldl_ldl VLDL & LDL Production liver->vldl_ldl Decreased bloodstream_lipids Decreased VLDL & LDL vldl_ldl->bloodstream_lipids bloodstream_ffa->liver Reduced transport to

References

Acipimox: A Technical Guide to a Niacin Derivative and its Anti-lipolytic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox (B1666537), a derivative of niacin (vitamin B3), is a potent lipid-lowering agent primarily utilized in the management of dyslipidemia.[1][2][3] Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a significant reduction in circulating free fatty acids (FFAs) and subsequent beneficial alterations in the lipid profile.[1][3][4] This technical guide provides an in-depth exploration of Acipimox, detailing its molecular mechanism, summarizing quantitative data from clinical studies, outlining key experimental protocols, and visualizing its signaling pathways and experimental workflows.

Introduction: Acipimox as a Niacin Derivative

Acipimox (5-methylpyrazinecarboxylic acid 4-oxide) is a structural analogue of nicotinic acid designed to exert similar lipid-modifying effects with a potentially more favorable side-effect profile.[1][5] While related to niacin, Acipimox exhibits a longer duration of action.[6] It is primarily prescribed for the treatment of hypertriglyceridemia (specifically Fredrickson type IV) and combined hyperlipidemia (Fredrickson type IIb).[6][7] The therapeutic efficacy of Acipimox stems from its ability to modulate lipid metabolism, making it a valuable tool in managing conditions associated with dyslipidemia, such as metabolic syndrome and type 2 diabetes.[1]

Mechanism of Action: The GPR109A Signaling Pathway

Acipimox exerts its anti-lipolytic effects by acting as an agonist for the niacin receptor 1, also known as G-protein coupled receptor 109A (GPR109A or HCA2).[2][3][4][8] This receptor is highly expressed on the surface of adipocytes.[9][10] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that ultimately suppresses the breakdown of triglycerides.

The key steps in the signaling pathway are as follows:

  • Receptor Activation: Acipimox binds to and activates the GPR109A receptor on adipocytes.[3][10]

  • G-protein Inhibition of Adenylyl Cyclase: The activated GPR109A receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of the enzyme adenylyl cyclase.[9][10]

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[9][10]

  • Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): Reduced cAMP levels lead to the inactivation of hormone-sensitive lipase (HSL), a critical enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol.[1][11]

  • Decreased FFA Release: The inhibition of HSL curtails the release of FFAs from adipose tissue into the bloodstream.[1][3]

This reduction in circulating FFAs has several downstream effects:

  • Reduced Hepatic VLDL Production: With a diminished supply of FFAs to the liver, the synthesis and secretion of very-low-density lipoprotein (VLDL) are reduced.[1][12]

  • Lowered LDL and Triglyceride Levels: As VLDL is a precursor to low-density lipoprotein (LDL), the reduction in VLDL production leads to decreased levels of LDL cholesterol and triglycerides.[1][3][12]

  • Increased HDL Cholesterol: Acipimox has also been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not as well understood.[1][2]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (Niacin Receptor 1) Acipimox->GPR109A Binds to Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP HSL_active HSL (active) cAMP->HSL_active Activates HSL_inactive HSL (inactive) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_blood Circulating FFA FFA->FFA_blood Enters Liver Liver FFA_blood->Liver Transport to VLDL VLDL Production Liver->VLDL Decreased Synthesis

Figure 1: Acipimox Signaling Pathway in Adipocytes.

Quantitative Data on Pharmacological Effects

The lipid-modifying effects of Acipimox have been quantified in numerous studies. The following tables summarize key findings on its impact on lipid profiles and other metabolic parameters.

Table 1: Effect of Acipimox on Plasma Lipids and Lipoproteins

ParameterDosageStudy PopulationDurationResultReference
Triglycerides750 mg/day11 patients with type IV hyperlipoproteinemia60 days434 ± 60 mg/dl (Acipimox) vs 777 ± 224 mg/dl (placebo), P < 0.01[13]
Total Cholesterol750 mg/day11 patients with type IV hyperlipoproteinemia60 daysSignificant reduction compared to placebo[13]
HDL Cholesterol750-1200 mg/day6 patients with severe hypertriglyceridemia9 months+33.3% increase[13]
Triglycerides16 mg/kg q.i.d.5 male rhesus monkeys2 months31% reduction, P < 0.05[14]
LDL-Cholesterol16 mg/kg q.i.d.5 male rhesus monkeys2 monthsSignificant decrease, P < 0.04[14]
Total CholesterolNot specifiedMeta-analysisNot specified10% reduction[12]
TriglyceridesNot specifiedMeta-analysisNot specified20% reduction[12]
LDL-CholesterolNot specifiedMeta-analysisNot specified14% reduction[12]
HDL-CholesterolNot specifiedMeta-analysisNot specified16% increase[12]
Lp(a)750 mg/day (added to simvastatin)18 patients with combined hyperlipidemia12 weeks8% reduction, P < 0.05[15]
Triglycerides750 mg/day (added to simvastatin)18 patients with combined hyperlipidemia12 weeks32% reduction (not statistically significant)[15]
HDL-Cholesterol750 mg/day (added to simvastatin)18 patients with combined hyperlipidemia12 weeks6% increase (not statistically significant)[15]

Table 2: Effect of Acipimox on Free Fatty Acids (FFA) and Glucose Homeostasis

ParameterDosageStudy PopulationDurationResultReference
Plasma FFA8 mg/kg (single dose)5 male rhesus monkeys4 hours post-dose0.102 ± 0.008 g/l (Acipimox) vs 0.154 ± 0.020 g/l (control), P < 0.03[14]
Fasting FFA250 mg q6h18 subjects with metabolic syndrome7 daysReduced to near normal levels, P=0.01[16]
Fasting FFANot specifiedObese individuals6 months-0.29 ± 0.32 mmol/L (Acipimox) vs 0.01 ± 0.27 mmol/L (placebo), P = .02[17]
Fasting GlucoseNot specifiedObese individuals6 months-6 mg/dL effect size, P = .02[17]
AdiponectinNot specifiedObese individuals6 months+671 ± 954 ng/mL (Acipimox) vs 4 ± 371 ng/mL (placebo), P = .02[17]

Experimental Protocols

The following sections detail methodologies for key experiments cited in the literature to evaluate the effects of Acipimox.

Clinical Trial for Lipid-Lowering Efficacy
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial is a robust design to assess the efficacy of Acipimox.[13][15][16]

  • Participant Selection: Patients with specific types of hyperlipoproteinemia (e.g., type IV or IIb) are recruited based on their plasma triglyceride and cholesterol levels.[13][15]

  • Intervention: Participants are randomly assigned to receive either Acipimox (e.g., 250 mg three times daily) or a matching placebo for a defined period (e.g., 12 weeks).[15][18] Following a washout period, participants crossover to the other treatment arm.

  • Blood Sampling and Analysis: Fasting blood samples are collected at baseline and at the end of each treatment period. Plasma lipids (total cholesterol, triglycerides, HDL-C, LDL-C) and apolipoproteins are measured using standard enzymatic and immunoturbidimetric assays.

  • Statistical Analysis: The primary endpoint is the change in lipid parameters between the Acipimox and placebo treatments. Statistical significance is determined using appropriate tests, such as a paired t-test or repeated measures ANOVA, with a p-value threshold of <0.05.[16]

Clinical_Trial_Workflow cluster_recruitment Recruitment & Baseline cluster_intervention Intervention Phase cluster_analysis Data Collection & Analysis Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Fasting Blood Sample) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Group_A Group A: Acipimox (e.g., 250mg TID) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment_Period_1 Treatment Period 1 (e.g., 12 weeks) Group_A->Treatment_Period_1 Treatment_Period_2 Treatment Period 2 (e.g., 12 weeks) Group_A->Treatment_Period_2 Group_B->Treatment_Period_1 Group_B->Treatment_Period_2 Endpoint_Assessment_1 Endpoint Assessment 1 (Fasting Blood Sample) Treatment_Period_1->Endpoint_Assessment_1 Washout Washout Period Crossover Crossover Washout->Crossover Endpoint_Assessment_2 Endpoint Assessment 2 (Fasting Blood Sample) Treatment_Period_2->Endpoint_Assessment_2 Crossover->Group_A Receives Placebo Crossover->Group_B Receives Acipimox Endpoint_Assessment_1->Washout Lipid_Analysis Lipid Profile Analysis (Cholesterol, TG, HDL, LDL) Endpoint_Assessment_1->Lipid_Analysis Endpoint_Assessment_2->Lipid_Analysis Statistical_Analysis Statistical Analysis (e.g., Repeated Measures ANOVA) Lipid_Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 2: Experimental Workflow for a Crossover Clinical Trial.

Assessment of Insulin (B600854) Sensitivity
  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard method for assessing insulin sensitivity.

    • Procedure: An intravenous infusion of insulin is administered at a constant rate to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

    • Measurement: The glucose infusion rate required to maintain euglycemia is a measure of insulin-stimulated glucose uptake by peripheral tissues. A higher glucose infusion rate indicates greater insulin sensitivity.

    • Application with Acipimox: This technique has been used to demonstrate that while Acipimox improves fasting glucose and insulin levels, it may not significantly alter insulin-stimulated glucose uptake in muscle.[17]

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected from subjects at multiple time points following oral administration of Acipimox.

  • Quantification of Acipimox: A sensitive and reliable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of Acipimox in plasma.[19]

  • Pharmacokinetic Parameters: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life. Acipimox has a biphasic elimination with an initial half-life of about 2 hours and a second phase of 12-14 hours.[2][7]

    • AUC: Area under the concentration-time curve, which reflects total drug exposure.

  • Key Findings: Acipimox is rapidly and completely absorbed from the gut, is not bound to plasma proteins, is not metabolized, and is excreted unchanged via the kidneys.[2][7]

Conclusion

Acipimox is a well-characterized niacin derivative that effectively lowers plasma triglycerides and LDL cholesterol while increasing HDL cholesterol. Its mechanism of action is centered on the activation of the GPR109A receptor in adipocytes, leading to the inhibition of lipolysis and a reduction in the flux of free fatty acids to the liver. The quantitative data from numerous studies consistently demonstrate its efficacy in improving the lipid profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of Acipimox and other anti-lipolytic agents. For researchers and drug development professionals, Acipimox serves as a key example of a targeted therapy for dyslipidemia with a well-defined molecular pathway.

References

Acipimox-¹³C₂,¹⁵N₂ for In Vivo Metabolic Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a nicotinic acid derivative, is a potent inhibitor of lipolysis, primarily used in the management of hypertriglyceridemia. Its mechanism of action centers on the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue, which significantly reduces the release of free fatty acids (FFAs) into circulation.[1][2][3] This reduction in FFA flux to the liver subsequently decreases the synthesis of very-low-density lipoprotein (VLDL) and triglycerides, thereby modulating the lipid profile.[4] While the pharmacological effects of Acipimox are well-documented, the use of isotopically labeled Acipimox, such as Acipimox-¹³C₂,¹⁵N₂, for in vivo metabolic labeling studies presents a novel approach to intricately trace its metabolic fate and delineate its precise influence on interconnected metabolic pathways.

This technical guide provides a comprehensive overview of the application of Acipimox-¹³C₂,¹⁵N₂ for in vivo metabolic labeling. It includes a detailed account of Acipimox's mechanism of action, a compilation of quantitative data from studies using unlabeled Acipimox, and a proposed experimental protocol for conducting in vivo studies with the labeled compound.

Mechanism of Action

Acipimox exerts its primary anti-lipolytic effect through its interaction with the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, a G-protein coupled receptor found on the surface of adipocytes.[2][3][5] Binding of Acipimox to HCA₂ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).[6] HSL is the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. By inhibiting HSL, Acipimox effectively reduces the breakdown of triglycerides into FFAs and glycerol, thereby lowering their release into the bloodstream.[1][6][7]

The decreased availability of circulating FFAs has several downstream metabolic consequences. In the liver, the reduced FFA influx leads to a decrease in triglyceride and VLDL synthesis.[4] This can subsequently lead to a reduction in low-density lipoprotein (LDL) cholesterol levels, as VLDL particles are precursors to LDL.[4] Some studies have also reported an increase in high-density lipoprotein (HDL) cholesterol levels following Acipimox treatment, although the mechanism for this is less clearly understood.[8]

Signaling Pathway of Acipimox in Adipocytes

Acipimox_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acipimox Acipimox GPR109A GPR109A (HCA₂) Receptor Acipimox->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active p-HSL (active) Triglycerides Triglycerides HSL_active->Triglycerides Catalyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol Hydrolysis

Acipimox anti-lipolytic signaling pathway.

Quantitative Data on the Metabolic Effects of Acipimox

The following tables summarize the quantitative effects of unlabeled Acipimox on key metabolic parameters as reported in various studies.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Triglycerides (TG) in Human Studies

Study PopulationAcipimox DoseDurationFFA ChangeTriglyceride ChangeReference
HIV-infected patients with hypertriglyceridemia250 mg, thrice daily3 months-68% (from baseline)-20% (median reduction of 48 mg/dL)[1]
Subjects with metabolic syndrome250 mg, every 6 hours7 days0.70 to 0.50 mEq/LNo significant change[9]
Patients with type IV hyperlipoproteinemia750 mg/day60 daysNot Reported777 to 434 mg/dL[8]
Healthy menSingle dose8.5 hours~70% suppressionNot Reported[10]

Table 2: Effect of Acipimox on Plasma Lipids in Animal Studies

Animal ModelAcipimox DoseDurationFFA ChangeTriglyceride ChangeOther Notable ChangesReference
Male Rhesus Monkeys8 mg/kg (single dose)4 hours0.154 to 0.102 g/LNot Reported-[11]
Male Rhesus Monkeys16 mg/kg, four times daily2 monthsNo significant change (fasting)31% reductionSignificant decrease in LDL-cholesterol[11]
Murine model of thermal injuryNot specified7 days904.7 to 289.1 µmol/LLiver TG: 247.2 to 118.4 mg/dLDecreased liver weight and fat accumulation[6]

Experimental Protocol: In Vivo Metabolic Labeling with Acipimox-¹³C₂,¹⁵N₂

The following is a proposed, detailed protocol for an in vivo metabolic labeling study in a murine model to trace the metabolic fate of Acipimox and its impact on related metabolic pathways. This protocol is based on general principles of stable isotope tracing studies, as specific protocols for Acipimox-¹³C₂,¹⁵N₂ are not currently available in the literature.[12][13]

Objective: To trace the distribution and metabolic incorporation of ¹³C and ¹⁵N from Acipimox-¹³C₂,¹⁵N₂ into downstream metabolites in plasma and various tissues.

Materials:

  • Acipimox-¹³C₂,¹⁵N₂ (synthesis required)

  • Experimental animals (e.g., C57BL/6 mice)

  • Vehicle for Acipimox administration (e.g., sterile saline)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Tissue collection and snap-freezing supplies (liquid nitrogen)

  • Metabolite extraction solutions (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization and Diet:

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

    • Provide a standard chow diet and water ad libitum. For specific metabolic questions, a controlled diet may be necessary.[14]

  • Preparation of Labeled Acipimox Solution:

    • Synthesize Acipimox-¹³C₂,¹⁵N₂ with known isotopic purity.

    • Dissolve the labeled Acipimox in the chosen vehicle to the desired concentration for administration.

  • Administration of Acipimox-¹³C₂,¹⁵N₂:

    • Divide mice into experimental (receiving labeled Acipimox) and control (receiving vehicle) groups.

    • Administer a single dose of Acipimox-¹³C₂,¹⁵N₂ via oral gavage or intraperitoneal injection. The dosage should be based on previous studies with unlabeled Acipimox (e.g., 10-50 mg/kg).[11]

  • Time-Course Sampling:

    • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of mice from each group.

    • Euthanize the mice at each time point and rapidly dissect tissues of interest (e.g., liver, adipose tissue, skeletal muscle, heart, kidney).

    • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[13]

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Tissues: Homogenize frozen tissues in a cold metabolite extraction solution (e.g., 80% methanol). Centrifuge to pellet protein and other cellular debris. Collect the supernatant containing the metabolites.

  • Metabolite Analysis by LC-MS/MS:

    • Analyze the plasma and tissue extracts using a high-resolution LC-MS/MS system.

    • Develop a targeted method to detect and quantify Acipimox and its isotopologues, as well as a panel of downstream metabolites of interest (e.g., fatty acids, triglycerides, amino acids, TCA cycle intermediates).

    • Monitor for the incorporation of ¹³C and ¹⁵N into these metabolites to trace the metabolic fate of the labeled Acipimox.

  • Data Analysis:

    • Quantify the concentration of labeled and unlabeled metabolites at each time point.

    • Calculate the isotopic enrichment and perform metabolic flux analysis to model the flow of the labeled atoms through the metabolic network.

Experimental Workflow for In Vivo Metabolic Labeling

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Sample Processing & Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Administration Administer Labeled Acipimox (Oral Gavage or IP Injection) Animal_Acclimatization->Administration Labeled_Compound Synthesize and Prepare Acipimox-¹³C₂,¹⁵N₂ Solution Labeled_Compound->Administration Time_Course Time-Course Sampling (Blood and Tissues) Administration->Time_Course Quenching Snap-Freeze Tissues in Liquid Nitrogen Time_Course->Quenching Extraction Metabolite Extraction (Plasma and Tissues) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Metabolic Flux Modeling LCMS->Data_Analysis

Proposed workflow for an in vivo metabolic labeling study.

Conclusion

The use of isotopically labeled Acipimox, specifically Acipimox-¹³C₂,¹⁵N₂, offers a powerful tool for advancing our understanding of its metabolic effects beyond simple quantification of circulating lipids. While the synthesis of this labeled compound is a prerequisite, the proposed in vivo metabolic labeling protocol provides a framework for researchers to trace its metabolic fate, identify novel downstream metabolites, and quantify its impact on various metabolic pathways with high precision. The quantitative data and signaling pathway information presented herein serve as a valuable resource for designing and interpreting such studies. This approach has the potential to uncover new mechanisms of action and identify novel therapeutic applications for Acipimox and related compounds in the field of metabolic research and drug development.

References

Unraveling the Isotopic Signature: A Technical Guide to Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic labeling pattern of Acipimox-13C2,15N2, a crucial stable isotope-labeled internal standard for the quantification and analysis of the lipid-lowering agent Acipimox. This document details the precise locations of the isotopic labels, offers a representative experimental protocol for its use in bioanalytical studies, and presents relevant quantitative data and signaling pathway diagrams.

The Isotopic Labeling Pattern of this compound

This compound is a variant of Acipimox (C₆H₆N₂O₃) that has been synthetically modified to incorporate two heavy carbon-13 (¹³C) isotopes and two heavy nitrogen-15 (B135050) (¹⁵N) isotopes. The precise placement of these isotopes is critical for its function as an internal standard in mass spectrometry-based assays, as it ensures that the labeled molecule co-elutes with the unlabeled analyte while being distinguishable by its higher mass.

The structural formula and the specific locations of the isotopic labels are detailed below. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=--INVALID-LINK--=C(C)C=[15N]1">13CO.

Labeling Positions:

  • ¹³C at the carboxylic acid carbon: One carbon-13 atom replaces the natural carbon-12 in the carboxyl group (-COOH).

  • ¹³C at the C2 position of the pyrazine (B50134) ring: The second carbon-13 atom is located at the carbon atom of the pyrazine ring to which the carboxyl group is attached.

  • ¹⁵N at the N1 and N4 positions of the pyrazine ring: Both nitrogen atoms within the pyrazine ring are replaced with nitrogen-15 isotopes.

The molecular formula for this labeled compound is C₄¹³C₂H₆¹⁵N₂O₃, with a molecular weight of approximately 158.10 g/mol .

Figure 1: Isotopic Labeling Pattern of this compound

Mechanism of Action of Acipimox

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[1] Acipimox binds to and activates the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, which is highly expressed on the surface of adipocytes. This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase (B570770). The reduction in lipase activity decreases the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the flux of FFAs to the liver. This results in reduced hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the plasma.[1][2]

Acipimox_Pathway Acipimox Acipimox GPR109A GPR109A Receptor (on Adipocyte) Acipimox->GPR109A Binds and Activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP ↓ Intracellular cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) Inhibition PKA->HSL Lipolysis ↓ Lipolysis of Triglycerides HSL->Lipolysis FFA ↓ Free Fatty Acid (FFA) Release Lipolysis->FFA Liver Liver FFA->Liver Reduced flux to VLDL ↓ VLDL Synthesis Liver->VLDL Triglycerides ↓ Plasma Triglycerides VLDL->Triglycerides

Figure 2: Acipimox Signaling Pathway

Representative Experimental Protocol: Quantification of Acipimox in Plasma

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Ammonia in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 15% to 80% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add Internal Standard (this compound) Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Peak Area Ratios) LC_MSMS->Quantification Result Concentration Determination Quantification->Result

Figure 3: Bioanalytical Workflow for Acipimox

Quantitative Data

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[4] It compensates for variability in sample preparation and matrix effects during ionization. The key quantitative parameters are the mass-to-charge ratios (m/z) of the precursor and product ions selected for the MRM analysis.

Table 1: Illustrative Mass Spectrometry Parameters for Acipimox and its Labeled Internal Standard

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (V)
Acipimox153.0109.1150-22
Acipimox-¹³C₂,¹⁵N₂ (IS)157.0112.1150-22

Note: The precursor ion for this compound is +4 Da higher than unlabeled Acipimox due to the two ¹³C and two ¹⁵N atoms. The fragmentation is expected to result in a corresponding mass shift in the product ion.

This technical guide provides a foundational understanding of this compound, its isotopic labeling pattern, and its application in bioanalytical research. The provided diagrams and protocols serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Acipimox-13C2,15N2: A Technical Guide to Safety, Handling, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Safety Data Sheet and Handling

The following tables summarize the key safety and physical property data for Acipimox (B1666537). Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name 5-methylpyrazine-2-carboxylic acid 4-oxide
Synonyms Acimus, Olbetam, Olbemox
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Melting Point 177-180 °C[1][2]
Boiling Point 539.0±45.0 °C (Predicted)[1]
Density 1.44±0.1 g/cm³ (Predicted)[1]
Solubility Soluble in methanol, water (100 mM), and DMSO (100 mM).[1]
Appearance Yellow solid

Table 2: Safety and Handling Information

CategoryInformation
Hazard Codes Xi (Irritant)[1]
Risk Statements R36 (Irritating to eyes)[1]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1]
GHS Hazard Statements H319 (Causes serious eye irritation)[1]
GHS Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
Storage Inert atmosphere, 2-8°C[1]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat

Mechanism of Action and Signaling Pathway

Acipimox is a derivative of nicotinic acid and functions as a lipid-lowering agent.[3][4][5] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[3] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), which is predominantly expressed on adipocytes.[4][6][7]

Activation of GPR109A by Acipimox initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA), a key enzyme in the lipolytic pathway.[8] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011).[3][8] By inhibiting PKA, Acipimox prevents the activation of HSL, thereby reducing the release of FFAs from adipose tissue into the bloodstream.[3][8]

The decrease in circulating FFAs has several downstream effects. With fewer FFAs available to the liver, the synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL) are reduced.[3][4] This subsequently leads to lower levels of low-density lipoprotein (LDL) cholesterol.[3] Acipimox has also been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not fully understood.[3][4]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (HCAR2) Acipimox->GPR109A activates AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs FFAs_blood Circulating FFAs FFAs->FFAs_blood Release

Caption: Signaling pathway of Acipimox in an adipocyte.

Experimental Protocols

Acipimox is frequently used in metabolic research to acutely suppress free fatty acid levels. The following protocols are synthesized from methodologies reported in clinical and preclinical studies.

Protocol 1: Acute FFA Suppression in Human Metabolic Studies

This protocol is designed for investigating the acute metabolic effects of Acipimox in human subjects.

1. Subject Preparation:

  • Subjects should fast overnight for a minimum of 10-12 hours prior to the study.

  • Water intake is permitted.

  • Subjects should avoid strenuous exercise for 24 hours before the study.

  • A baseline blood sample is collected to determine fasting levels of FFAs, glucose, and insulin.

2. Acipimox Administration:

  • For acute suppression of FFAs, a single oral dose of 250 mg of Acipimox is typically administered.[9][10]

  • To maintain sustained suppression for specific experimental designs (e.g., during an oral glucose tolerance test), a second 250 mg dose may be given.[9] A common schedule is to administer the doses at -180 minutes and -60 minutes before the start of the experimental procedure.[9]

3. Blood Sampling:

  • An intravenous catheter should be inserted for repeated blood sampling.

  • Blood samples for FFA analysis are collected at baseline (time 0) and at regular intervals (e.g., every 30 or 60 minutes) following Acipimox administration for the duration of the experiment.

Human_FFA_Suppression_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_testing Testing Phase Fasting Overnight Fast (10-12 hours) No_Exercise No Strenuous Exercise (24 hours) Fasting->No_Exercise Baseline_Sample Baseline Blood Sample (t= -180 min) No_Exercise->Baseline_Sample Dose1 Administer Acipimox (250 mg, t= -180 min) Baseline_Sample->Dose1 Dose2 Administer Acipimox (250 mg, t= -60 min) Dose1->Dose2 Start_Test Begin Experimental Procedure (t=0 min) (e.g., OGTT) Dose2->Start_Test Blood_Sampling Repeated Blood Sampling (e.g., every 30-60 min) Start_Test->Blood_Sampling

Caption: Workflow for acute FFA suppression in human studies.

Protocol 2: In Vivo Study of Lipolysis Inhibition in a Murine Model

This protocol is adapted from studies investigating the effects of Acipimox on lipolysis in mice.

1. Animal Model:

  • Male C57BL/6 mice are commonly used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

2. Acipimox Administration:

  • Acipimox is dissolved in a suitable vehicle (e.g., saline).

  • Mice are treated with Acipimox via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

  • A control group receives vehicle-only injections.

3. Tissue and Blood Collection:

  • At a predetermined time point after injection (e.g., 7 days for chronic studies), mice are euthanized.[11]

  • Blood is collected via cardiac puncture for the analysis of plasma FFA and glycerol concentrations.[11]

  • Adipose tissue depots (e.g., inguinal white adipose tissue - iWAT) are harvested for further analysis.

4. Tissue Analysis (Western Blotting):

  • Protein is extracted from the harvested adipose tissue.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against key lipolytic enzymes such as total HSL, phosphorylated HSL (p-HSL), and adipose triglyceride lipase (ATGL).[11]

  • After washing, the membrane is incubated with a secondary antibody.

  • Protein bands are visualized using an appropriate detection system.

Murine_Lipolysis_Inhibition_Workflow cluster_treatment Treatment Phase cluster_collection Sample Collection Phase cluster_analysis Analysis Phase Animal_Model C57BL/6 Mice Acclimation Acclimation Period Animal_Model->Acclimation Grouping Divide into Control and Acipimox Groups Acclimation->Grouping Injection Daily i.p. Injection (Vehicle or Acipimox) Grouping->Injection Euthanasia Euthanasia (e.g., Day 7) Injection->Euthanasia Blood_Collection Cardiac Puncture (Plasma FFAs, Glycerol) Euthanasia->Blood_Collection Tissue_Harvest Harvest Adipose Tissue (e.g., iWAT) Euthanasia->Tissue_Harvest Protein_Extraction Protein Extraction from Adipose Tissue Tissue_Harvest->Protein_Extraction Western_Blot Western Blotting (HSL, p-HSL, ATGL) Protein_Extraction->Western_Blot Data_Analysis Data Quantification and Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vivo lipolysis inhibition study in mice.

References

Commercial Suppliers and Technical Applications of Acipimox-13C2,15N2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the commercial availability and potential applications of the stable isotope-labeled compound, Acipimox-13C2,15N2. This document outlines key technical data from various suppliers, details a representative experimental protocol for its use in pharmacokinetic studies, and presents a visual workflow for its application in quantitative analysis.

Commercial Supplier Overview

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The following table summarizes key quantitative data and other relevant information from prominent commercial sources.

SupplierProduct NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical PurityStorage Conditions
BDG Synthesis 130534-10C₄¹³C₂H₆¹⁵N₂O₃158.10Not specified; stable isotope labeled>98% (HPLC)Not specified; 5-year re-test date for labeled compounds
InvivoChem V3371C₄¹³C₂H₆¹⁵N₂O₃158.10Not specifiedNot specifiedPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
MedchemExpress HY-B0283ANot specifiedNot specifiedNot specifiedNot specifiedNot specified; available upon quotation

Application in Research: A Methodological Deep Dive

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. Their primary application is as internal standards in mass spectrometry-based quantification assays. The co-injection of a known concentration of the labeled compound with an experimental sample allows for precise and accurate quantification of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Acipimox in Biological Matrices using LC-MS/MS

The following protocol is adapted from established methods for the quantification of Acipimox in plasma and tissue homogenates and illustrates the use of this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled Acipimox in a suitable solvent (e.g., methanol).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the Acipimox stock solution. Prepare a working solution of the internal standard at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • To a 100 µL aliquot of the sample, add a fixed volume of the this compound internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile) to the sample, typically at a 3:1 ratio (v/v).

  • Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for the separation of Acipimox.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The optimal mode should be determined experimentally.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acipimox (unlabeled): Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.

      • This compound (labeled IS): Determine the corresponding precursor and product ions, which will have a mass shift due to the incorporated stable isotopes.

    • Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of Acipimox in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical pharmacokinetic study utilizing a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) SpikeIS Spike with this compound (IS) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection for Analysis Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography Separation SupernatantCollection->LC_Separation MS_Ionization Mass Spectrometry Ionization (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection PeakIntegration Peak Integration (Analyte & IS) MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Acipimox Concentration CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis of Acipimox using a stable isotope-labeled internal standard.

Signaling Pathway of Acipimox

Acipimox exerts its primary pharmacological effect by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor 1. This interaction initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes.

G Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A binds Gi Gi Protein GPR109A->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates and activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA releases

Caption: Simplified signaling pathway of Acipimox's anti-lipolytic action.

Acipimox: A Comprehensive Research Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a nicotinic acid derivative, has been a subject of extensive research for its lipid-lowering and metabolic effects. This technical guide provides an in-depth review of the existing literature on Acipimox, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action

Acipimox exerts its primary effect through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor 1, which is highly expressed in adipocytes.[1][2] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[1][5] The inhibition of HSL leads to a decrease in the hydrolysis of triglycerides stored in adipose tissue, thereby reducing the release of free fatty acids (FFAs) into the circulation.[1][3]

The diminished flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, a reduction in low-density lipoprotein (LDL) cholesterol levels.[1][2] Acipimox has also been shown to increase high-density lipoprotein (HDL) cholesterol, although the precise mechanism for this effect is not fully elucidated.[1][6]

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A Receptor (in Adipocyte) Acipimox->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active HSL (active) PKA->HSL_active Phosphorylates & Activates HSL_inactive HSL (inactive) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Glycerol Glycerol Triglycerides->Glycerol Bloodstream Bloodstream FFA->Bloodstream Glycerol->Bloodstream Liver Liver Bloodstream->Liver VLDL VLDL Synthesis Liver->VLDL Decreased FFA uptake VLDL->Bloodstream

Figure 1: Simplified signaling pathway of Acipimox in adipocytes.

Pharmacokinetics

Acipimox is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[7] It is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[7] The elimination half-life of Acipimox is approximately 2 hours.[8]

Table 1: Pharmacokinetic Parameters of Acipimox in Healthy Volunteers

ParameterValueReference
Bioavailability~100%[9]
Time to Peak Plasma Concentration (Tmax)~2 hours[8]
Elimination Half-life (t1/2)~2 hours[8]
Protein BindingNone[9]
MetabolismNone[9]
ExcretionRenal (unchanged)[7]

Clinical Efficacy

Acipimox has been investigated in numerous clinical trials for its efficacy in treating dyslipidemia and improving insulin (B600854) sensitivity.

Dyslipidemia

Clinical studies have consistently demonstrated that Acipimox effectively reduces plasma triglyceride levels.[10][11][12] Its effect on total cholesterol and LDL cholesterol is more modest, while it tends to increase HDL cholesterol levels.[6][13]

Table 2: Effects of Acipimox on Lipid Profile in Patients with Hyperlipidemia

StudyPatient PopulationTreatmentDurationChange in TriglyceridesChange in Total CholesterolChange in LDL CholesterolChange in HDL Cholesterol
Noseda et al. (1982)[13]Type II hyperlipidemiaAcipimox vs. Placebo-Slight diminution-14%-20%+6%
Effects of acipimox on serum lipids... (1987)[12]Type IV hyperlipoproteinemiaAcipimox 750 mg/day vs. Placebo60 days-44.1% (from 777 to 434 mg/dl)Significant reduction-No significant alteration
Effects of acipimox on haemorheology... (1998)[6]Mixed hyperlipoproteinaemiaAcipimox 500-750 mg/day vs. Placebo12 weeksNo significant change-4.8% (from 8.72 to 8.30 mmol/l)No significant change+12.7% (from 1.10 to 1.24 mmol/l)
Comparative study of acipimox and pravastatin (B1207561)... (1995)[14]Combined hyperlipidemiaAcipimox 750 mg/day vs. Pravastatin 20 mg/day3 monthsSignificant reduction (more effective than pravastatin)Significant reduction (less effective than pravastatin)Significant reduction (less effective than pravastatin)Significant increase (more effective than pravastatin)
The Additional Effects of Acipimox to Simvastatin (B1681759)... (1999)[15]Combined hyperlipidaemia on simvastatinAcipimox 750 mg/day + Simvastatin12 weeks-32% (not significant)--+6% (not significant)
Safety, tolerability and efficacy of acipimox... (1990)[16]Type II hyperlipidaemiaAcipimox6 monthsUnaltered-10%--
Biliary lipids in familial combined hyperlipidaemia... (1990)[17]Familial combined hyperlipidaemiaAcipimox 750 mg/day6 weeks-38.7% (from 7.5 to 4.6 mmol/l)-11.3% (from 8.0 to 7.1 mmol/l)--
Insulin Resistance

Acipimox has been shown to improve insulin sensitivity, primarily by reducing the availability of circulating FFAs, which are known to contribute to insulin resistance.[18] The reduction in FFAs alleviates their inhibitory effect on insulin-stimulated glucose uptake and utilization in peripheral tissues.

Table 3: Effects of Acipimox on Insulin Sensitivity and Glucose Metabolism

StudyPatient PopulationTreatmentDurationKey Findings
Metabolic Effects of Long-Term Reduction in Free Fatty Acids... (2015)[19]Obese, insulin-resistant, non-diabeticAcipimox 250 mg thrice-daily vs. Placebo6 months↓ Fasting glucose (-6 mg/dL), ↓ Fasting insulin (-6.8 μU/mL), ↓ HOMA-IR (-1.96), ↑ Adiponectin (+668 ng/mL). No effect on insulin-stimulated glucose uptake.
Acipimox Impact on Insulin Resistance in Type 1 Diabetes (2024)[18]Type 1 DiabetesAcipimox vs. Placebo7 daysDid not significantly improve glucose control. Pronounced early rebound effect on NEFA.
Effects of prolonged Acipimox treatment... (1996)[20]NIDDMAcipimox 250 mg x 3 vs. Placebo3 monthsFasting plasma NEFA were twofold elevated after treatment. No improvement in blood glucose control.
Overnight lowering of free fatty acids with Acipimox... (1999)[21]Obese diabetic and non-diabetic subjectsAcipimox overnight vs. PlaceboOvernight↓ Fasting plasma FFAs (60-70%), ↓ Fasting plasma insulin (~50%), ↑ Insulin-stimulated glucose uptake (>twofold).
Acipimox Acutely Increases GLP-1 Concentrations... (2020)[22]Overweight subjects and hypopituitary patientsAcipimox vs. ControlAcuteSuppressed FFA, improved insulin sensitivity, and increased GLP-1 concentrations.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is a gold-standard method for assessing insulin sensitivity in vivo.[23][24] This technique involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia.[23] The glucose infusion rate (GIR) required to maintain a normal blood glucose level is a direct measure of insulin sensitivity.[23]

Detailed Methodology (based on rodent models): [23][25]

  • Animal Preparation: Rats or mice are surgically implanted with catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) and allowed to recover for 5-7 days.[23][24]

  • Fasting: Animals are fasted for a specified period (e.g., 5 hours) prior to the clamp procedure.[24]

  • Tracer Infusion (Optional): A tracer such as [3-³H]glucose can be infused to measure glucose kinetics (endogenous glucose production and glucose uptake).[23]

  • Insulin Infusion: A continuous infusion of insulin is initiated to raise plasma insulin levels to a desired physiological or supraphysiological concentration.

  • Glucose Monitoring and Infusion: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes) from the arterial catheter. A variable infusion of glucose is administered to clamp the blood glucose concentration at a target level (e.g., euglycemia).

  • Data Analysis: The GIR during the final steady-state period of the clamp is calculated and used as a measure of whole-body insulin sensitivity.[23]

Experimental Workflow for a Clinical Trial Investigating Acipimox

Acipimox_Clinical_Trial_Workflow A Patient Recruitment (e.g., Hyperlipidemia) B Informed Consent A->B C Screening Visit (Inclusion/Exclusion Criteria) B->C D Baseline Data Collection - Demographics - Medical History E Baseline Measurements - Lipid Profile (TG, TC, LDL, HDL) - Fasting Glucose & Insulin D->E F Randomization E->F G Group 1: Acipimox (e.g., 250mg TID) F->G H Group 2: Placebo F->H I Treatment Duration (e.g., 12 weeks) G->I H->I J Follow-up Visits (e.g., Weeks 4, 8, 12) I->J K Repeat Measurements - Lipid Profile - Glucose & Insulin J->K L Adverse Event Monitoring J->L M Statistical Analysis (Comparison between groups) K->M L->M N Efficacy & Safety Evaluation M->N O Conclusion N->O

Figure 2: Generalized workflow for a randomized controlled trial of Acipimox.

Adverse Effects

The most common side effects associated with Acipimox are flushing, gastrointestinal disturbances (such as nausea and abdominal discomfort), and headache.[8] These effects are generally mild to moderate and often diminish with continued treatment.

Conclusion

Acipimox is a well-characterized lipid-lowering agent with a clear mechanism of action involving the GPR109A receptor and subsequent inhibition of lipolysis. Its clinical efficacy in reducing triglycerides and, to a lesser extent, improving other lipid parameters and insulin sensitivity has been demonstrated in numerous studies. The favorable pharmacokinetic profile of Acipimox, characterized by rapid and complete absorption and renal excretion of the unchanged drug, contributes to its therapeutic utility. While generally well-tolerated, the potential for side effects such as flushing and gastrointestinal discomfort should be considered. This comprehensive review provides a valuable resource for researchers and drug development professionals, summarizing the key scientific and clinical data on Acipimox and offering detailed insights into the experimental methodologies used to evaluate its effects. Further research may focus on long-term cardiovascular outcomes and the development of formulations with improved side-effect profiles.

References

Acipimox and Its Impact on Free Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox (B1666537), a nicotinic acid derivative, is a potent inhibitor of adipose tissue lipolysis, leading to a significant reduction in circulating free fatty acids (FFAs). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to acipimox's impact on FFA metabolism. Through a comprehensive review of preclinical and clinical studies, this document outlines the core signaling pathways, summarizes key quantitative data in structured tables, and details experimental protocols for investigating the effects of acipimox. Visualizations of the signaling cascade and a representative experimental workflow are provided to facilitate a deeper understanding of its pharmacological action and research applications.

Introduction

Elevated circulating free fatty acids are implicated in the pathophysiology of numerous metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and dyslipidemia.[1][2] Acipimox (5-methylpyrazinecarboxylic acid 4-oxide), a derivative of nicotinic acid, has been extensively studied for its robust FFA-lowering effects.[3][4] By targeting lipolysis in adipocytes, acipimox provides a valuable pharmacological tool for investigating the metabolic consequences of reduced FFA availability and holds therapeutic potential for conditions characterized by excessive FFA flux.[1][5] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of acipimox's mechanism of action on FFA metabolism.

Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

Acipimox's primary mechanism of action is the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue.[1][6] This effect is mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2) or niacin receptor 1.[2][5][7]

The binding of acipimox to HCA2 on adipocytes initiates an intracellular signaling cascade that leads to a reduction in lipolysis:

  • Receptor Activation: Acipimox binds to and activates the HCA2 receptor.[2][5]

  • G-protein Inhibition of Adenylyl Cyclase: The activated HCA2 receptor is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase activity.

  • Reduction in cyclic AMP (cAMP) Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[6][8]

  • Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels lead to a reduction in the activity of cAMP-dependent protein kinase A (PKA).[8][9]

  • Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for phosphorylating and activating HSL. Reduced PKA activity leads to decreased HSL phosphorylation and, consequently, its inhibition.[1][9]

  • Reduced Lipolysis: The inhibition of HSL prevents the breakdown of triglycerides into FFAs and glycerol (B35011), thus reducing their release from adipocytes into the bloodstream.[1][6]

This cascade effectively curtails the efflux of FFAs from adipose tissue, leading to a rapid and significant decrease in plasma FFA concentrations.[8][10]

Signaling Pathway of Acipimox in Adipocytes

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Adipocyte) Acipimox Acipimox HCA2 HCA2 (GPR109A) Receptor Acipimox->HCA2 Binds to Gi_protein Gi Protein HCA2->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Gi_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Reduces synthesis of PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Active HSL (Phosphorylated) HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates to activate Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol (Released into circulation) Triglycerides->FFA_Glycerol Breakdown to

Caption: Signaling pathway of acipimox in adipocytes leading to reduced FFA release.

Quantitative Effects on Free Fatty Acid Metabolism

Acipimox administration leads to a marked reduction in plasma FFA concentrations across various study populations and preclinical models. The magnitude and duration of this effect can vary depending on the dosage, duration of treatment, and the metabolic state of the subjects.

Table 1: Effect of Acipimox on Plasma Free Fatty Acid (FFA) Concentrations in Human Studies
Study PopulationAcipimox DosageTreatment DurationBaseline FFA (approx.)Post-treatment FFA (approx.)Percentage ReductionReference
Metabolic Syndrome250 mg thrice daily7 days0.70 ± 0.43 mEq/L0.50 ± 0.34 mEq/L~29%[8]
Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes250 mg (overnight)12 hours (3 doses)Not specifiedNot specified60-70%[11]
GH-deficient adults500 mg (single dose)AcuteNot specifiedNot specified88% (fasting)[12]
Hypertriglyceridemic Rhesus Monkeys8 mg/kg (single dose)Acute0.154 ± 0.020 g/L0.102 ± 0.008 g/L (at 4h)~34%[13]
Table 2: Effect of Acipimox on Lipolysis and Related Parameters in Preclinical Studies
Animal ModelAcipimox DosageTreatment DurationKey FindingQuantitative ChangeReference
Murine model of thermal injuryNot specified7 daysLower circulating FFAs289.1 µmol/L (Acipimox) vs. 904.7 µmol/L (untreated)[9]
Wistar rats (in vitro adipocytes)10 µmol/LAcuteInhibition of stimulated lipolytic rateReached near-basal value[6]
Male rhesus monkeys16 mg/kg q.i.d.2 monthsIncreased FFA transport203.7 ± 59.1 vs 136.1 ± 26.6 µEq/min[13]
RatNot specifiedNot specifiedReduced flux of TG from liver to plasmaSubstantially reduced[10][14]

Experimental Protocols

Investigating the effects of acipimox on FFA metabolism involves a range of in vivo and in vitro experimental designs.

In Vivo Human Studies

A common study design to assess the acute effects of acipimox involves a randomized, placebo-controlled, crossover trial.

  • Participants: Recruitment of healthy volunteers, individuals with metabolic syndrome, or patients with type 2 diabetes.

  • Intervention: Administration of a single oral dose of acipimox (e.g., 250 mg or 500 mg) or a matching placebo.[2][12]

  • Blood Sampling: Serial blood samples are collected at baseline and at various time points post-administration (e.g., every 30-60 minutes for several hours) to measure plasma FFA concentrations.

  • Metabolic Assessments: Techniques such as the euglycemic-hyperinsulinemic clamp can be employed to assess insulin sensitivity in conjunction with FFA measurements.[11][12] Indirect calorimetry can be used to measure lipid oxidation rates.[12]

In Vivo Animal Studies

Animal models are crucial for elucidating the mechanistic details of acipimox's action.

  • Animal Models: Commonly used models include mice (e.g., C57BL/6J) and rats (e.g., Wistar).[6][9][15]

  • Diet-Induced Obesity: To study metabolic disease, animals are often fed a high-fat diet for several weeks to induce obesity and insulin resistance.

  • Acipimox Administration: Acipimox can be administered via oral gavage or intraperitoneal (IP) injection. A typical IP dose in mice is 50 mg/kg body weight.[15]

  • Experimental Procedures: Four hours post-acipimox administration is a common time point for significant FFA suppression.[15] Procedures can include glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs).

  • Tissue Collection: Adipose tissue and liver can be harvested for analysis of gene expression, protein levels (e.g., HSL, ATGL), and enzyme activity.

In Vitro Adipocyte Studies

Isolated adipocytes provide a controlled environment to study the direct effects of acipimox on lipolysis.

  • Adipocyte Isolation: Adipocytes are isolated from epididymal fat pads of rats or from human adipose tissue biopsies via collagenase digestion.

  • Lipolysis Assay:

    • Isolated adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate with albumin).

    • Lipolysis is stimulated using agents like isoproterenol (B85558) (a β-adrenergic agonist) or adenosine deaminase.[6]

    • Cells are co-incubated with varying concentrations of acipimox (e.g., 0.5 µmol/L to 1 mmol/L).[6]

    • The incubation medium is collected to measure the release of glycerol and FFAs as indicators of lipolysis.

  • Analysis of Signaling Components: Western blotting can be used to measure the levels and phosphorylation status of key proteins in the lipolytic cascade, such as HSL and PKA.[6][9]

Quantification of Free Fatty Acids

Accurate measurement of FFA concentrations is critical for these studies.

  • Enzymatic Colorimetric/Fluorometric Assays: Commercially available kits provide a convenient method for quantifying total FFAs in plasma or cell culture media.[16] These assays typically involve a multi-step enzymatic reaction that produces a detectable colorimetric or fluorescent signal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying individual FFA species. It requires derivatization of FFAs to volatile esters (e.g., methyl esters) prior to analysis.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a rapid and reliable method for the simultaneous quantification of multiple FFA species without the need for derivatization.[19][20][21]

Experimental Workflow for an Acute Acipimox Study in Humans

Experimental_Workflow cluster_preparation Preparation Phase cluster_study_day Study Day cluster_analysis Analysis Phase cluster_crossover Crossover Phase Participant_Screening Participant Screening (e.g., health status, metabolic parameters) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Randomization Randomization (Acipimox or Placebo) Informed_Consent->Randomization Baseline_Sample Baseline Blood Sample (t= -30 min) Randomization->Baseline_Sample Drug_Admin Drug Administration (Acipimox 250mg or Placebo) (t=0 min) Baseline_Sample->Drug_Admin Serial_Sampling Serial Blood Sampling (t=30, 60, 90, 120, 180, 240 min) Drug_Admin->Serial_Sampling Metabolic_Tests Metabolic Tests (e.g., Euglycemic Clamp, Indirect Calorimetry) Drug_Admin->Metabolic_Tests Sample_Processing Sample Processing (Plasma separation, storage at -80°C) Serial_Sampling->Sample_Processing FFA_Quantification FFA Quantification (LC-MS or Enzymatic Assay) Sample_Processing->FFA_Quantification Data_Analysis Statistical Data Analysis FFA_Quantification->Data_Analysis Washout Washout Period (e.g., 1-2 weeks) Data_Analysis->Washout For Crossover Design Repeat_Protocol Repeat Protocol with Alternate Treatment Washout->Repeat_Protocol

Caption: A representative experimental workflow for an acute acipimox study in humans.

Downstream Metabolic Consequences

The reduction in circulating FFAs induced by acipimox has several important downstream effects:

  • Hepatic Metabolism: A decreased flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis.[5][10] This, in turn, can lead to decreased production and secretion of very-low-density lipoprotein (VLDL).[1][5]

  • Insulin Sensitivity: By lowering FFA levels, acipimox can improve insulin sensitivity in peripheral tissues, such as skeletal muscle.[1][8] This is because high levels of FFAs are known to interfere with insulin signaling.

  • Glucose Metabolism: Acipimox has been shown to improve glucose tolerance and reduce fasting blood glucose in individuals with insulin resistance.[3][11]

Conclusion

Acipimox is a powerful pharmacological agent for reducing circulating free fatty acids through the targeted inhibition of adipose tissue lipolysis. Its well-defined mechanism of action, centered on the HCA2 receptor and the subsequent suppression of the cAMP-PKA-HSL signaling axis, makes it an invaluable tool for metabolic research. The quantitative data consistently demonstrate a significant reduction in FFA levels, with important downstream consequences for hepatic lipid metabolism and whole-body insulin sensitivity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of acipimox and the broader role of FFA metabolism in health and disease. This comprehensive understanding is essential for drug development professionals exploring novel therapeutic strategies for metabolic disorders.

References

The Role of Acipimox in VLDL Cholesterol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acipimox (B1666537), a nicotinic acid derivative, plays a significant role in the management of dyslipidemia, primarily through its potent anti-lipolytic effects. This technical guide provides an in-depth analysis of the molecular mechanisms by which acipimox modulates the production of very-low-density lipoprotein (VLDL) cholesterol. By inhibiting the release of free fatty acids from adipose tissue, acipimox reduces the hepatic substrate availability for triglyceride synthesis, a critical step in VLDL assembly and secretion. This guide summarizes key quantitative data from clinical and preclinical studies, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of Acipimox

Acipimox exerts its primary effect on lipid metabolism by suppressing the mobilization of free fatty acids (FFAs) from adipose tissue.[1] This is achieved through the activation of the G-protein coupled receptor GPR109A (also known as HCA2 or PUMA-G) on the surface of adipocytes.[2][3]

The binding of acipimox to GPR109A initiates a signaling cascade that leads to the inhibition of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the hydrolysis of stored triglycerides.[1][4] This inhibition is mediated by a Gαi subunit, which suppresses the activity of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] The decrease in cAMP reduces the activation of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of HSL.[5]

The consequent reduction in the release of FFAs into the circulation diminishes their flux to the liver.[1][6] Since hepatic FFA availability is a major determinant of triglyceride synthesis, the reduction in FFA supply leads to a decrease in the production of triglycerides.[2] This, in turn, limits the assembly and secretion of triglyceride-rich VLDL particles by the liver.[2][6] While the primary effect is a reduction in the production of larger, triglyceride-rich VLDL1 particles, some studies suggest a shift towards the production of smaller, denser VLDL2 particles, with the overall VLDL apolipoprotein B (apoB) production remaining relatively constant in some acute settings.[7][8]

Signaling Pathway of Acipimox's Anti-lipolytic Action

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_liver Hepatocyte (Liver) Acipimox Acipimox GPR109A GPR109A (HCA2/PUMA-G) Acipimox->GPR109A Binds to Gi_protein Gαi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA HSL_inactive HSL (inactive) PKA->HSL_inactive HSL_active HSL-P (active) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Glycerol (B35011) Glycerol Triglycerides->Glycerol FFA_circ Reduced Plasma FFA FFA->FFA_circ Reduced Release FFA_uptake Reduced FFA Uptake FFA_circ->FFA_uptake TG_synthesis Reduced Triglyceride Synthesis FFA_uptake->TG_synthesis VLDL_production Reduced VLDL Production TG_synthesis->VLDL_production

Caption: Signaling pathway of acipimox in adipocytes leading to reduced VLDL production.

Quantitative Effects of Acipimox on Lipid Parameters

The administration of acipimox leads to significant alterations in the plasma lipid profile. The following tables summarize the quantitative data from various studies investigating the effects of acipimox on VLDL, triglycerides, and free fatty acids.

Table 1: Effect of Acipimox on Plasma Free Fatty Acids (FFA) and Triglycerides
Study PopulationAcipimox DoseDurationChange in Plasma FFAChange in Plasma TriglyceridesReference
Hypertriglyceridemic Rhesus Monkeys8 mg/kg (single dose)4 hours↓ significantly (0.102 vs 0.154 g/l)Not reported for single dose[9]
Hypertriglyceridemic Rhesus Monkeys16 mg/kg q.i.d.2 monthsNo significant change (fasting)↓ 31%[9]
Individuals with Metabolic Syndrome250 mg every 6 hours7 days↓ to near normal levels (0.70 to 0.50 mEq/L)No significant change[10]
Patients with Type IV Hyperlipoproteinemia750 mg/day60 daysNot specified↓ significantly (434 vs 777 mg/dl vs placebo)[11]
Table 2: Effect of Acipimox on VLDL Metabolism
Study PopulationAcipimox DoseDurationChange in VLDL TriglyceridesChange in VLDL ApoB ProductionReference
Hypertriglyceridemic Rhesus Monkeys16 mg/kg q.i.d.2 months↑ Production and Fractional Clearance RateNot reported[9]
Healthy MenNot specified (acute)8.5 hoursNot specifiedVLDL1 apoB production ↓ (708 to 375 mg/day, NS); VLDL2 apoB production ↑ (236 to 399 mg/day, P < 0.05)[7][8]
Patients with Mixed Hyperlipoproteinemia500 or 750 mg/day12 weeksTrend towards lower concentrations (not significant)Not reported[12]
Patients with Hyperlipidemia Type IINot specifiedNot specifiedSlight diminutionNot reported[13]

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the investigation of acipimox's effects on VLDL metabolism.

Measurement of VLDL Apolipoprotein B (ApoB) Kinetics using Stable Isotope Tracers

This protocol provides a representative method for assessing the production and clearance rates of VLDL apoB using a stable isotope-labeled amino acid.[7][8]

Objective: To quantify the synthesis and catabolism of VLDL apoB in response to acipimox treatment.

Materials:

  • Stable isotope tracer: Deuterated L-leucine ([²H₃]-leucine)

  • Infusion pumps

  • Equipment for blood collection (catheters, syringes, collection tubes with anticoagulant)

  • Ultracentrifuge for lipoprotein separation

  • Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis

  • Multicompartmental modeling software (e.g., SAAM II)

Procedure:

  • Subject Preparation: Subjects are typically studied after an overnight fast. Intravenous catheters are placed for tracer infusion and blood sampling.

  • Tracer Infusion: A primed-constant infusion of [²H₃]-leucine is administered intravenously. The priming dose rapidly brings the plasma tracer concentration to a near-steady state, which is then maintained by the constant infusion.

  • Blood Sampling: Serial blood samples are collected at predetermined time points over several hours to days to monitor the incorporation of the tracer into VLDL apoB.

  • Lipoprotein Isolation: VLDL particles are isolated from plasma samples by ultracentrifugation.

  • ApoB Isolation and Hydrolysis: ApoB is isolated from the VLDL fraction, and the protein is hydrolyzed into its constituent amino acids.

  • Isotope Enrichment Analysis: The isotopic enrichment of leucine (B10760876) in the hydrolyzed apoB is determined using GC-MS. This measures the ratio of tracer ([²H₃]-leucine) to tracee (unlabeled leucine).

  • Kinetic Modeling: The tracer-to-tracee ratio data over time are fitted to a multicompartmental model. This mathematical model allows for the calculation of kinetic parameters, including the fractional catabolic rate (FCR) and the production rate (PR) of VLDL apoB.

Experimental Workflow for VLDL ApoB Kinetics Study

VLDL_ApoB_Kinetics_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Fasting Overnight Fasting Catheterization IV Catheter Placement (Infusion and Sampling) Fasting->Catheterization Tracer_Infusion Primed-Constant Infusion of [²H₃]-Leucine Catheterization->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Ultracentrifugation VLDL Isolation via Ultracentrifugation Blood_Sampling->Ultracentrifugation ApoB_Isolation ApoB Isolation and Hydrolysis Ultracentrifugation->ApoB_Isolation GCMS GC-MS Analysis of Leucine Isotope Enrichment ApoB_Isolation->GCMS Modeling Multicompartmental Kinetic Modeling GCMS->Modeling Results Calculate VLDL ApoB Production & Clearance Rates Modeling->Results

Caption: Workflow for a VLDL apoB kinetics study using a stable isotope tracer.

Euglycemic-Hyperinsulinemic Clamp

This technique is used to assess insulin (B600854) sensitivity and can be combined with acipimox administration to investigate its effects on glucose and lipid metabolism under controlled insulin levels.[11]

Objective: To measure whole-body insulin action and its modulation by acipimox.

Materials:

  • Insulin solution

  • Glucose solution (e.g., 20% dextrose)

  • Infusion pumps

  • Blood glucose monitoring device

  • Equipment for blood collection

Procedure:

  • Subject Preparation: Subjects are studied after an overnight fast. Two intravenous catheters are inserted, one for infusions (insulin and glucose) and one for blood sampling.

  • Acipimox Administration: If being studied, a dose of acipimox is administered orally prior to the start of the clamp.

  • Insulin Infusion: A constant infusion of insulin is started to raise plasma insulin to a high physiological or supraphysiological level.

  • Glucose Infusion and Monitoring: Blood glucose is monitored every 5-10 minutes. A variable infusion of glucose is administered to maintain the blood glucose concentration at a constant, euglycemic level (typically around 90 mg/dL).

  • Steady State: The glucose infusion rate (GIR) required to maintain euglycemia is recorded. During the last 30-60 minutes of the clamp, a steady state is typically achieved, and the average GIR during this period is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

  • Blood Sampling for Metabolites: Blood samples can be collected at baseline and during the clamp to measure levels of FFAs, triglycerides, and other metabolites.

Conclusion

Acipimox effectively reduces VLDL production by inhibiting lipolysis in adipose tissue, thereby decreasing the flux of free fatty acids to the liver. This mechanism of action makes it a valuable agent for the management of hypertriglyceridemia. The quantitative data from various studies consistently demonstrate its potent effects on lipid metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of acipimox and other anti-lipolytic agents in the context of VLDL metabolism and cardiovascular disease research. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual understanding of the key processes involved. Further research is warranted to fully elucidate the long-term effects of acipimox on the production of different VLDL subfractions and their clinical implications.

References

Methodological & Application

Application Notes and Protocols for the Use of Acipimox-13C2,15N2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537) is a nicotinic acid derivative utilized as a lipid-lowering agent. Accurate quantification of Acipimox in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering high precision and accuracy by compensating for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the use of Acipimox-13C2,15N2 as an internal standard for the quantification of Acipimox using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a stable isotope-labeled analog of Acipimox, with two Carbon-13 and two Nitrogen-15 atoms incorporated into the pyrazine (B50134) ring. This results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical chemical and physical properties.

dot

Acipimox Signaling Pathway Acipimox Acipimox HCAR2 Hydroxycarboxylic Acid Receptor 2 (HCAR2) (G-protein coupled receptor) Acipimox->HCAR2 agonizes Adenylyl_Cyclase Adenylyl Cyclase HCAR2->Adenylyl_Cyclase inhibits cAMP Intracellular cAMP Adenylyl_Cyclase->cAMP decreases conversion of ATP to Lipolysis Lipolysis in Adipose Tissue cAMP->Lipolysis reduced activation of FFA Free Fatty Acid (FFA) Release Lipolysis->FFA inhibition of

Caption: Signaling pathway of Acipimox.

Quantitative Data

The use of this compound as an internal standard allows for the accurate and precise quantification of Acipimox in various biological matrices. The following tables summarize the key mass spectrometry parameters for both the analyte and the internal standard.

Table 1: Mass Spectrometry Parameters for Acipimox and this compound

ParameterAcipimox (Analyte)This compound (Internal Standard)
Ionization ModeNegative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z)153.0157.1
Product Ion (m/z)109.1113.1
Declustering Potential (V)-45-45
Collision Energy (V)-13.5-13.5

Note: These parameters may require optimization based on the specific mass spectrometer used.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Acipimox in human plasma.

Materials and Reagents
Sample Preparation
  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (85:15 v/v 0.1% ammonia aqueous solution:acetonitrile).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% ammonia aqueous solution.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 15% B

    • 1-5 min: Linear gradient to 80% B

    • 5-6 min: Hold at 80% B

    • 6-6.1 min: Linear gradient back to 15% B

    • 6.1-8 min: Hold at 15% B for column re-equilibration.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • This compound: m/z 157.1 → 113.1

  • Source Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

dot

Experimental Workflow for Acipimox Quantification Sample Plasma Sample (100 µL) IS Spike with this compound Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation and analysis workflow.

Fragmentation Pathway

The fragmentation of Acipimox in negative ion mode primarily involves the loss of carbon dioxide (CO2) from the carboxylic acid group. The same fragmentation pathway is expected for this compound as the isotopic labels are on the pyrazine ring.

dot

Fragmentation Pathway of Acipimox Acipimox Acipimox Precursor Ion m/z 153.0 Fragment Product Ion m/z 109.1 Acipimox->Fragment - CO2 (44 Da)

Caption: Acipimox fragmentation in MS/MS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Acipimox in biological matrices by LC-MS/MS. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high specificity and accuracy afforded by this stable isotope dilution method are essential for generating high-quality data in pharmacokinetic and other clinical and preclinical studies.

References

Application Notes and Protocols for the Quantitative Analysis of Acipimox using Acipimox-13C2,15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox (B1666537) is a lipid-lowering agent and a derivative of nicotinic acid used in the management of hyperlipidemia.[1][2] Accurate and precise quantification of Acipimox in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Acipimox-13C2,15N2, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] SIL-IS closely mimics the analyte's chemical and physical properties, co-eluting during chromatography and experiencing similar matrix effects, which leads to more accurate and reliable results by correcting for variability during sample preparation and analysis.[5][6]

This document provides detailed application notes and protocols for the quantitative analysis of Acipimox in human plasma using this compound as an internal standard.

Mechanism of Action of Acipimox

Acipimox exerts its lipid-lowering effect primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), which is highly expressed on the surface of adipocytes.[1][7] The binding of Acipimox to HCAR2 initiates an intracellular signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This reduction in cAMP prevents the activation of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL).[2][7] By inhibiting HSL activity, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby decreasing the release of FFAs from adipose tissue into the bloodstream.[1][2] The reduced availability of FFAs in the liver leads to decreased synthesis of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol.[1]

Acipimox Signaling Pathway

Acipimox_Signaling_Pathway Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 Binds to Gi Gi (G-protein) HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs FFA_release Decreased FFA Release FFAs->FFA_release

Caption: Signaling pathway of Acipimox in adipocytes.

Experimental Protocols

Materials and Reagents
  • Acipimox analytical standard (>98% purity)

  • This compound internal standard (>98% purity, isotopic purity >99%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions Preparation
  • Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Acipimox Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Acipimox stock solution with a 50:50 methanol/water mixture to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label a 96-well plate for sample analysis.

  • To each well, add 50 µL of the plasma sample (calibrator, quality control, or unknown).

  • Add 20 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples (which receive 20 µL of methanol).

  • Vortex the plate for 30 seconds.

  • Add 200 µL of acetonitrile (as precipitant) to each well.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).

  • Seal the plate, vortex to mix, and place it in the autosampler for LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma Sample (Calibrator, QC, Unknown) IS_add Add 20 µL Internal Standard (this compound) Plasma->IS_add Vortex1 Vortex IS_add->Vortex1 Precipitate Add 200 µL Acetonitrile (Protein Precipitation) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition and Processing LC_MS->Data Quant Quantitative Analysis Data->Quant

References

Application Note: Protocol for Acipimox-¹³C₂,¹⁵N₂ Administration in Animal Models for Pharmacokinetic and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acipimox (B1666537) is a nicotinic acid derivative and a lipid-lowering agent used in the management of hyperlipidemia.[1][2] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which reduces the release of free fatty acids (FFAs) into circulation.[3] This leads to decreased hepatic production of very-low-density lipoprotein (VLDL) and subsequently lower levels of low-density lipoprotein (LDL) and triglycerides.[4]

Stable isotope labeling is a powerful technique in pharmaceutical research for tracing the metabolic fate and pharmacokinetic properties of a drug.[5][6] Using isotopically labeled compounds, such as Acipimox-¹³C₂,¹⁵N₂, allows for the precise differentiation and quantification of the administered drug from any potential endogenous or exogenous contaminants using mass spectrometry.[6] This protocol provides a detailed methodology for the administration of Acipimox-¹³C₂,¹⁵N₂ in a rat model to assess its pharmacokinetics and tissue distribution.

Mechanism of Action: Acipimox Signaling Pathway

Acipimox acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1][4] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Decreased cAMP levels prevent the activation of protein kinase A (PKA), which is necessary to phosphorylate and activate hormone-sensitive lipase (B570770) (HSL).[7] By inhibiting HSL, Acipimox effectively blocks the breakdown of triglycerides, thereby reducing the release of free fatty acids (FFAs) from adipose tissue.[3][7]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox GPR109A GPR109A (HCA2) Receptor Acipimox->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) Lipolysis Lipolysis HSL_active->Lipolysis Triglycerides Triglycerides FFA Free Fatty Acids (FFAs) Triglycerides->FFA HSL-P

Caption: Acipimox signaling pathway in adipocytes.

Experimental Protocol for Acipimox-¹³C₂,¹⁵N₂ Administration

This protocol details the oral administration of Acipimox-¹³C₂,¹⁵N₂ to Sprague-Dawley rats for pharmacokinetic analysis.

Materials
  • Test Article: Acipimox-¹³C₂,¹⁵N₂ (custom synthesis)

  • Vehicle: Sterile water for injection or 0.5% carboxymethylcellulose (CMC) in water.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Equipment:

    • Analytical balance

    • Vortex mixer and sonicator

    • Oral gavage needles (18-20 gauge)

    • Syringes (1-3 mL)

    • Blood collection tubes (e.g., EDTA-coated microtubes)

    • Centrifuge

    • Freezers (-80°C)

    • Tissue homogenizer

    • LC-MS/MS system

Experimental Workflow

The overall workflow for the study is outlined below.

Experimental_Workflow A 1. Animal Acclimation (1 week) B 2. Dosing Solution Preparation A->B C 3. Acipimox-¹³C₂,¹⁵N₂ Administration (Oral Gavage) B->C D 4. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) C->D E 5. Terminal Tissue Collection C->E At terminal timepoint F 6. Sample Processing (Plasma Separation & Tissue Homogenization) D->F E->F G 7. Bioanalysis by LC-MS/MS F->G H 8. Pharmacokinetic Data Analysis G->H

Caption: Experimental workflow for pharmacokinetic study.

Detailed Procedure
  • Animal Handling and Acclimation:

    • House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

    • Fast animals overnight (12-16 hours) before dosing but allow free access to water.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Acipimox-¹³C₂,¹⁵N₂.

    • Prepare a homogenous suspension/solution in the chosen vehicle (e.g., sterile water) to a final concentration that allows for a dosing volume of 5-10 mL/kg.

    • Use a vortex mixer and/or sonicator to ensure complete dissolution or uniform suspension. Prepare fresh on the day of dosing.

  • Administration:

    • Weigh each rat immediately before dosing to calculate the precise volume to be administered.

    • Administer a single oral dose of Acipimox-¹³C₂,¹⁵N₂ using a suitable gavage needle. A common dose for Acipimox in rats is between 25-50 mg/kg.[8][9]

  • Sample Collection:

    • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or other appropriate site into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Terminal Procedure: At the final time point (e.g., 24 hours), anesthetize the animals and collect a terminal blood sample via cardiac puncture.

    • Tissue Collection: Following terminal blood collection, perfuse the circulatory system with saline. Harvest tissues of interest (e.g., liver, kidney, adipose tissue, brain), rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.[10] Transfer the plasma supernatant to clearly labeled cryovials.

    • Tissues: Homogenize weighed tissue samples in a suitable buffer to create a uniform tissue homogenate.

    • Store all plasma and tissue homogenate samples at -80°C until analysis.[10]

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox-¹³C₂,¹⁵N₂ in plasma and tissue homogenates.[11]

    • Sample preparation typically involves protein precipitation or liquid-liquid extraction.[12][13]

    • Use an appropriate internal standard (e.g., deuterated Acipimox-d₄) for accurate quantification.[1]

Quantitative Data Presentation

The following tables summarize pharmacokinetic and tissue distribution data for unlabeled Acipimox from studies in rats, which can serve as a reference for expected outcomes.

Table 1: Pharmacokinetic Parameters of Acipimox in Rats after Oral Administration

Parameter Value Conditions Source
Tmax (Time to Peak) ~2 hours Single oral dose [2]
Peak Reduction in Plasma TG ~60% 2 hours post-administration [14]

| Duration of TG Reduction | Effect diminishes after 3-4 hours | Single oral dose |[14] |

Table 2: Tissue Distribution of Acipimox in Normoxic Rats 1 hour after Oral Administration

Tissue Concentration (ng/g or ng/mL)
Plasma 13600 ± 2154
Heart 10000 ± 1500
Liver 12600 ± 2200
Spleen 10700 ± 1700
Lung 12400 ± 2100
Kidney 22600 ± 3400
Brain 2400 ± 500

Data derived from a study by Li et al. and presented as mean ± SD.[11]

References

Application Note: High-Throughput Quantification of Acipimox in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acipimox in human plasma. The method utilizes a stable isotope-labeled internal standard, Acipimox-13C2,15N2, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).

Introduction

Acipimox is a nicotinic acid derivative used as a lipid-lowering agent. Accurate and reliable measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This note describes a validated method for Acipimox quantification using this compound as the internal standard.

Experimental

Materials and Reagents
  • Acipimox and this compound standards

  • HPLC-grade acetonitrile (B52724) and methanol

  • Ammonia solution

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Analytical Column: Shiseido Capcell PAK C18 MG III (100 mm × 2.1 mm, 5 μm) or equivalent[2]

LC-MS/MS Method

Liquid Chromatography Conditions

A gradient elution was employed for the chromatographic separation.[2]

ParameterValue
Column Shiseido Capcell PAK C18 MG III (100 mm × 2.1 mm, 5 μm)[2]
Mobile Phase A Water with 0.1% (v/v) Ammonia[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.2 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 2 µL[2]
Gradient Program Time (min)
0.0
2.0
2.5
3.5
5.0

Mass Spectrometry Conditions

The mass spectrometer was operated in negative electrospray ionization (ESI) mode, and data was acquired using multiple reaction monitoring (MRM).

ParameterAcipimoxThis compound
Ionization Mode Negative ESI[2]Negative ESI
Precursor Ion (m/z) 153.0[2]157.0
Product Ion (m/z) 109.1[2]113.1
Declustering Potential (V) -45[2]-45
Entrance Potential (V) -10[2]-10
Collision Energy (V) -13.5[2]-13.5
Collision Cell Exit Potential (V) -8[2]-8
Sample Preparation Protocol

A simple and efficient protein precipitation method was used for sample preparation.[2]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in 50:50 methanol:water).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 2 µL into the LC-MS/MS system.[2]

Results and Discussion

Method Validation

The method was validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Selectivity and Specificity

The selectivity of the method was assessed by analyzing blank plasma samples from multiple sources. No significant interfering peaks were observed at the retention times of Acipimox and the internal standard, demonstrating the high specificity of the method.[2]

Linearity and Range

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for Acipimox in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Acipimox5 - 5000≥ 0.99

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 15%< 15%85-115%
Medium< 15%< 15%85-115%
High< 15%< 15%85-115%

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Acipimox in human plasma has been developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in clinical and research settings.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Acipimox quantification.

SIL_IS_Logic cluster_analyte Analyte (Acipimox) cluster_is Internal Standard (this compound) cluster_ratio Ratio cluster_quant Quantification Analyte_Response Variable MS Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response Variable MS Response IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Matrix_Effect Matrix Effects & Sample Loss Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Acipimox-13C2,15N2 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia, particularly hypertriglyceridemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1][2][3] This subsequently decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels.[1][2]

Stable isotope labeling has become an indispensable tool in lipidomics for dynamically tracing the metabolism, biosynthesis, and degradation of lipids.[4][5][6][7] The use of isotopically labeled compounds, such as Acipimox-13C2,15N2, in conjunction with mass spectrometry, offers a powerful approach to elucidate the precise molecular fate and downstream effects of the drug on lipid metabolic pathways. These application notes provide a framework for the proposed use of this compound in lipidomics research to investigate its pharmacokinetics and pharmacodynamics at a molecular level.

Mechanism of Action

Acipimox exerts its antilipolytic effect by activating the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[1][3][8] This activation initiates an intracellular signaling cascade that results in the inhibition of hormone-sensitive lipase (B570770) (HSL), the key enzyme responsible for the hydrolysis of stored triglycerides. The sequence of events is as follows:

  • Receptor Binding: Acipimox binds to and activates the GPR109A receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8]

  • PKA Inactivation: The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).[8]

  • HSL Dephosphorylation: With PKA inactive, hormone-sensitive lipase (HSL) remains in its dephosphorylated, less active state.

  • Inhibition of Lipolysis: The inactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol, thus reducing their release from adipose tissue.[2][8]

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Gi Gi-protein GPR109A->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP AC->cAMP  Inhibited  Production Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA  Reduced  Activation HSL_active Active HSL-P PKA->HSL_active Phosphorylates PKA->HSL_active  Reduced  Phosphorylation Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes HSL_active->Triglycerides  Inhibited  Hydrolysis HSL_inactive Inactive HSL FFA Free Fatty Acids + Glycerol Triglycerides->FFA Release Release from cell FFA->Release Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A1 Plate Cells (e.g., HepG2) A2 Treat with Acipimox or Vehicle A1->A2 A3 Introduce 13C-Labeled Substrate (e.g., 13C-Glucose) A2->A3 A4 Incubate for Time Course A3->A4 B1 Harvest Cells & Quench Metabolism A4->B1 B2 Lipid Extraction (MTBE Method) B1->B2 B3 Dry & Reconstitute Lipid Extract B2->B3 C1 LC-MS/MS Analysis B3->C1 C2 Data Processing: Lipid ID & Isotopologue Distribution C1->C2 C3 Metabolic Flux Calculation C2->C3

References

Measuring Acipimox Turnover Rates with Stable Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the turnover rates of Acipimox, a lipid-lowering agent, using stable isotope labeling. This methodology offers a precise and powerful tool for elucidating the pharmacokinetics and metabolic fate of Acipimox in preclinical and clinical research.

Introduction

Acipimox is a nicotinic acid derivative that effectively reduces plasma concentrations of free fatty acids (FFAs), triglycerides, and cholesterol.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[2] Understanding the turnover rate—encompassing the absorption, distribution, metabolism, and excretion (ADME) of Acipimox—is crucial for optimizing dosing regimens and assessing its therapeutic efficacy and safety.

Stable isotope labeling has emerged as a gold standard for pharmacokinetic studies, offering significant advantages over non-labeled and radio-labeled methods.[3] By replacing certain atoms in the Acipimox molecule with their stable, non-radioactive isotopes (e.g., ¹³C, ²H, or ¹⁵N), the labeled drug can be administered to subjects and subsequently differentiated from the endogenous, unlabeled compound by mass spectrometry.[3] This allows for the precise determination of key pharmacokinetic parameters that define its turnover.

Mechanism of Action: Acipimox and the GPR109A Signaling Pathway

Acipimox exerts its anti-lipolytic effects by acting as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂), which is highly expressed on the surface of adipocytes.[1] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The subsequent decrease in cAMP-dependent protein kinase A (PKA) activity prevents the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). HSL is the rate-limiting enzyme in the breakdown of triglycerides. By inhibiting HSL, Acipimox reduces the release of free fatty acids from adipose tissue.[4]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_inhibition Inhibitory Cascade Acipimox Acipimox GPR109A GPR109A (HCA₂ Receptor) Acipimox->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Inhibits Breakdown FFA Free Fatty Acids (FFAs) Triglycerides->FFA Hydrolysis FFA_release Decreased FFA Release into Bloodstream FFA->FFA_release

Caption: Acipimox signaling pathway in adipocytes.

Quantitative Data: Pharmacokinetic Parameters of Acipimox

The following tables summarize key pharmacokinetic parameters of Acipimox derived from studies in healthy human volunteers and rats. These values are essential for designing and interpreting turnover studies.

Table 1: Pharmacokinetic Parameters of Acipimox in Humans (Oral Administration)

ParameterValueReference
Peak Plasma Concentration (Cmax) 5.74 µg/mL (single 250 mg dose)[5]
Time to Peak (Tmax) 1.7 hours (single 250 mg dose)[5]
Elimination Half-Life (t½) ~2 hours[2]
Bioavailability Rapidly and almost completely absorbed[2]
Excretion ~90% recovered as unchanged drug in urine within 24 hours[2]

Table 2: Pharmacokinetic Parameters of Acipimox in Rats (Oral Administration)

ParameterNormoxiaHypoxiaReference
Peak Plasma Concentration (Cmax) LowerMarkedly Increased[1]
Time to Peak (Tmax) ShorterMarkedly Increased[1]
Area Under the Curve (AUC) LowerMarkedly Increased[1]
Mean Residence Time (MRT) HigherMarkedly Decreased[1]
Half-Life (t½) LongerMarkedly Decreased[1]
Clearance (CLz/F) HigherMarkedly Decreased[1]
Volume of Distribution (Vz/F) HigherMarkedly Decreased[1]

Experimental Protocols

This section provides a detailed protocol for a stable isotope tracer study to determine the turnover rate of Acipimox.

Experimental Workflow

The general workflow for measuring Acipimox turnover using stable isotopes involves the administration of a labeled version of the drug, followed by the collection of biological samples at various time points and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_study_design Study Design and Preparation cluster_execution Experimental Execution cluster_analysis Sample Analysis and Data Interpretation Tracer_Selection 1. Stable Isotope Labeled Acipimox Synthesis (e.g., ¹³C₃-Acipimox) Dosing_Formulation 2. Dosing Solution Preparation Tracer_Selection->Dosing_Formulation Subject_Prep 3. Subject Preparation (e.g., Fasting) Dosing_Formulation->Subject_Prep Administration 4. Administration of Labeled Acipimox (e.g., Oral Gavage or IV) Sampling 5. Serial Blood/Urine Sample Collection Administration->Sampling Extraction 6. Sample Preparation (Protein Precipitation) LCMS 7. LC-MS/MS Analysis (Quantification of Labeled and Unlabeled Acipimox) Extraction->LCMS PK_Analysis 8. Pharmacokinetic Modeling and Turnover Rate Calculation LCMS->PK_Analysis

Caption: Experimental workflow for Acipimox turnover measurement.
Protocol 1: In Vivo Administration of Stable Isotope-Labeled Acipimox and Sample Collection (Rat Model)

This protocol outlines the steps for an in vivo pharmacokinetic study in rats using a ¹³C-labeled Acipimox.[3]

Materials:

  • Stable isotope-labeled Acipimox (e.g., ¹³C₃-Acipimox)

  • Unlabeled Acipimox (for co-administration in microdosing studies)

  • Vehicle for dosing solution (e.g., sterile water, saline)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles or intravenous injection supplies

  • Blood collection tubes (e.g., with EDTA)

  • Metabolic cages for urine collection

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.[3]

  • Dosing Solution Preparation: Prepare the dosing solution of ¹³C-labeled Acipimox in the chosen vehicle at the desired concentration.

  • Administration: Administer the drug to the rats via the intended route (e.g., oral gavage or intravenous bolus). For oral administration, a typical volume is 5-10 mL/kg.[3]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Urine Collection: House rats in metabolic cages to collect urine at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

  • Sample Storage: Store plasma and urine samples at -80°C until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

This protocol describes the extraction of labeled and unlabeled Acipimox from plasma and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Materials:

  • Plasma samples

  • Internal standard (IS), e.g., a deuterated analog of Acipimox or a structurally similar compound[1]

  • Acetonitrile (ACN) or other protein precipitation solvent

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma, add the internal standard.

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex the samples for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Optimize the mass spectrometer for the detection of both unlabeled and labeled Acipimox and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM). For example, for Acipimox, the MRM transition m/z 153.0 → 109.1 has been used.[1]

    • Develop a standard curve using known concentrations of labeled and unlabeled Acipimox to quantify their concentrations in the plasma samples.

Data Analysis and Interpretation

The concentration-time data for both labeled and unlabeled Acipimox are used to calculate key pharmacokinetic parameters. The turnover rate is determined by modeling the decline of the labeled Acipimox concentration over time. The half-life (t½), clearance (CL), and volume of distribution (Vd) are critical parameters for describing the turnover.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by 50%.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters can be calculated using standard non-compartmental or compartmental pharmacokinetic modeling software. The turnover rate constant (k) is inversely related to the half-life (k = 0.693 / t½).

By employing stable isotope-labeled Acipimox, researchers can obtain highly accurate and detailed information on its turnover, contributing to a better understanding of its pharmacology and facilitating its development and clinical use.

References

Application Notes and Protocols for Acipimox-13C2,15N2 in Hypertriglyceridemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isotopically labeled Acipimox (B1666537) (Acipimox-13C2,15N2) in the study of hypertriglyceridemia. This document includes detailed experimental protocols, a summary of quantitative data from key studies on Acipimox, and visualizations of the underlying biological and experimental processes.

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent effective in the management of hypertriglyceridemia.[1][2] Its primary mechanism of action is the inhibition of lipolysis in adipose tissue.[3][4] By employing stable isotope-labeled Acipimox, such as this compound, researchers can meticulously trace its metabolic fate, quantify its direct and indirect effects on lipid metabolism, and gain deeper insights into its pharmacokinetics and pharmacodynamics. Stable isotope labeling is a gold-standard methodology for investigating metabolic pathways in vivo, offering a dynamic view of synthesis, degradation, and transport of molecules.[5][6][7][8]

Mechanism of Action

Acipimox functions by activating the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[9][10] This activation inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[3] HSL is the rate-limiting enzyme for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting HSL, Acipimox significantly curtails the release of FFAs from adipose tissue into the bloodstream.[3][4] The diminished flux of FFAs to the liver reduces the substrate available for triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately leading to lower plasma triglyceride and LDL cholesterol levels, and an increase in HDL cholesterol.[1][4]

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA HSL_inactive Inactive HSL PKA->HSL_inactive Phosphorylates HSL_active Active HSL-P Triglycerides Triglycerides HSL_active->Triglycerides Inhibited by Acipimox Pathway HSL_inactive->HSL_active FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_release Reduced FFA Release Reduced_VLDL Reduced VLDL & Triglyceride Synthesis FFA_release->Reduced_VLDL Leads to

Acipimox mechanism of action in an adipocyte.

Data Presentation

The following tables summarize the quantitative effects of Acipimox on lipid profiles as reported in various clinical studies.

Table 1: Efficacy of Acipimox in Patients with Hypertriglyceridemia

Study PopulationAcipimox DosageTreatment DurationTriglyceride ReductionTotal Cholesterol ReductionHDL Cholesterol IncreaseLDL Cholesterol ReductionReference
Type IV Hyperlipoproteinemia (n=11)750 mg/day60 days44.1% (from 777±224 to 434±60 mg/dl)Significant reductionNot significantNot specified[12]
Mixed Hyperlipoproteinemia (n=18)500 or 750 mg/day12 weeksNot significant4.8% (significant)12.7% (significant)Not significant[2]
Non-diabetic Hypertriglyceridemia (Type IIB & IV) (n=31)750 mg/day6 weeksPotent reductionPotent reductionSignificant increasePotent reduction[13]
Hyperlipidemia Type II (n=unknown)Not specifiedNot specifiedSlight diminution14% (significant)6% (significant)20% (significant)[9]
Metabolic Syndrome (n=18)250 mg every 6 hours7 daysNot specifiedNo changeNot specifiedNot specified[7][10]

Table 2: Effects of Acipimox on Free Fatty Acids (FFA) and VLDL

Study PopulationAcipimox DosageKey FindingsReference
Healthy Men (n=8)Not specified (acute)~70% suppression of plasma FFAs; Shift towards production of smaller, denser VLDL2 particles.[14]
Metabolic Syndrome (n=18)250 mg every 6 hours for 7 daysReduced FFA from 0.70 ± 0.43 mEq/L to 0.50 ± 0.34 mEq/L.[7]
Obese NIDDM Patients (n=8)Not specified (overnight)Basal plasma NEFA lowered from 0.65 ± 0.04 mM to 0.11 ± 0.02 mM.[15]
Human Adipose Tissue (in vitro)10(-4) mol/lFully inhibited submaximally stimulated FFA release.[4]

Experimental Protocols

Protocol 1: In Vivo Stable Isotope Tracing of this compound and its Effects on Lipid Metabolism in an Animal Model of Hypertriglyceridemia

This protocol outlines a comprehensive in vivo study to trace the metabolism of this compound and its impact on triglyceride dynamics in a hypertriglyceridemic animal model (e.g., C57BL/6 mice on a high-fat diet).

1. Animal Model and Acclimation:

  • House C57BL/6 mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment.

  • Induce hypertriglyceridemia by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Provide ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Control (vehicle administration).

  • Group 2: this compound administration.

3. Tracer Administration:

  • Fast the mice for 4-6 hours to ensure a consistent metabolic state.

  • Administer a single oral gavage of this compound at a specified dose (e.g., 10 mg/kg). The vehicle control group will receive an equivalent volume of the vehicle.

4. Sample Collection:

  • Collect serial blood samples (approximately 10-20 µL) via tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, and skeletal muscle).

  • Immediately process blood to plasma and flash-freeze all samples in liquid nitrogen, storing them at -80°C until analysis.

5. Lipid Extraction from Plasma and Tissues:

  • Utilize a modified Bligh-Dyer or Folch method for total lipid extraction.

  • For a 20 µL plasma sample, add 450 µL of a 1:2 chloroform:methanol mixture containing internal standards.

  • Add 300 µL of LC-MS grade water, vortex, and centrifuge to induce phase separation.

  • Collect the lower organic (chloroform) layer.

  • Re-extract the aqueous layer with 500 µL of chloroform.

  • Combine the organic layers, dry under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 90% isopropyl alcohol, 5% chloroform, 5% methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and Labeled Lipids

1. Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase C18 column suitable for lipidomics.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropyl alcohol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: Develop a gradient to separate Acipimox and different lipid classes (e.g., start with a low percentage of B, ramp up to a high percentage to elute nonpolar lipids like triacylglycerols, then re-equilibrate).

  • Flow Rate: 0.2 - 0.4 mL/min.

2. Mass Spectrometry:

  • System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipids and Acipimox.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). For targeted analysis, use Multiple Reaction Monitoring (MRM).

  • Full Scan Resolution: > 60,000 to resolve isotopic peaks.

3. Data Analysis:

  • Use specialized software (e.g., MS-DIAL, XCMS) for peak picking, alignment, and quantification.

  • Correct for the natural abundance of 13C to determine the true enrichment from the tracer.

  • Plot the concentration of this compound and 13C-labeled lipids as a function of time to determine pharmacokinetic and metabolic flux rates.

Experimental Workflow Visualization

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Model Hypertriglyceridemic Animal Model Tracer_Admin Administer This compound Animal_Model->Tracer_Admin Sample_Collection Serial Blood & Tissue Collection Tracer_Admin->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Lipid_Extraction Lipid Extraction (Bligh-Dyer/Folch) Plasma_Separation->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Processing Data Processing & Isotope Correction LC_MSMS->Data_Processing PK_Flux_Analysis Pharmacokinetic & Metabolic Flux Analysis Data_Processing->PK_Flux_Analysis

Workflow for in vivo stable isotope tracing.

References

Application of Acipimox-13C2,15N2 in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acipimox-13C2,15N2 in metabolic flux analysis (MFA). Acipimox (B1666537), a nicotinic acid derivative, is a lipid-lowering agent that primarily acts by inhibiting lipolysis in adipose tissue. The use of its stable isotope-labeled form, this compound, offers a powerful tool to trace its metabolic fate and quantify its impact on interconnected metabolic pathways.

Core Principles and Applications

Acipimox exerts its primary effect by inhibiting hormone-sensitive lipase (B570770) (HSL) in adipocytes.[1] This reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) and glycerol (B35011) into circulation.[1][2] Consequently, the reduced availability of FFAs as a substrate for the liver results in decreased synthesis of very-low-density lipoprotein (VLDL) and triglycerides.[1][3]

Stable isotope tracing is a robust technique for investigating the dynamics of metabolic pathways.[4] By introducing molecules labeled with stable isotopes like 13C and 15N, researchers can track their incorporation into downstream metabolites, allowing for the quantification of metabolic fluxes.[4][5] The dual-labeled this compound is particularly useful for simultaneously tracing the carbon and nitrogen atoms of the molecule, providing insights into its catabolism and potential contribution to other metabolic pools.

Potential applications of this compound in metabolic flux analysis include:

  • Determining the pharmacokinetic and pharmacodynamic profile of Acipimox.

  • Tracing the metabolic fate of the pyrazine (B50134) ring and its contribution to carbon and nitrogen pools.

  • Quantifying the impact of Acipimox on central carbon and nitrogen metabolism.

  • Identifying potential off-target effects and secondary mechanisms of action.

Signaling Pathway of Acipimox

The anti-lipolytic action of Acipimox is initiated by its binding to the G-protein coupled receptor 109A (GPR109A) on the surface of adipocytes.[6] This binding event inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7][8] The decrease in cAMP prevents the activation of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL).[7][8] By inhibiting HSL, Acipimox effectively reduces the hydrolysis of triglycerides.[1][9]

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol

Acipimox Signaling Pathway in Adipocytes.

Experimental Protocols

The following protocols provide a general framework for conducting a metabolic flux analysis study using this compound. These should be adapted based on the specific experimental system (e.g., cell culture, animal model) and research question.

General Experimental Workflow

A typical stable isotope tracing experiment involves several key stages, from experimental setup to data analysis.[4]

Experimental_Workflow start Start step1 1. Experimental Design - Choose tracer (this compound) - Define labeling duration - Select appropriate controls start->step1 step2 2. Cell Culture / Animal Model Preparation - Acclimatize subjects - Prepare labeling medium step1->step2 step3 3. Isotope Labeling - Introduce this compound - Incubate for desired duration step2->step3 step4 4. Sample Collection & Quenching - Collect tissues/cells - Rapidly quench metabolism step3->step4 step5 5. Metabolite Extraction - Extract polar and non-polar metabolites step4->step5 step6 6. Analytical Measurement - LC-MS/MS or GC-MS analysis - Determine mass isotopomer distributions step5->step6 step7 7. Data Analysis & Flux Calculation - Correct for natural abundance - Use metabolic modeling to calculate fluxes step6->step7 end End step7->end

General Workflow for Metabolic Flux Analysis.
Protocol 1: In Vitro Metabolic Flux Analysis in Adipocytes

This protocol describes the labeling of cultured adipocytes with this compound.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Standard growth medium (e.g., DMEM)

  • Labeling medium: Standard medium containing a defined concentration of this compound

  • Phosphate-buffered saline (PBS), pre-warmed

  • Methanol (B129727), pre-chilled to -80°C

  • Liquid nitrogen

Procedure:

  • Culture adipocytes to the desired confluency.

  • Aspirate the standard growth medium.

  • Wash the cells once with pre-warmed PBS.

  • Add the pre-warmed labeling medium containing this compound.

  • Incubate the cells for the desired labeling duration (e.g., 1, 4, 8, 24 hours) under standard cell culture conditions.

  • To quench metabolism, rapidly aspirate the labeling medium and add pre-chilled (-80°C) 80% methanol.

  • Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: In Vivo Metabolic Flux Analysis in a Murine Model

This protocol outlines the administration of this compound to mice and subsequent tissue collection.

Materials:

  • This compound sterile solution for injection (e.g., in saline)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

Procedure:

  • Acclimatize animals to the experimental conditions for at least one week.

  • Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • At designated time points post-administration, anesthetize the animals.

  • Collect blood samples via cardiac puncture.

  • Rapidly dissect tissues of interest (e.g., adipose tissue, liver, muscle).

  • Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

  • Store samples at -80°C until metabolite extraction.

Data Presentation

Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner. Tables are an effective way to summarize isotopic enrichment and calculated metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites in Adipose Tissue Following this compound Administration
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Control Group
Pyruvate99.10.80.10.00.0
Lactate99.00.90.10.00.0
Citrate98.51.20.20.10.0
Glutamate98.21.50.20.10.0
Acipimox-Treated Group
Pyruvate98.51.20.20.10.0
Lactate98.41.30.20.10.0
Citrate97.81.70.30.10.1
Glutamate97.51.90.40.10.1

M+n indicates the isotopologue with 'n' 13C and/or 15N atoms. Data are represented as the percentage of the total pool for each metabolite.

Table 2: Hypothetical Metabolic Fluxes in Liver Tissue in Response to Acipimox Treatment
Metabolic FluxControl (relative flux)Acipimox-Treated (relative flux)Fold Changep-value
Glycolysis100 ± 8105 ± 101.05>0.05
TCA Cycle100 ± 1292 ± 110.92>0.05
Fatty Acid Synthesis100 ± 1565 ± 90.65<0.05
Gluconeogenesis100 ± 9110 ± 121.10>0.05

Fluxes are normalized to the control group. Data are presented as mean ± standard deviation.

Logical Relationship Diagram

The application of this compound in MFA allows for a systems-level understanding of its effects, linking its primary mechanism of action to downstream metabolic consequences.

Logical_Relationship Acipimox This compound Administration Inhibition Inhibition of Lipolysis in Adipose Tissue Acipimox->Inhibition MFA Metabolic Flux Analysis (Isotope Tracing) Acipimox->MFA informs FFA_Flux Decreased Free Fatty Acid Flux to Liver Inhibition->FFA_Flux VLDL_Synthesis Reduced VLDL & Triglyceride Synthesis in Liver FFA_Flux->VLDL_Synthesis Metabolic_Shifts Quantification of Downstream Metabolic Shifts (e.g., TCA cycle, gluconeogenesis) VLDL_Synthesis->Metabolic_Shifts influences MFA->Metabolic_Shifts PK_PD Pharmacokinetic/ Pharmacodynamic Modeling MFA->PK_PD

Logical Flow of an this compound MFA Study.

By integrating stable isotope tracing with traditional pharmacological studies, a more comprehensive understanding of the metabolic effects of Acipimox can be achieved, facilitating drug development and personalized medicine approaches.

References

Acipimox-13C2,15N2 in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Acipimox-13C2,15N2, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies of Acipimox (B1666537). Acipimox is a lipid-lowering agent that acts as a niacin derivative.[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification of drug candidates in biological matrices by correcting for variability in sample preparation and instrument response.[2][3]

Mechanism of Action of Acipimox

Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.[1][4][5] It is an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[1][4] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6] This decrease in cAMP prevents the activation of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (B570770) (HSL).[1][6] By inhibiting HSL activity, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the release of FFAs into the bloodstream.[1][5] This reduction in circulating FFAs leads to decreased triglyceride synthesis in the liver and subsequent reductions in very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[4][5][7]

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A binds to AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs releases Released_FFAs Released FFAs FFAs->Released_FFAs Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Application Notes and Protocols for Cell Culture Experiments Using Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537) is a nicotinic acid derivative and a well-documented anti-lipolytic agent.[1] Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (B570770) (HSL), which in turn reduces the release of free fatty acids (FFAs) from adipose tissue.[2] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[3] The stable isotope-labeled Acipimox-13C2,15N2 provides a powerful tool for researchers to delve deeper into its metabolic fate, target engagement, and effects on cellular metabolic pathways with high precision and sensitivity using mass spectrometry-based approaches.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its mechanism of action and metabolic effects. The inclusion of stable isotopes allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracing and quantification.

Key Applications

  • Metabolic Fate and Stability Analysis: Trace the uptake, metabolism, and clearance of Acipimox within cultured cells.

  • Target Engagement Studies: Quantify the binding of Acipimox to its target receptor, GPR109A, and downstream signaling effects.

  • Metabolic Flux Analysis: Investigate the impact of Acipimox on cellular metabolic pathways, particularly lipid and nitrogen metabolism, by tracing the incorporation of the 13C and 15N labels into downstream metabolites.

  • Quantitative Proteomics: In conjunction with techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), assess changes in the proteome in response to Acipimox treatment.

Experimental Protocols

Protocol 1: Determination of Optimal, Non-Toxic Working Concentration of this compound

Objective: To determine the highest concentration of this compound that does not induce cytotoxicity in the chosen cell line, ensuring that subsequent experimental observations are not due to cell death.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).[4] Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Cell Treatment: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound. Treat at least three wells for each concentration.[4]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent to each well.[4]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows minimal to no decrease in cell viability is considered the optimal working concentration.

Protocol 2: Metabolic Labeling and Sample Preparation for Metabolomics

Objective: To label cells with this compound and extract metabolites for subsequent analysis by mass spectrometry.

Materials:

  • Cell line of interest cultured in appropriate multi-well plates (e.g., 6-well or 12-well)

  • This compound at the predetermined optimal working concentration in cell culture medium

  • Ice-cold PBS

  • Ice-cold 80% methanol[5]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with the this compound containing medium and another set with vehicle control medium for the desired duration (e.g., 4, 8, or 24 hours).

  • Metabolite Quenching and Extraction:

    • Quickly wash the cells with ice-cold PBS to remove any remaining medium.[5]

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.[5]

    • Incubate the plate at -80°C for at least 15 minutes.[5]

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • Sample Processing:

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • The samples are now ready for analysis by LC-MS/MS or GC-MS.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Acipimox on Lipolysis in Adipocytes

Treatment GroupAcipimox Concentration (µM)Isoproterenol StimulationGlycerol Release (nmol/mg protein)Free Fatty Acid Release (nmol/mg protein)
Control0-5.2 ± 0.810.5 ± 1.5
Isoproterenol0+25.8 ± 2.152.3 ± 4.7
Acipimox1+18.5 ± 1.937.1 ± 3.5
Acipimox10+8.1 ± 1.216.4 ± 2.1
Acipimox100+5.9 ± 0.911.9 ± 1.8

Data are presented as mean ± standard deviation. This table is a hypothetical representation based on the known anti-lipolytic effects of Acipimox.[6]

Table 2: Hypothetical Metabolic Flux Analysis Data Following this compound Treatment in Hepatocytes

Metabolic PathwayMetaboliteIsotopic Enrichment (% 13C) - ControlIsotopic Enrichment (% 13C) - Acipimox TreatedFold Change
GlycolysisLactate85.2 ± 5.188.9 ± 6.21.04
TCA CycleCitrate60.1 ± 4.555.3 ± 4.10.92
Fatty Acid SynthesisPalmitate45.7 ± 3.828.9 ± 2.90.63
Amino Acid MetabolismGlutamate70.3 ± 5.5 (% 15N)65.1 ± 5.0 (% 15N)0.93

This table presents hypothetical data illustrating how Acipimox might alter metabolic fluxes. The use of this compound would allow for tracing the contribution of the compound's carbon and nitrogen atoms to these pathways, though this table focuses on the drug's effect on the flux of other labeled substrates like 13C-glucose or 15N-glutamine.

Visualizations

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA releases

Caption: Signaling pathway of Acipimox's anti-lipolytic action.

Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General experimental workflow for metabolomics studies.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a lipolysis inhibitor used in the treatment of hyperlipidemia. Stable isotope-labeled compounds, such as Acipimox-13C2,15N2, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative analysis using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the analysis of this compound using advanced NMR techniques. The inclusion of 13C and 15N isotopes enhances the utility of NMR for structural elucidation and quantitative measurements.

Predicted NMR Spectral Data for Acipimox

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Acipimox

Atom NamePredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
H28.5C2
H68.3C3
CH32.6C5
COOH12.5 (broad)C6
CH3
COOH

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The carboxylic acid proton is often broad and may exchange with deuterated solvents.

Table 2: Predicted 15N NMR Chemical Shifts for Acipimox

Atom NamePredicted 15N Chemical Shift (ppm)
N1-80
N4-70

Note: 15N chemical shifts are referenced to liquid ammonia (B1221849) at 0 ppm. Chemical shifts of pyrazine (B50134) and pyridine (B92270) derivatives can vary significantly based on substitution and solvent effects.

Key NMR Spectroscopy Techniques and Their Application

1. Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance.[1] Unlike chromatographic methods, qNMR does not require a calibration curve with the same compound as the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] For this compound, qNMR can be used to accurately determine its concentration in solution, which is critical for its use as an internal standard in other analytical methods.

2. 1D 1H, 13C, and 15N NMR

Standard one-dimensional NMR experiments are essential for the initial characterization of this compound.

  • 1H NMR: Provides information on the number and environment of protons in the molecule.

  • 13C NMR: Reveals the carbon skeleton. The presence of 13C labels will result in significantly enhanced signals for the labeled carbons.

  • 15N NMR: Directly probes the nitrogen atoms. The 15N labels will provide strong signals, overcoming the low natural abundance and sensitivity of this nucleus.

3. 2D NMR: HSQC and HMBC

Two-dimensional NMR techniques are invaluable for unambiguous assignment of all proton, carbon, and nitrogen signals.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of directly bonded nuclei, typically 1H and 13C or 1H and 15N.[3] This is crucial for assigning protons to their attached carbons and nitrogens.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between nuclei separated by two or three bonds (and sometimes more).[3] This experiment is key for piecing together the molecular structure by identifying longer-range connectivities, for example, between protons and quaternary carbons or between protons and nitrogens.

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 2D NMR, and 50-100 mg for 13C and 15N NMR, into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4, or D2O with pH adjustment). The volume should be approximately 0.6-0.7 mL.[4]

  • Dissolution: Add the deuterated solvent to the vial and ensure complete dissolution. Gentle vortexing or sonication may be used.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.[1]

II. 1D NMR Experiments

A. 1H NMR Protocol

  • Instrument Setup: Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (for qNMR, D1 should be at least 5 times the longest T1 of the signals of interest).

    • Number of Scans (NS): 8-16 scans for qualitative analysis; for qNMR, a higher number of scans may be needed to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. For qNMR, careful integration of the signals is crucial.

B. 13C NMR Protocol

  • Instrument Setup: Use the lock and shim settings from the 1H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds (for qualitative analysis). For quantitative 13C NMR, an inverse-gated decoupling sequence and a longer D1 (at least 5 times the longest T1) are required.

    • Number of Scans (NS): 1024 scans or more, depending on the sample concentration. The signals from the 13C-labeled positions will require significantly fewer scans.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

C. 15N NMR Protocol

  • Instrument Setup: Use the lock and shim settings from the 1H experiment. A cryoprobe is highly recommended for 15N NMR due to its low sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled 15N experiment, often utilizing polarization transfer techniques like DEPT or INEPT for sensitivity enhancement. For direct observation, a simple pulse-acquire sequence can be used.

    • Spectral Width (SW): 400-500 ppm, centered around -100 to -150 ppm (relative to NH3).

    • Acquisition Time (AQ): 0.5-1 second.

    • Relaxation Delay (D1): 5-10 seconds, as 15N relaxation times can be long.

    • Number of Scans (NS): A high number of scans is typically required, but the 15N-labeled positions will be observed much more rapidly.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

III. 2D NMR Experiments

A. HSQC Protocol (1H-13C and 1H-15N)

  • Instrument Setup: Lock and shim the spectrometer. A high-resolution 1H spectrum should be acquired first to determine the spectral width.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

    • Spectral Widths (SW):

      • F2 (1H dimension): 10-12 ppm.

      • F1 (13C or 15N dimension): Set to cover the expected chemical shift range (e.g., 100-180 ppm for 13C, or a narrower range based on the 1D spectrum; 100-150 ppm for 15N).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply 2D Fourier transformation with appropriate window functions (e.g., sine-bell in both dimensions), phase correction, and baseline correction.

B. HMBC Protocol (1H-13C and 1H-15N)

  • Instrument Setup: Similar to the HSQC experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Widths (SW):

      • F2 (1H dimension): 10-12 ppm.

      • F1 (13C or 15N dimension): Set to cover the full expected range (e.g., 0-200 ppm for 13C; 0-300 ppm for 15N).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.

  • Processing: Apply 2D Fourier transformation, typically in magnitude mode, and baseline correction.

Data Presentation and Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate nmr NMR Spectrometer filtrate->nmr oneD 1D Experiments (1H, 13C, 15N) nmr->oneD twoD 2D Experiments (HSQC, HMBC) nmr->twoD process Fourier Transform, Phase & Baseline Correction oneD->process twoD->process assign Spectral Assignment process->assign quant Quantification (qNMR) process->quant assign->quant

Caption: General workflow for NMR analysis of this compound.

Acipimox Signaling Pathway

Acipimox exerts its therapeutic effect primarily by acting on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). This interaction inhibits adenylyl cyclase, leading to a cascade of downstream effects that reduce lipolysis.

signaling_pathway acipimox Acipimox gpr109a GPR109A (HCAR2) Receptor acipimox->gpr109a binds gi Gi Protein gpr109a->gi activates ac Adenylyl Cyclase gi->ac inhibits gi->ac camp cAMP (decreased) ac->camp produces pka Protein Kinase A (PKA) camp->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl activates lipolysis Lipolysis (inhibited) hsl->lipolysis catalyzes ffa Free Fatty Acids (decreased release) lipolysis->ffa

Caption: Simplified signaling pathway of Acipimox action.

Conclusion

The NMR spectroscopy techniques outlined in these application notes provide a comprehensive framework for the detailed analysis of this compound. The combination of 1D and 2D NMR experiments allows for complete structural verification and unambiguous assignment of all relevant nuclei. Furthermore, the application of qNMR ensures accurate concentration determination, which is essential for the use of this isotopically labeled compound as a standard in various research and development settings. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

References

Application Notes and Protocols for Acipimox-13C2,15N2 in Cardiac Metabolic Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a nicotinic acid derivative, is a potent inhibitor of lipolysis, effectively reducing plasma concentrations of free fatty acids (FFAs). This pharmacological action makes it a valuable tool in cardiac metabolic research, enabling the investigation of myocardial substrate utilization by inducing a shift from fatty acid to glucose metabolism. The stable isotope-labeled Acipimox, Acipimox-13C2,15N2, serves as a non-radioactive tracer. Since Acipimox is not metabolized in the body and is excreted unchanged, the labeled variant is not used for tracing metabolic pathways.[1][2][3][4][5] Instead, it is a crucial tool for quantifying the uptake, distribution, and concentration of Acipimox within the myocardium using imaging techniques such as positron emission tomography (PET). This allows for a precise understanding of the drug's cardiac pharmacokinetics and its direct relationship with observed metabolic effects.

These application notes provide a comprehensive overview of the use of this compound in cardiac metabolic imaging studies, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

Acipimox inhibits hormone-sensitive lipase (B570770) in adipose tissue, which is responsible for the hydrolysis of triglycerides.[2][3] This inhibition leads to a significant reduction in the release of FFAs into the circulation.[2] Consequently, the heart, which primarily relies on FFAs for energy, increases its uptake and oxidation of glucose. This metabolic switch is fundamental to studying cardiac metabolic flexibility and the pathophysiology of cardiac diseases such as heart failure and ischemia.

Data Presentation

Table 1: Pharmacokinetic and Metabolic Effects of Acipimox
ParameterBaseline (Pre-Acipimox)Post-Acipimox AdministrationReference
Plasma Free Fatty Acids (mmol/L)0.5 - 0.8< 0.2[6]
Myocardial FFA Uptake (μmol/100g/min)~5.6~1.0[7]
Myocardial Glucose Utilization (μmol/100g/min)Variable (depends on fasting state)Significantly Increased[8]
Acipimox Plasma Half-lifeN/APhase 1: ~2 hours, Phase 2: 12-14 hours[1]
Table 2: Typical Dosing for Cardiac Imaging Studies
CompoundDosageRoute of AdministrationPurpose
Acipimox (unlabeled)250 mgOralTo induce metabolic shift by lowering plasma FFAs
This compound5-10 mg (microdose)IntravenousTo act as a tracer for quantifying myocardial uptake of Acipimox
[18F]FDG185-370 MBq (5-10 mCi)IntravenousTo image myocardial glucose uptake

Experimental Protocols

Protocol 1: Assessment of Myocardial Acipimox Uptake and its Effect on Glucose Metabolism using PET/CT

This protocol outlines a procedure to quantify the myocardial concentration of Acipimox using this compound and to assess the subsequent shift to glucose metabolism using [18F]FDG PET/CT.

1. Subject Preparation:

  • Subjects should fast for at least 12 hours prior to the study.

  • A baseline blood sample is collected to measure plasma glucose, insulin, and free fatty acids.

  • An intravenous line is inserted for tracer administration and blood sampling.

2. Acipimox Administration:

  • Administer a single oral dose of 250 mg of unlabeled Acipimox.

3. Tracer Administration:

  • 60 minutes after the administration of unlabeled Acipimox, administer an intravenous bolus of this compound (5-10 mg).

  • 90 minutes after the administration of unlabeled Acipimox, administer an intravenous bolus of [18F]FDG (185-370 MBq).

4. PET/CT Imaging:

  • Dynamic PET Scan (for this compound quantification): A dynamic PET scan over the cardiac region is initiated immediately following the injection of this compound. The scan duration is typically 60 minutes. This allows for the measurement of the tracer's delivery and uptake into the myocardium.

  • Static PET/CT Scan (for [18F]FDG): 60 minutes after the [18F]FDG injection, a static PET/CT scan of the heart is performed. The CT scan is used for attenuation correction and anatomical localization.

5. Blood Sampling:

  • Arterial or venous blood samples are collected at frequent intervals during the dynamic PET scan to measure the concentration of this compound in the plasma, which is necessary for kinetic modeling.

  • A blood sample is taken just before the [18F]FDG scan to measure plasma glucose.

6. Data Analysis:

  • The dynamic PET images are used to generate time-activity curves for the myocardium and blood pool.

  • Kinetic modeling is applied to the time-activity curves to calculate the myocardial uptake rate and volume of distribution of this compound.

  • The static [18F]FDG images are reconstructed and analyzed to quantify myocardial glucose uptake, typically reported as the Standardized Uptake Value (SUV).

Visualizations

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_myocardium Myocardium Acipimox Acipimox GPR109A Niacin Receptor 1 (GPR109A) Acipimox->GPR109A Binds to AC Adenylate Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol FFA_blood Circulating Free Fatty Acids FFA_Glycerol->FFA_blood Released into FFA_uptake FFA Uptake FFA_blood->FFA_uptake Taken up by Glucose_uptake Glucose Uptake FFA_uptake->Glucose_uptake Reciprocally regulates

Caption: Signaling pathway of Acipimox in reducing circulating free fatty acids.

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_imaging Imaging & Sampling Phase cluster_analysis Data Analysis Phase Fasting 1. Subject Fasting (12h) Baseline 2. Baseline Blood Sample Fasting->Baseline IV_line 3. IV Line Insertion Baseline->IV_line Acipimox_unlabeled 4. Oral Acipimox (250mg) Acipimox_labeled 5. IV this compound Acipimox_unlabeled->Acipimox_labeled 60 min FDG 6. IV [18F]FDG Acipimox_labeled->FDG 30 min Dynamic_PET 7. Dynamic PET Scan Acipimox_labeled->Dynamic_PET Static_PET 9. Static PET/CT Scan FDG->Static_PET 60 min Blood_sampling 8. Serial Blood Sampling Dynamic_PET->Blood_sampling Kinetic_modeling 10. Kinetic Modeling of Acipimox Uptake Dynamic_PET->Kinetic_modeling Blood_sampling->Kinetic_modeling SUV_analysis 11. SUV Analysis of Glucose Uptake Static_PET->SUV_analysis

Caption: Experimental workflow for cardiac metabolic imaging with Acipimox.

References

Application Notes and Protocols for Acipimox-13C2,15N2 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a derivative of nicotinic acid, is a lipid-lowering agent that functions by inhibiting lipolysis in adipose tissue.[1][2] It achieves this by acting as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2] Activation of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase (B570770) (HSL), an enzyme crucial for the breakdown of triglycerides into free fatty acids (FFAs).[2] By reducing the release of FFAs into circulation, Acipimox ultimately decreases the hepatic synthesis of very-low-density lipoprotein (VLDL), leading to lower levels of plasma triglycerides and cholesterol.[1][3]

Acipimox-13C2,15N2 is a stable isotope-labeled version of Acipimox, designed for use as an internal standard in quantitative analysis or as a tracer in metabolic studies. The incorporation of two carbon-13 and two nitrogen-15 (B135050) atoms allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts by mass spectrometry. This makes it an invaluable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models such as mice.

Data Presentation: Dosage of Acipimox in Rodent Studies

The following table summarizes dosages of unlabeled Acipimox used in various studies involving mice and rats. This data can serve as a reference for determining appropriate dosage ranges for this compound in similar experimental setups.

Animal ModelDosageAdministration RouteStudy FocusReference
C57BL/6J Mice50 mg/kgIntraperitoneal (IP)Glucose intolerance in high-fat diet[4][5]
Male Albino Rats25 mg/mL/kg (low dose)Oral GavageDepression-like behavior with high-fat diet[6]
Male Albino Rats50 mg/mL/kg (high dose)Oral GavageDepression-like behavior with high-fat diet[6]
Obese Zucker Rats150 mg/kgOralGlucose tolerance[7]

Signaling Pathway of Acipimox

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A binds to AC Adenylyl Cyclase GPR109A->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFAs_Glycerol FFAs + Glycerol Triglycerides->FFAs_Glycerol breaks down to Released_FFAs Released FFAs FFAs_Glycerol->Released_FFAs released into

Caption: Acipimox signaling pathway in an adipocyte.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution

This protocol outlines the preparation of a dosing solution of this compound for administration to mice.

Materials:

  • This compound (powder form)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for intravenous, 25-27G for intraperitoneal)

Procedure:

  • Dosage Calculation:

    • Determine the target dose in mg/kg based on the experimental design. For a starting point, a dose of 50 mg/kg can be considered, as used in previous studies with unlabeled Acipimox in mice.[4][5]

    • Weigh the required amount of this compound powder using an analytical balance. For example, for a 25 g mouse and a 50 mg/kg dose, you would need 1.25 mg of the compound.

  • Solubilization:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add a calculated volume of sterile PBS to achieve the desired final concentration for injection. The injection volume should be appropriate for the administration route (e.g., < 0.2 mL for intravenous tail vein injection, < 2-3 mL for intraperitoneal injection in adult mice).

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but ensure the solution returns to room temperature before administration.

  • Administration:

    • Choose an appropriate administration route based on the experimental goals. Common routes for systemic delivery in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO).

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Administer the solution to the mouse using proper handling and injection techniques for the chosen route.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol describes a typical experimental workflow for determining the pharmacokinetic profile of this compound in mice.

Animal Model:

  • C57BL/6J mice are a commonly used strain for metabolic studies.

Experimental Design:

  • Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg, IP) to a cohort of mice.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

    • At the final time point, euthanize the mice and collect relevant tissues (e.g., liver, adipose tissue, kidney) for analysis of compound distribution.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma and tissue samples at -80°C until analysis.

    • For tissue analysis, homogenize the tissue samples in an appropriate buffer.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and its potential unlabeled metabolites in plasma and tissue homogenates.

    • Use a non-labeled Acipimox as an internal standard for the quantification of the labeled compound.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Dose_Calc Dosage Calculation Solubilization Solubilization of This compound Dose_Calc->Solubilization Administration Administration to Mice Solubilization->Administration Sample_Collection Blood and Tissue Sample Collection Administration->Sample_Collection Sample_Processing Sample Processing (Plasma/Tissue Homogenates) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in mice.

References

Application Notes and Protocols for the Analysis of Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the sample preparation and quantitative analysis of Acipimox using its stable isotope-labeled internal standard, Acipimox-13C2,15N2, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Acipimox is a lipid-lowering agent derived from nicotinic acid.[1] It acts by inhibiting lipolysis, which reduces the levels of free fatty acids (FFA) and triglycerides in the plasma.[1][2] Accurate quantification of Acipimox in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it minimizes analytical variability.

Signaling Pathway of Acipimox

Acipimox exerts its effects primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein coupled receptor found on the surface of adipocytes. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently suppresses the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This inhibition of lipolysis results in a decreased release of free fatty acids from adipose tissue into the bloodstream.

Acipimox_Signaling_Pathway Acipimox Acipimox HCAR2 HCAR2 (G-protein coupled receptor) Acipimox->HCAR2 Binds to AdenylylCyclase Adenylyl Cyclase HCAR2->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases Inhibition Inhibition Activation Activation Reduction Reduction

Caption: Signaling pathway of Acipimox in adipocytes.

Experimental Protocols

This section details the protocol for the extraction of Acipimox from plasma and tissue homogenates, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Acipimox reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonia solution, 0.1% (v/v) in water

  • Water, deionized

  • Control (blank) plasma and tissue

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Acipimox from biological matrices.[1]

  • Sample Collection: Collect blood samples in EDTA-containing tubes. Separate plasma by centrifugation. For tissue samples, homogenize in an appropriate buffer.

  • Spiking: To a 100 µL aliquot of plasma or tissue homogenate, add the this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_sample Sample Collection & Spiking cluster_extraction Protein Precipitation cluster_analysis Analysis Sample 100 µL Plasma or Tissue Homogenate IS Add this compound Internal Standard Sample->IS Precipitant Add 300 µL Ice-Cold Acetonitrile IS->Precipitant Vortex Vortex for 1 min Precipitant->Vortex Centrifuge Centrifuge at 12,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection

Caption: Workflow for Acipimox sample preparation.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., Shiseido Capcell PAK C18, 100 mm × 2.1 mm, 5 µm)[1]
Mobile Phase A0.1% Ammonia in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.2 mL/min[1]
GradientLinear gradient from 85:15 (A:B) to 20:80 (A:B)[1]
Injection Volume5-10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative Mode[1]
MRM TransitionsAcipimox: m/z 153.0 → 109.1[1] This compound (Predicted): m/z 157.0 → 113.1
Collision EnergyOptimize for maximum signal intensity
Dwell Time100-200 ms

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Acipimox analysis in rat plasma and various tissues.[1] While the original study used acetylsalicylic acid as an internal standard, similar performance is expected with a stable isotope-labeled internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1]

MatrixLinear Range (µg/mL)LLOQ (µg/mL)
Plasma0.1 - 500.99240.1
Heart0.05 - 50.99000.05
Liver0.05 - 50.99150.05
Spleen0.1 - 250.99400.1
Lung0.1 - 250.99020.1
Kidney0.1 - 500.99190.1
Brain0.05 - 100.99170.05

Table 2: Precision and Accuracy in Plasma [1]

Spiked Conc. (µg/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%RE)Inter-Day Precision (%RSD)Inter-Day Accuracy (%RE)
0.1 (LLOQ)8.95.610.27.8
0.2 (Low)6.54.18.15.3
2.0 (Medium)4.22.85.93.7
40 (High)3.11.94.52.4

Table 3: Recovery and Matrix Effect in Plasma [1]

Spiked Conc. (µg/mL)Recovery (%)Matrix Effect (%)
0.2 (Low)96.7 ± 4.398.2 ± 5.1
2.0 (Medium)98.1 ± 3.897.5 ± 4.6
40 (High)97.4 ± 3.196.9 ± 3.9

Table 4: Stability of Acipimox in Plasma (n=6) [1]

Stability ConditionSpiked Conc. (µg/mL)Measured Conc. (mean ± SD, µg/mL)Accuracy (%RE)
Short-term (Room temp, 4h)0.20.19 ± 0.01-5.0
4038.9 ± 1.2-2.8
Long-term (-80°C, 30 days)0.20.21 ± 0.025.0
4041.1 ± 1.52.8
Freeze-thaw (3 cycles)0.20.19 ± 0.01-5.0
4039.2 ± 1.3-2.0
Post-preparative (Autosampler, 24h)0.20.20 ± 0.010.0
4040.5 ± 1.41.3

References

Application Notes and Protocols: Utilizing Acipimox to Enhance Insulin Sensitivity in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox (B1666537), a nicotinic acid derivative, is a potent anti-lipolytic agent that has garnered significant interest in metabolic research. Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1] Elevated levels of circulating FFAs are strongly implicated in the pathogenesis of insulin (B600854) resistance, a hallmark of type 2 diabetes and other metabolic disorders.[2][3] By lowering plasma FFA concentrations, Acipimox has been demonstrated to improve insulin sensitivity and glucose tolerance in various preclinical and clinical research models.[2][4][5]

These application notes provide a comprehensive overview of the use of Acipimox in research settings to investigate and modulate insulin sensitivity. Detailed protocols for key in vivo and in vitro experiments are provided, along with a summary of expected quantitative outcomes and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

Acipimox exerts its anti-lipolytic effects by binding to the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor predominantly expressed on adipocytes.[6][7] Activation of HCAR2 by Acipimox leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL).[8] The inhibition of HSL activity results in a diminished breakdown of triglycerides into FFAs and glycerol (B35011), thereby reducing their release from adipose tissue.[1][8] The subsequent lowering of plasma FFA levels alleviates their inhibitory effects on insulin signaling in peripheral tissues like skeletal muscle and liver, ultimately improving insulin sensitivity.[3][9]

Data Presentation: Quantitative Effects of Acipimox

The following tables summarize the quantitative effects of Acipimox on key metabolic parameters as reported in various research models.

Table 1: Effects of Acipimox on Plasma Free Fatty Acids (FFAs) and Insulin Sensitivity in Human Subjects

Study PopulationAcipimox DosageDuration of TreatmentChange in Fasting FFAsImprovement in Insulin-Stimulated Glucose UptakeReference
Obese Nondiabetic, Impaired Glucose Tolerance, and Type 2 Diabetes Subjects250 mg, three times overnightOvernight↓ 60-70%> 2-fold increase[2][5]
Hypertriglyceridaemic Subjects250 mg, three times daily4 weeks↓ (Basal)Significant increase[10]
Hypopituitary Patients250 mg, four doses over ~16 hoursAcute↓ (Basal and during clamp)51.6% increase (from 3.1 to 4.7 mg/kg/min)[6][11]
Obese, Insulin-Resistant Subjects250 mg, three times daily6 monthsNo significant long-term changeNo significant effect[12]

Table 2: Effects of Acipimox in Animal Models of Insulin Resistance

Animal ModelAcipimox DosageDuration of TreatmentKey FindingsReference
Murine model of thermal injuryDaily administration7 days↓ Circulating FFAs, ↓ Liver weight and intracellular fat accumulation[13][14]
C57BL/6J mice with intermittent hypoxia-induced insulin resistance0.5 g/mL in drinking water14 daysPrevented impairments in fasting glycemia, glucose tolerance, and insulin sensitivity[15]
High-fat fed C57BL/6J mice50 mg/kg, intraperitoneallySingle dose↓ Plasma FFAs by ~48%, Improved glucose elimination rate[16]
Obese Zucker rats150 mg/kg, orallyNot specified↓ Plasma FFAs, glucose, and insulin levels; Improved glucose tolerance[4]

Experimental Protocols

In Vivo Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. This protocol is adapted from studies using Acipimox in human subjects.[6][17]

Materials:

  • Acipimox capsules (250 mg)

  • Placebo capsules

  • Insulin (e.g., Actrapid)

  • 20% Dextrose solution

  • Potassium chloride solution

  • Infusion pumps

  • Blood glucose analyzer

  • Equipment for blood sampling (catheters, syringes, etc.)

Procedure:

  • Subject Preparation: Subjects should fast overnight. Insert intravenous catheters into a hand vein for blood sampling (with the hand kept in a heated box to arterialize the venous blood) and into a contralateral arm vein for infusions.

  • Acipimox Administration: Administer Acipimox (e.g., 250 mg) or placebo orally at specified time points before the clamp procedure (e.g., 12, 9, and 2 hours prior to the study).[11]

  • Basal Period: Allow for a basal period (e.g., 120 minutes) for baseline blood sampling to measure fasting glucose, insulin, FFAs, and other metabolites.[6]

  • Clamp Procedure:

    • Begin a continuous infusion of insulin at a constant rate (e.g., 0.6 mU/kg/min).[6]

    • Simultaneously, start a variable infusion of 20% dextrose.

    • Monitor blood glucose every 5-10 minutes.[6][17]

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (plasma glucose at ~5.0 mmol/L).[6][17]

    • Infuse potassium chloride to prevent hypokalemia.[17]

  • Steady State: The clamp is typically run for 120-180 minutes.[6][17] During the final 30-60 minutes of the clamp, when a steady state of glucose infusion has been reached, the GIR is recorded.

  • Data Analysis: The GIR during the steady-state period is a measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used test to assess glucose tolerance.

Materials:

  • Acipimox capsules (250 mg)

  • Glucose solution (75 g in water)

  • Blood sampling equipment

Procedure:

  • Subject Preparation: Subjects should fast overnight.

  • Acipimox Administration: Administer a single oral dose of Acipimox (e.g., 250 mg) or placebo 60 minutes prior to the glucose load.[6][11]

  • Baseline Sample: Draw a baseline blood sample (t=0 min) for glucose and insulin measurement.

  • Glucose Administration: The subject ingests a 75 g glucose solution.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.

  • Data Analysis: Measure plasma glucose and insulin concentrations at each time point. Calculate the area under the curve (AUC) for both glucose and insulin. A reduction in the AUC for glucose and/or insulin after Acipimox treatment indicates improved glucose tolerance.[2][5]

In Vitro Lipolysis Assay in Isolated Adipocytes

This assay directly measures the effect of Acipimox on lipolysis in fat cells.

Materials:

  • Acipimox

  • Isolated adipocytes (e.g., from rat epididymal fat pads)

  • Lipolysis-stimulating agent (e.g., isoproterenol (B85558), adenosine deaminase)

  • Krebs-Ringer bicarbonate buffer with albumin

  • Glycerol assay kit

Procedure:

  • Adipocyte Isolation: Isolate adipocytes from adipose tissue using collagenase digestion.

  • Incubation: Incubate isolated adipocytes in buffer containing a lipolytic stimulus (e.g., 25 nmol/L isoproterenol in the presence of adenosine deaminase) with and without varying concentrations of Acipimox (e.g., 0.5 µmol/L to 1 mmol/L).[8]

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the incubation medium.

  • Glycerol Measurement: Measure the glycerol concentration in the medium using a commercial assay kit. Glycerol release is a direct indicator of the rate of lipolysis.

  • Data Analysis: Compare the amount of glycerol released from Acipimox-treated adipocytes to the control (stimulated) group. A dose-dependent decrease in glycerol release indicates the anti-lipolytic activity of Acipimox.[8]

Visualizations

Signaling Pathway of Acipimox Action

Acipimox_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_muscle_liver Skeletal Muscle / Liver Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 Binds Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_circ ↓ Plasma FFA FFA_Glycerol->FFA_circ Reduced Release Insulin_Sig ↑ Insulin Signaling FFA_circ->Insulin_Sig Alleviates Inhibition Glucose_Uptake ↑ Glucose Uptake Insulin_Sig->Glucose_Uptake Clamp_Workflow cluster_prep Preparation cluster_procedure Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fast Catheter IV Catheter Placement Fasting->Catheter Acipimox_Admin Acipimox/Placebo Administration Catheter->Acipimox_Admin Basal Basal Blood Sampling (t = -120 to 0 min) Acipimox_Admin->Basal Start_Infusion Start Insulin & Dextrose Infusions (t = 0 min) Basal->Start_Infusion Monitor_BG Monitor Blood Glucose (every 5-10 min) Start_Infusion->Monitor_BG Adjust_GIR Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_BG->Adjust_GIR Steady_State Achieve Steady State (t = 120 to 180 min) Adjust_GIR->Steady_State Calculate_GIR Calculate Mean GIR at Steady State Steady_State->Calculate_GIR Compare Compare GIR between Acipimox and Placebo Calculate_GIR->Compare Conclusion Higher GIR = Improved Insulin Sensitivity Compare->Conclusion Randle_Cycle cluster_normal High FFA State (Insulin Resistance) cluster_acipimox Acipimox Treatment cluster_outcome Improved Insulin Sensitivity High_FFA High Circulating FFA FFA_Ox Increased FFA Oxidation in Muscle High_FFA->FFA_Ox Acipimox Acipimox Glucose_Ox Decreased Glucose Oxidation & Uptake FFA_Ox->Glucose_Ox Inhibits (Randle Cycle) Lipolysis Inhibits Adipose Tissue Lipolysis Acipimox->Lipolysis Reduced_FFA_Ox Decreased FFA Oxidation in Muscle Low_FFA Low Circulating FFA Lipolysis->Low_FFA Low_FFA->Reduced_FFA_Ox Increased_Glucose_Ox Increased Glucose Oxidation & Uptake Reduced_FFA_Ox->Increased_Glucose_Ox Relieves Inhibition

References

Troubleshooting & Optimization

Acipimox-13C2,15N2 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Acipimox-13C2,15N2. Below you will find troubleshooting guides and FAQs to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: In which common laboratory solvents is Acipimox (B1666537) soluble?

A2: Acipimox is soluble in several common laboratory solvents. Quantitative data for unlabeled Acipimox is summarized in the table below. It is particularly soluble in DMSO and water.[1][2]

Q3: Why is the bioavailability of Acipimox considered poor?

A3: The poor bioavailability of Acipimox is, in part, attributed to its limited solubility in aqueous solutions, which can affect its absorption in the gastrointestinal tract.[3]

Q4: What is the primary mechanism of action for Acipimox?

A4: Acipimox is a nicotinic acid analog that acts as an anti-lipolytic agent.[1] Its primary mechanism involves binding to the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes. This binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). The decrease in cAMP prevents the activation of protein kinase A (PKA), which is necessary for the activation of hormone-sensitive lipase (B570770) (HSL). By inhibiting HSL, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby lowering the release of FFAs into the bloodstream.

Solubility Data

The following table summarizes the known solubility of unlabeled Acipimox in various solvents. This data should be used as a proxy for this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (648.82 mM)[2]
Water20 mg/mL (129.76 mM) (requires sonication)[2]
MethanolSoluble[1]
Ethanol< 1 mg/mL at 25°C[1]
1 M Ammonium Hydroxide (NH4OH)1 mg/mL[1]

Troubleshooting Guide for Solubility Issues

Problem: My this compound is not dissolving in the chosen solvent.

Potential Cause Suggested Solution
Insufficient Solvent Volume Ensure you are using a sufficient volume of solvent for the amount of compound you are trying to dissolve. Refer to the solubility table above for guidance.
Low Temperature Gently warm the solution. For many compounds, solubility increases with temperature.[4][5][6] However, be cautious of potential degradation at high temperatures.
Precipitation Over Time The solution may be supersaturated. Try preparing a more dilute solution. If a higher concentration is necessary, consider using a co-solvent system.
Incorrect Solvent Verify that you are using an appropriate solvent. If you are experiencing issues with a particular solvent, consider switching to one in which Acipimox has higher reported solubility, such as DMSO or water.[1][2]
Compound has Crashed Out of Solution This can happen when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. To avoid this, try diluting the stock solution gradually while vortexing. The use of co-solvents or surfactants in the final solution can also help maintain solubility.

Problem: I need to prepare a formulation for in vivo animal studies.

For in vivo studies, it is often necessary to use a vehicle that is well-tolerated by the animals. Below are some reported formulations that have been used for Acipimox.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for In Vivo Studies

This protocol is adapted from a formulation used for in vivo studies with Acipimox.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix again until a clear solution is formed.

  • Finally, add saline to reach the desired final volume and concentration.

Example for a 1 mL final solution:

  • To 100 µL of a 25 mg/mL Acipimox stock in DMSO, add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to bring the total volume to 1 mL.

The final concentration in this example would be 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Protocol 2: Aqueous Solution Preparation

This protocol describes how to prepare an aqueous solution of Acipimox.

Materials:

  • This compound

  • Deionized Water

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound and add it to a suitable container.

  • Add the required volume of deionized water to achieve the target concentration (up to 20 mg/mL).

  • Use sonication to aid in the dissolution process until the solution is clear.[2]

Visualizations

G cluster_prep Solution Preparation Workflow Weigh Compound Weigh Compound Select Solvent Select Solvent Weigh Compound->Select Solvent Add Solvent Add Solvent Select Solvent->Add Solvent Mix/Vortex Mix/Vortex Add Solvent->Mix/Vortex Observe Observe Mix/Vortex->Observe Apply Heat/Sonication Apply Heat/Sonication Observe->Apply Heat/Sonication Solid Remains Fully Dissolved Fully Dissolved Observe->Fully Dissolved Clear Solution Not Dissolved Not Dissolved Observe->Not Dissolved Persistent Solid Apply Heat/Sonication->Observe

Caption: A workflow for preparing a solution of this compound.

G cluster_troubleshooting Solubility Troubleshooting Start Start Issue Compound Not Dissolving Start->Issue Check_Concentration Is concentration too high? Issue->Check_Concentration Dilute Dilute Solution Check_Concentration->Dilute Yes Check_Solvent Is solvent appropriate? Check_Concentration->Check_Solvent No Success Problem Solved Dilute->Success Change_Solvent Use a better solvent (e.g., DMSO) Check_Solvent->Change_Solvent No Use_Energy Apply heat or sonication Check_Solvent->Use_Energy Yes Change_Solvent->Success Co_Solvent Consider a co-solvent system Use_Energy->Co_Solvent Still not dissolved Use_Energy->Success Dissolved Co_Solvent->Success

Caption: A logical guide for troubleshooting solubility issues.

G cluster_pathway Acipimox Signaling Pathway in Adipocytes Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A binds to AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA releases

Caption: The signaling pathway of Acipimox in adipocytes to inhibit lipolysis.

References

Technical Support Center: Optimizing Mass Spectrometry for Acipimox-13C2,15N2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Acipimox and its stable isotope-labeled internal standard, Acipimox-13C2,15N2, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Mass Spectrometry Parameters

Optimizing mass spectrometry settings is critical for achieving sensitive and robust quantification of Acipimox and its internal standard. The following table summarizes the recommended starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.

ParameterAcipimoxThis compound (Internal Standard)
Precursor Ion (Q1) m/z 153.0m/z 157.1
Product Ion (Q3) m/z 109.1m/z 113.1
Ionization Mode Negative ESINegative ESI
Fragmentor Voltage ~120 V~120 V
Collision Energy ~ -13.5 eV~ -13.5 eV

Note: The parameters for this compound are predicted based on the known fragmentation of Acipimox. The precursor ion at m/z 157.1 reflects the addition of two 13C and two 15N atoms. The predicted product ion at m/z 113.1 corresponds to the loss of the carboxyl group, with the isotopic labels remaining on the pyridine (B92270) ring fragment. It is crucial to optimize these values on your specific instrument.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantification of Acipimox in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 5 µm).

  • Mobile Phase A: 0.1% ammonium (B1175870) hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 95% A, ramp to 10% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Instrument: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acipimox: 153.0 → 109.1

    • This compound: 157.1 → 113.1

  • Optimize gas temperatures, gas flows, and ion optics for your specific instrument.

Frequently Asked Questions (FAQs)

Q1: Why is negative ion mode recommended for Acipimox analysis?

A1: Acipimox contains a carboxylic acid group which readily deprotonates to form a negative ion ([M-H]⁻). This results in a strong and stable signal in negative electrospray ionization, leading to better sensitivity and reproducibility.[1][2]

Q2: What is the expected fragmentation pathway for Acipimox?

A2: In negative ion mode, the deprotonated Acipimox molecule ([M-H]⁻ at m/z 153.0) primarily fragments through the loss of the carboxyl group as carbon dioxide (CO2), resulting in a stable product ion at m/z 109.1.[1]

Q3: How were the MRM transitions for this compound determined?

A3: The precursor ion for this compound is calculated by adding the mass of two 13C atoms and two 15N atoms to the monoisotopic mass of Acipimox. The product ion is predicted based on the fragmentation of the unlabeled compound, assuming the isotopic labels are on the pyridine ring and are retained in the major fragment.

Q4: Can I use a different internal standard?

A4: While this compound is the ideal internal standard due to its close structural and chemical similarity to the analyte, other compounds can be used. One published method successfully utilized acetylsalicylic acid.[1][2] However, a stable isotope-labeled internal standard is highly recommended to accurately compensate for matrix effects and variations in ionization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Acipimox and its internal standard.

Issue Potential Cause Troubleshooting Steps
Low or No Signal for Acipimox and/or Internal Standard Incorrect MS polarity.Ensure the mass spectrometer is operating in negative ion mode.
Suboptimal ionization source parameters.Optimize source temperature, gas flows (nebulizer, heater, curtain), and capillary voltage.
Inefficient sample preparation.Verify the protein precipitation procedure and ensure complete reconstitution of the dried extract.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase pH.Ensure the mobile phase is basic (e.g., using 0.1% ammonium hydroxide) to maintain the analyte in its deprotonated form.
Column degradation.Replace the analytical column.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase and flush the LC system thoroughly.
Matrix effects from the sample.Improve sample cleanup by considering solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Inconsistent Analyte/Internal Standard Area Ratios Matrix effects causing differential ionization suppression.Ensure the analyte and internal standard are co-eluting. Adjust the chromatographic gradient if necessary.
Instability of the internal standard.Verify the stability of the internal standard in the stock solution and in processed samples.
Carryover Adsorption of the analyte to the LC system components.Use a stronger wash solvent in the autosampler and needle wash steps.
High concentration samples analyzed prior to low concentration samples.Inject a blank sample after high concentration standards or samples.

Visualizations

Workflow for Optimizing Mass Spectrometry Settings

G Workflow for MS Optimization cluster_0 Analyte Infusion cluster_1 Parameter Optimization cluster_2 Method Finalization infuse_analyte Infuse Acipimox Solution optimize_source Optimize Ion Source Parameters (Gas Flows, Temperature, Voltage) infuse_analyte->optimize_source infuse_is Infuse this compound Solution infuse_is->optimize_source determine_precursor Determine Precursor Ions (Q1 Scan) optimize_source->determine_precursor optimize_fragmentation Optimize Fragmentation (Collision Energy, Fragmentor Voltage) determine_precursor->optimize_fragmentation determine_product Determine Product Ions (Product Ion Scan) optimize_fragmentation->determine_product setup_mrm Set up MRM Transitions determine_product->setup_mrm test_method Test with QC Samples setup_mrm->test_method

Caption: Workflow for optimizing mass spectrometry parameters.

Troubleshooting Logic for Poor Signal Intensity

G Troubleshooting Poor Signal Intensity start Poor or No Signal check_polarity Is MS in Negative Ion Mode? start->check_polarity check_source Are Source Parameters Optimized? check_polarity->check_source Yes action_polarity Switch to Negative Ion Mode check_polarity->action_polarity No check_sample_prep Is Sample Preparation Efficient? check_source->check_sample_prep Yes action_source Optimize Gas Flows, Temp, Voltage check_source->action_source No check_lc Is LC Performance Optimal? check_sample_prep->check_lc Yes action_sample_prep Verify Extraction and Reconstitution check_sample_prep->action_sample_prep No action_lc Check Column, Mobile Phase, Connections check_lc->action_lc No resolve Issue Resolved check_lc->resolve Yes action_polarity->check_polarity action_source->check_source action_sample_prep->check_sample_prep action_lc->check_lc

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Acipimox-13C2,15N2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Acipimox using its stable isotope-labeled internal standard, Acipimox-13C2,15N2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative bioanalysis by mass spectrometry.[1][2] Because it is chemically identical to the analyte (Acipimox), it co-elutes chromatographically and experiences similar ionization effects.[3] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision.[1] The use of heavy isotopes like 13C and 15N provides a stable label that is unlikely to be lost during sample processing or metabolic activities.[4]

Q2: What are the primary advantages of using 13C and 15N isotopes for labeling compared to deuterium (B1214612)?

A2: Carbon-13 and Nitrogen-15 are stable isotopes that are incorporated into the backbone of the Acipimox molecule. This makes them less susceptible to back-exchange with protons from the solvent, a potential issue with deuterium labels.[4] Furthermore, 13C and 15N labeling does not typically cause the chromatographic shifts that can sometimes be observed with deuterium-labeled compounds, ensuring that the internal standard and analyte behave almost identically during the analysis.[3]

Q3: How can I be sure of the isotopic purity of my this compound standard?

A3: It is crucial to verify the isotopic purity of your SIL internal standard. This can be accomplished by analyzing the standard solution alone using high-resolution mass spectrometry (HRMS). This analysis will confirm the isotopic enrichment and identify the presence of any unlabeled Acipimox or other impurities.[4] The presence of a significant amount of unlabeled analyte in your internal standard can lead to an overestimation of the analyte concentration in your samples.

Q4: What are matrix effects and how can they affect my quantification?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] These effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[3] While a SIL internal standard can compensate for a significant portion of these effects, severe matrix effects can still impact results.[1][5] It is essential to develop a robust sample preparation method to minimize matrix components and to validate the method by assessing matrix effects across different sources of the biological matrix.[2][6]

Q5: What should I do if I observe high variability in the internal standard signal?

A5: High variability in the internal standard signal can be caused by several factors, including inconsistent sample preparation, issues with the autosampler, or instability of the internal standard in the matrix.[4] A systematic troubleshooting approach should be taken to identify the root cause. This may involve preparing fresh working solutions, checking the autosampler for proper function, and evaluating the stability of the internal standard under the experimental conditions.[4]

Troubleshooting Guide

This guide addresses common pitfalls encountered during the quantification of Acipimox using this compound and provides systematic steps for resolution.

Problem 1: Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Steps
Suboptimal LC-MS/MS Conditions Optimize mass spectrometry parameters, including ion source settings (e.g., capillary temperature, gas flow rates) and compound-specific parameters (e.g., collision energy).[6] Ensure the mobile phase composition is appropriate for the analyte and the column.
Sample Preparation Issues Evaluate the extraction recovery of both Acipimox and the internal standard. Inefficient extraction can lead to low signal intensity. Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Degradation of Analyte/Internal Standard Assess the stability of Acipimox and this compound in the biological matrix and in the final extract under storage and autosampler conditions.[6]
Problem 2: Inaccurate or Imprecise Results
Potential Cause Troubleshooting Steps
Matrix Effects Infuse a solution of the analyte and internal standard post-column while injecting a blank extracted matrix to visualize regions of ion suppression or enhancement. Modify the chromatographic method to separate the analyte from the interfering matrix components.[3]
Isotopic Impurity of Internal Standard Analyze the this compound standard by itself to check for the presence of unlabeled Acipimox. If significant, obtain a new, higher-purity standard or account for the impurity in calculations.
Cross-talk between Analyte and IS MRM Transitions Ensure that the selected MRM transitions for Acipimox and this compound are specific and that there is no signal from the analyte in the internal standard channel and vice-versa.
Calibration Curve Issues Prepare fresh calibration standards and re-run the calibration curve. Ensure the concentration range of the calibrators is appropriate for the expected sample concentrations.
Problem 3: Internal Standard Response Variability
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Automate liquid handling steps if possible to reduce human error.
Autosampler/Injector Problems Check for air bubbles in the syringe and sample loop. Perform regular maintenance on the autosampler.[4]
Instability in the Mass Spectrometer Monitor the system suitability by injecting a standard solution periodically throughout the analytical run. If a drift in signal is observed, investigate the source of instrument instability.[4]

Quantitative Data Summary

The following tables provide example validation data for an LC-MS/MS method for Acipimox quantification. These values can serve as a benchmark for your own method development and validation.

Table 1: Recovery and Matrix Effect of Acipimox and Internal Standard (IS)

MatrixAnalyteSpiked Conc. (µg/mL)Recovery (%) (Mean ± SD, n=6)RSD (%)Matrix Effect (%) (Mean ± SD, n=6)RSD (%)
Plasma Acipimox0.398.23 ± 8.458.6097.03 ± 5.435.60
20101.56 ± 7.627.5098.57 ± 4.124.18
4099.87 ± 6.126.1397.98 ± 3.213.28
IS5102.34 ± 5.985.8499.12 ± 4.564.60
Brain Acipimox0.1592.45 ± 3.123.3895.87 ± 11.2311.71
4103.45 ± 6.986.7596.43 ± 2.542.63
8100.98 ± 8.128.0497.11 ± 3.453.55
IS598.54 ± 4.564.6396.78 ± 7.657.90

Data adapted from a study on Acipimox quantification in rats, where acetylsalicylic acid was used as the IS.[6] Similar performance would be expected with this compound.

Table 2: Stability of Acipimox in Plasma (n=6)

Spiked Conc. (µg/mL)Post-preparation 12h at Room Temp. (Mean ± SD)Auto-Sampler Stability at 4°C for 24h (Mean ± SD)Three Freeze-Thaw Cycles (Mean ± SD)Long-Term Stability at -80°C for 30 days (Mean ± SD)
0.3 0.29 ± 0.020.31 ± 0.030.28 ± 0.030.30 ± 0.02
20 19.8 ± 1.520.3 ± 1.819.5 ± 1.620.1 ± 1.4
40 39.5 ± 2.840.6 ± 3.138.9 ± 3.539.8 ± 2.9

Data presented as measured concentration (µg/mL). Variations are within ±15% of the nominal concentration, indicating stability.[6]

Experimental Protocols

Reference LC-MS/MS Method for Acipimox Quantification

This protocol is based on a validated method for the quantification of Acipimox in biological matrices.[6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acipimox: m/z 153.0 → 109.1

    • This compound: m/z 157.0 → 113.1 (hypothetical, assuming labeling on the pyrazine (B50134) ring)

  • Instrument Parameters: Optimize fragmentor voltage and collision energy for both analyte and internal standard to achieve maximum signal intensity.[6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Regression Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Acipimox quantification.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Inaccurate or Imprecise Results Matrix_Effect Matrix Effects? Start->Matrix_Effect IS_Issue Internal Standard Problem? Start->IS_Issue Cal_Issue Calibration Curve Issue? Start->Cal_Issue Instrument_Issue Instrument Performance? Start->Instrument_Issue Optimize_Chroma Optimize Chromatography Matrix_Effect->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Matrix_Effect->Improve_Cleanup Check_Purity Verify IS Purity IS_Issue->Check_Purity Check_Addition Check IS Addition IS_Issue->Check_Addition New_Cal Prepare Fresh Calibrators Cal_Issue->New_Cal Check_Range Verify Calibration Range Cal_Issue->Check_Range System_Suitability Run System Suitability Instrument_Issue->System_Suitability Tune_MS Tune Mass Spectrometer Instrument_Issue->Tune_MS

Caption: Troubleshooting decision tree for quantification issues.

References

Improving the signal-to-noise ratio for Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acipimox-13C2,15N2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues to improve the signal-to-noise ratio (S/N) for this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled version of Acipimox, a nicotinic acid derivative used as a lipid-lowering agent.[1][2] The incorporation of two carbon-13 (¹³C) atoms and two nitrogen-15 (B135050) (¹⁵N) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Using a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantification.[4]

Q2: What are the primary analytical techniques for this compound?

The primary analytical techniques for this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] LC-MS/MS is highly sensitive and selective for quantification in complex biological matrices, while NMR provides detailed structural information.

Q3: Why am I observing a low signal-to-noise ratio for my this compound signal?

A low signal-to-noise ratio can be attributed to several factors, including:

  • Suboptimal instrument parameters: Incorrect settings on the mass spectrometer or NMR spectrometer can significantly impact signal intensity.

  • Inefficient sample preparation: Poor extraction efficiency or the presence of interfering substances from the sample matrix can suppress the signal.[4]

  • Sample degradation: Acipimox may degrade if not handled and stored properly.

  • Low sample concentration: The concentration of the analyte may be below the detection limit of the instrument.

  • Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio.

Troubleshooting Workflow for Low S/N Ratio

Troubleshooting_Workflow General Troubleshooting Workflow for Low S/N Ratio start Low S/N Ratio Observed check_instrument Verify Instrument Parameters (MS and LC) start->check_instrument check_sample_prep Review Sample Preparation Protocol check_instrument->check_sample_prep Parameters OK optimize_instrument Optimize Instrument Settings (e.g., ionization source, collision energy) check_instrument->optimize_instrument Parameters Suboptimal check_reagents Check Reagent and Standard Quality check_sample_prep->check_reagents Protocol OK optimize_sample_prep Optimize Sample Preparation (e.g., extraction method, cleanup) check_sample_prep->optimize_sample_prep Protocol Inefficient prepare_new Prepare Fresh Standards and Reagents check_reagents->prepare_new Degradation Suspected reinject Re-inject Sample check_reagents->reinject Reagents OK optimize_instrument->reinject optimize_sample_prep->reinject prepare_new->reinject end Improved S/N Ratio reinject->end

Caption: A step-by-step workflow for troubleshooting a low signal-to-noise ratio.

LC-MS/MS Troubleshooting
IssuePotential CauseRecommended Solution
Low Signal Intensity Inefficient ionizationOptimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). A study on Acipimox found a better response in negative ionization mode.[5][6]
Suboptimal mobile phaseEnsure the mobile phase pH is appropriate for Acipimox. An aqueous 0.1% (v/v) ammonia (B1221849) solution has been shown to provide a good response.[5]
Incorrect MRM transitionsVerify the precursor and product ions for this compound. For unlabeled Acipimox, the transition m/z 153.0 → 109.1 has been used.[5][6]
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system thoroughly.
Matrix effectsImprove sample cleanup using techniques like solid-phase extraction (SPE). Diluting the sample can also reduce matrix effects.[4]
Poor Peak Shape Incompatible sample solventReconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Column degradationUse a guard column and ensure the mobile phase is filtered. Replace the analytical column if necessary.
NMR Troubleshooting
IssuePotential CauseRecommended Solution
Low Signal Intensity Insufficient number of scansIncrease the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[7]
Long relaxation times (T1)Optimize the relaxation delay (d1). For ¹³C NMR, a longer delay may be needed, especially for quaternary carbons.[8]
Low sample concentrationIncrease the sample concentration if possible.
Broad Peaks Poor shimmingManually shim the magnetic field to improve homogeneity.
High sample viscosityEnsure the sample is fully dissolved and not overly viscous.[8]
Baseline Noise External electronic noiseCheck for and eliminate sources of electronic noise near the spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Acipimox in Plasma

This protocol is adapted from a published method for the quantification of Acipimox.[5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterValue
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[5]
Mobile Phase A 0.1% Ammonia in Water[5]
Mobile Phase B Acetonitrile
Gradient 85% A to 20% A over 5 minutes
Flow Rate 0.2 mL/min[5]
Injection Volume 10 µL
Ionization Mode ESI Negative[5][6]
MRM Transition Determine experimentally for this compound (Unlabeled: m/z 153.0 → 109.1[5][6])
Collision Energy Optimize for your instrument
Protocol 2: Standard ¹³C NMR of this compound

This is a general protocol for obtaining a qualitative ¹³C NMR spectrum.

1. Sample Preparation

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Filter the solution into a clean NMR tube.

2. NMR Acquisition Parameters

ParameterRecommended Setting
Pulse Program Standard proton-decoupled ¹³C experiment
Number of Scans (ns) Start with 1024 and increase as needed for adequate S/N.[7]
Relaxation Delay (d1) 2 seconds (can be increased if quaternary carbons are of interest).[9]
Acquisition Time (aq) 1-2 seconds
Spectral Width (sw) ~200-250 ppm

Signaling Pathway and Logical Relationships

Acipimox Mechanism of Action

Acipimox is a derivative of niacin and acts as a lipid-lowering agent.[1][10][11] Its primary mechanism involves the inhibition of lipolysis in adipose tissue.[10]

Acipimox_MOA Acipimox Mechanism of Action Acipimox Acipimox HSL Hormone-Sensitive Lipase (HSL) in Adipose Tissue Acipimox->HSL Inhibits Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Release of Free Fatty Acids (FFAs) into Bloodstream Lipolysis->FFA Liver_TG Liver Triglyceride Synthesis FFA->Liver_TG Reduced Influx VLDL VLDL Production Liver_TG->VLDL Decreased Synthesis

Caption: The inhibitory effect of Acipimox on the lipolysis pathway.

References

Technical Support Center: Acipimox-13C2,15N2 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acipimox-13C2,15N2 in biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) form of Acipimox, a lipid-lowering agent. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards (IS) are considered the "gold standard".[1] They are chemically almost identical to the analyte (the drug being measured), but their increased mass allows them to be distinguished by the mass spectrometer.[2] The primary purpose of using a SIL-IS like this compound is to correct for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification of Acipimox.[1]

Q2: How stable is this compound expected to be in biological samples?

Q3: What are the recommended storage conditions for biological samples containing this compound?

Based on general best practices for biological sample storage and the known stability of Acipimox, the following storage conditions are recommended.[5][6][7][8][9][10]

Short-Term Storage (up to 72 hours):

  • Refrigerated: 2°C to 8°C[6][7]

Long-Term Storage (more than 72 hours):

  • Frozen: -20°C or -80°C[5][6][10]

It is crucial to minimize freeze-thaw cycles, as these can degrade the integrity of the sample and the analyte.[11] Aliquoting samples into smaller volumes for single use is highly recommended.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Response

Question: My this compound signal is highly variable across my sample batch. What could be the cause?

Answer: High variability in the IS response is a common issue in LC-MS/MS analysis and can compromise the accuracy of your results.[12][13] The following troubleshooting guide can help you identify the root cause.

Troubleshooting Internal Standard Variability

Troubleshooting_IS_Variability start High IS Variability Observed prep_error Sample Preparation Issues start->prep_error Sporadic Variability matrix_effects Matrix Effects start->matrix_effects Systematic Variability stability_issue IS Stability Issue start->stability_issue Consistent Signal Decrease instrument_problem Instrument Performance start->instrument_problem Erratic Signal sol_pipetting Inconsistent pipetting of IS Inconsistent extraction procedure prep_error->sol_pipetting Check for... sol_matrix Ion suppression/enhancement Co-eluting interferences matrix_effects->sol_matrix Investigate... sol_stability Degradation in matrix or autosampler Adsorption to vials stability_issue->sol_stability Evaluate... sol_instrument LC pump performance MS source cleanliness Injector issues instrument_problem->sol_instrument Check...

Caption: A decision tree for troubleshooting internal standard variability.

Issue 2: Inaccurate Quantification at Low Concentrations

Question: I am observing inaccurate results for my low concentration quality control (QC) samples. Could the internal standard be the problem?

Answer: Yes, issues with the internal standard can certainly lead to inaccuracies, especially at the lower limit of quantification (LLOQ). One potential cause is the presence of unlabeled Acipimox as an impurity in your this compound stock.

Recommended Action:

  • Verify IS Purity: Analyze a high concentration solution of your this compound internal standard by LC-MS/MS. Check for any signal at the mass transition of the unlabeled Acipimox.

  • Source High-Purity IS: If significant impurities are found, it is advisable to obtain a new lot of the internal standard with higher isotopic purity.

  • Correct for Impurity: If a new standard is not immediately available, the contribution of the unlabeled analyte in the IS can be mathematically corrected for, although this is a less ideal solution.

Data Presentation

The stability of unlabeled Acipimox has been evaluated in rat plasma and tissue homogenates.[3] The results indicate good stability under various conditions, which strongly suggests that this compound will also be stable.

Table 1: Stability of Acipimox in Rat Plasma (n=6)

Stability ConditionSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)
Post-preparation (12h at RT)0.050.051102.0
55.08101.6
5051.2102.4
Auto-sampler (12h at 4°C)0.050.052104.0
55.15103.0
5052.1104.2
Freeze-thaw (3 cycles)0.050.053106.0
55.22104.4
5053.0106.0
Long-term (30 days at -80°C)0.050.051102.0
55.18103.6
5052.5105.0

Data adapted from a study on Acipimox stability in rat plasma.[3] RT = Room Temperature.

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability of this compound in Plasma

Objective: To determine the stability of this compound in plasma at room temperature over a period representative of a typical sample preparation workflow.

Methodology:

  • Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., human plasma).

  • One set of samples (the "time-zero" samples) is immediately processed and analyzed.

  • The second set of samples is left on the bench-top at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).

  • After the specified time, the bench-top samples are processed and analyzed.

  • The mean concentration of the bench-top samples is compared to the mean concentration of the time-zero samples.

Acceptance Criteria: The mean concentration of the aged samples should be within ±15% of the time-zero samples.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_t0 Time-Zero Analysis cluster_stability Stability Incubation cluster_t_end End-Point Analysis prep_qc Prepare Low & High QC Samples process_t0 Process Immediately prep_qc->process_t0 incubate Incubate at Test Condition (e.g., Room Temp for 8h) prep_qc->incubate analyze_t0 LC-MS/MS Analysis process_t0->analyze_t0 compare Compare Results (within ±15%) analyze_t0->compare process_end Process after Incubation incubate->process_end analyze_end LC-MS/MS Analysis process_end->analyze_end analyze_end->compare

Caption: A typical workflow for assessing analyte stability in a biological matrix.

Protocol 2: LC-MS/MS Analysis of Acipimox

While the exact parameters for this compound will need to be optimized, the following provides a starting point based on a validated method for unlabeled Acipimox.[3]

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a simple and effective method for extracting Acipimox from plasma and tissue homogenates.[3]

  • Chromatography: A C18 reverse-phase column is suitable for the separation of Acipimox.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode has been shown to provide a good response for Acipimox.[3][4]

    • MRM Transition for Acipimox: m/z 153.0 → 109.1[3]

    • Expected MRM Transition for this compound: The precursor ion will be shifted by +4 Da (2 from 13C and 2 from 15N) to m/z 157.0. The product ion will depend on the location of the labels. If the labels are on the pyrazine (B50134) ring, the fragmentation may be similar, resulting in a product ion of m/z 113.1. This will require experimental verification.

This technical support guide provides a foundational understanding of the expected stability of this compound in biological samples and offers practical advice for troubleshooting common issues. For all experimental work, it is essential to perform a thorough method validation to establish the stability and performance of the internal standard under your specific laboratory conditions.

References

Troubleshooting poor chromatographic peak shape for Acipimox

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor chromatographic peak shape encountered during the analysis of Acipimox. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Acipimox in reversed-phase HPLC?

Poor peak shape for Acipimox, an acidic compound, in reversed-phase HPLC is often attributed to several factors:

  • Inappropriate Mobile Phase pH: Acipimox is a carboxylic acid. If the mobile phase pH is close to its pKa, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[1]

  • Secondary Interactions: The carboxylic acid and N-oxide functionalities in Acipimox can engage in secondary interactions with active sites on the silica-based stationary phase, such as residual silanols. This can cause significant peak tailing.

  • Column Overload: Injecting too high a concentration of Acipimox can saturate the stationary phase, resulting in peak fronting or tailing.[2][3]

  • Inadequate Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing inconsistent ionization of Acipimox and resulting in poor peak shape.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol (B1196071) groups and leading to increased peak tailing.

Q2: How does the mobile phase pH affect the peak shape of Acipimox?

As Acipimox is a carboxylic acid, the pH of the mobile phase dictates its ionization state. The pKa of the similar compound 5-Methyl-2-pyrazinecarboxylic acid is predicted to be around 3.53. At a pH above its pKa, Acipimox will be deprotonated and exist as an anion. At a pH below its pKa, it will be in its neutral, protonated form. To ensure a single, consistent form of the analyte and minimize peak distortion, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units away from the pKa. For acidic compounds like Acipimox, a mobile phase pH below 2.5 is often recommended to ensure it is fully protonated, which can lead to better peak shape.

Q3: What type of column is best suited for Acipimox analysis?

C18 columns are commonly used and have been shown to be effective for the analysis of Acipimox. To minimize secondary interactions that cause peak tailing, it is advisable to use a modern, high-purity silica-based C18 column with good end-capping. These columns have a lower concentration of accessible silanol groups, leading to more symmetrical peaks for polar and ionizable compounds like Acipimox.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during Acipimox analysis.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of Acipimox (estimated around 3.5). A pH of ~2.5 is a good starting point. Use a buffer (e.g., phosphate (B84403) or formate) to maintain a consistent pH.
Secondary Silanol Interactions Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (0.1-0.5%) to mask the active silanol sites. Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry.
Low Buffer Concentration Increase the buffer concentration in the mobile phase to 25-50 mM to ensure sufficient buffering capacity.
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol, to remove contaminants. If the problem persists, consider replacing the column.
Metal Chelation If using a stainless-steel system, metal-sensitive compounds can chelate with metal ions, leading to tailing. Consider using a column with a PEEK or glass-lined interior if this is suspected.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Possible Causes and Solutions:

CauseRecommended Action
Sample Overload Reduce the injection volume or dilute the sample. Prepare a dilution series (e.g., 1:10, 1:100) to determine the optimal concentration.[2]
Sample Solvent Incompatibility Ensure the sample solvent is weaker than or of similar strength to the mobile phase. If a strong solvent is necessary for solubility, inject the smallest possible volume.
Poorly Packed Column Bed This can cause channeling. If the problem persists with a new column of the same type, the issue might be with the column packing. Try a column from a different batch or manufacturer.
Column Collapse This can occur with some stationary phases in highly aqueous mobile phases. If you suspect this, flush the column with 100% organic solvent (e.g., acetonitrile) to try and regenerate the stationary phase.
Issue 3: Peak Splitting or Shoulders

Peak splitting manifests as a single peak appearing as two or more closely eluting peaks.

Possible Causes and Solutions:

CauseRecommended Action
Partially Blocked Column Frit Back-flush the column (if the manufacturer's instructions permit) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement.
Column Void or Channeling A void at the head of the column can cause the sample to be distributed unevenly. This often requires column replacement.
Sample Co-elution An impurity or related substance may be co-eluting with Acipimox. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or the column temperature to improve resolution.
Injection Solvent Effect If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Re-dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following table summarizes published HPLC methods that have demonstrated good peak shape for Acipimox.

ParameterMethod 1Method 2
Column Luna C18 (250 x 4.6 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% v/v Phosphoric Acid in Water : Acetonitrile (95:5 v/v)10 mM Phosphate Buffer (pH 4 with Triethylamine) : Methanol (50:50 v/v)
Flow Rate 1.0 mL/minNot Specified
Detection 229 nm275 nm
Injection Volume Not SpecifiedNot Specified
Temperature Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Screening Method for Acipimox

This protocol is a starting point for developing a robust HPLC method for Acipimox, focusing on achieving good peak shape.

  • Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 229 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve Acipimox standard in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modification

This protocol is designed to address peak tailing issues.

  • Initial Analysis: Run the sample using the method in Protocol 1. Observe the peak shape.

  • pH Adjustment:

    • Prepare a mobile phase with a lower pH. For example, use 0.1% Trifluoroacetic Acid (TFA) in water as Mobile Phase A. TFA is a stronger acid and can improve the peak shape of acidic compounds.

    • Re-equilibrate the column and re-inject the sample.

  • Addition of a Competing Base:

    • If tailing persists, prepare a mobile phase containing a low concentration of Triethylamine (TEA). For example, 0.1% TEA in the aqueous portion of the mobile phase.

    • Caution: TEA can be difficult to remove from the column and may affect future analyses. Dedicate a column for use with TEA if possible.

    • Equilibrate the column thoroughly and re-inject the sample.

  • Evaluate Results: Compare the chromatograms from each step to determine which mobile phase modification provides the most symmetrical peak.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_pH Is mobile phase pH > pKa - 2? check_overload->check_pH No end_good Peak Shape Improved dilute_sample->end_good adjust_pH Lower mobile phase pH (e.g., to ~2.5) check_pH->adjust_pH Yes check_buffer Is buffer concentration adequate (25-50 mM)? check_pH->check_buffer No adjust_pH->end_good increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_secondary_interactions Suspect secondary interactions? check_buffer->check_secondary_interactions Yes increase_buffer->end_good add_modifier Add competing base (e.g., TEA) or use a different column check_secondary_interactions->add_modifier Yes check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health No add_modifier->end_good flush_column Flush or replace column check_column_health->flush_column Yes end_bad Problem Persists Consult further resources check_column_health->end_bad No flush_column->end_good

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_overload Is sample concentration or injection volume too high? start->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_load->end_good change_solvent Re-dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column Is the column new and properly packed? check_solvent->check_column No change_solvent->end_good replace_column Try a new column or a different batch check_column->replace_column No end_bad Problem Persists Consider instrument issues check_column->end_bad Yes replace_column->end_good PeakSplitting_Troubleshooting start Peak Splitting or Shoulders Observed check_frit Is the column frit potentially blocked? start->check_frit backflush Back-flush column (if permissible) check_frit->backflush Yes check_void Is there a void at the column head? check_frit->check_void No end_good Peak Shape Improved backflush->end_good replace_column Replace the column check_void->replace_column Yes check_coelution Could there be a co-eluting impurity? check_void->check_coelution No replace_column->end_good modify_method Adjust mobile phase or temperature to improve resolution check_coelution->modify_method Yes check_injection_solvent Is the injection solvent appropriate? check_coelution->check_injection_solvent No modify_method->end_good change_injection_solvent Use mobile phase as the sample solvent check_injection_solvent->change_injection_solvent No end_bad Problem Persists Investigate extra-column effects check_injection_solvent->end_bad Yes change_injection_solvent->end_good

References

Technical Support Center: Acipimox-¹³C₂,¹⁵N₂ Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic interference in experiments utilizing Acipimox-¹³C₂,¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What is Acipimox-¹³C₂,¹⁵N₂ and why is it used in metabolic research?

Acipimox-¹³C₂,¹⁵N₂ is a stable isotope-labeled (SIL) version of Acipimox, a nicotinic acid derivative that inhibits lipolysis in adipose tissue.[1][2] In this labeled form, two carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced with their heavy isotope, nitrogen-15 (B135050) (¹⁵N). This labeling does not alter the chemical or biological properties of the molecule.[3]

It is used as a tracer in metabolic studies to:

  • Trace the metabolic fate of Acipimox: Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision.[3]

  • Elucidate metabolic pathways: By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, scientists can understand how Acipimox influences various metabolic pathways.[4][5]

  • Serve as an internal standard: Acipimox-¹³C₂,¹⁵N₂ is an ideal internal standard for quantitative analysis of unlabeled Acipimox using mass spectrometry, as it co-elutes and has the same ionization efficiency.[6][7]

Q2: What are the primary types of isotopic interference I should be aware of in my Acipimox-¹³C₂,¹⁵N₂ experiments?

There are two main types of isotopic interference that can affect the accuracy of your results:

  • Type I Interference: This arises from the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Acipimox and other endogenous molecules in the sample. This results in a distribution of isotopic peaks (M+1, M+2, etc.) for a single molecular species.[8]

  • Type II Interference: This occurs when an isotopic peak of one molecule overlaps with the monoisotopic peak of another molecule with a very similar mass-to-charge ratio (m/z).[8]

Q3: How can I minimize Type I isotopic interference from naturally abundant isotopes?

To minimize Type I interference, consider the following strategies:

  • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) to resolve the small mass differences between your labeled compound and the naturally occurring isotopic peaks of the unlabeled compound.[8]

  • Correction Algorithms: Apply mathematical correction algorithms to your data to account for the contribution of natural isotopic abundance to the measured peak intensities.

  • Optimal Tracer Enrichment: Use Acipimox-¹³C₂,¹⁵N₂ with a high degree of isotopic enrichment (ideally >99%) to maximize the signal of the labeled compound relative to any potential interference.

Q4: What are the best practices for selecting an internal standard for Acipimox quantification?

The ideal internal standard for quantifying Acipimox is a stable isotope-labeled version of the drug itself, such as Acipimox-¹³C₂,¹⁵N₂ or Acipimox-d4.[6][9] This is because the SIL internal standard will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave the same way during sample extraction, chromatography, and ionization. This helps to correct for any sample loss or matrix effects.[10]

Troubleshooting Guide

Problem Symptom Potential Cause Recommended Solution
Inaccurate Quantification of Unlabeled Acipimox The calculated concentration of unlabeled Acipimox is unexpectedly high or variable across replicates.Isotopic contribution from the Acipimox-¹³C₂,¹⁵N₂ internal standard to the signal of the unlabeled analyte.1. Check Isotopic Purity: Verify the isotopic purity of your Acipimox-¹³C₂,¹⁵N₂ standard. Even high-purity standards will have a small percentage of unlabeled species. 2. Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific to the unlabeled and labeled compounds and have minimal crossover. 3. Apply Correction Factors: Calculate and apply a correction factor to account for the contribution of the internal standard to the analyte signal.
Poor Signal-to-Noise Ratio for Acipimox-¹³C₂,¹⁵N₂ The peak for the labeled compound is weak and difficult to distinguish from the baseline noise.1. Suboptimal Mass Spectrometry Settings: The ionization source or collision energy may not be optimized for Acipimox. 2. Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of Acipimox-¹³C₂,¹⁵N₂.[9] 3. Low Concentration: The concentration of the labeled compound in the sample may be below the limit of detection.1. Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer parameters (e.g., capillary voltage, gas flow, collision energy) using a pure solution of Acipimox-¹³C₂,¹⁵N₂. 2. Improve Chromatographic Separation: Modify the liquid chromatography (LC) gradient to better separate Acipimox from interfering matrix components. 3. Increase Concentration: If possible, increase the concentration of the Acipimox-¹³C₂,¹⁵N₂ tracer administered or spiked into the sample.
Overlapping Chromatographic Peaks The peaks for Acipimox and one of its metabolites are not fully resolved, leading to inaccurate integration and quantification.The LC method is not optimized for the separation of Acipimox and its metabolites.1. Adjust LC Gradient: Modify the mobile phase gradient to increase the separation between the overlapping peaks. 2. Change Column Chemistry: Experiment with a different stationary phase (e.g., C8, phenyl-hexyl) to alter the selectivity of the separation. 3. Modify Mobile Phase pH: Adjusting the pH of the mobile phase can change the retention behavior of ionizable compounds like Acipimox.
Non-Linear Calibration Curve The calibration curve for Acipimox is not linear, especially at the high and low ends of the concentration range.Isotopic interference from the unlabeled analyte on the labeled internal standard (or vice-versa) can cause non-linearity, particularly at high concentrations.[8]1. Reduce Concentration Range: Narrow the concentration range of your calibration standards. 2. Use a Different Isotopic Standard: If possible, use an internal standard with a larger mass difference from the analyte to minimize isotopic overlap. 3. Employ a Weighted Regression: Use a weighted linear regression model for the calibration curve to give less weight to the points at the extremes of the concentration range.

Experimental Protocols

Protocol 1: Quantification of Acipimox in Human Plasma using Acipimox-¹³C₂,¹⁵N₂ as an Internal Standard

1. Objective: To accurately quantify the concentration of Acipimox in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Acipimox-¹³C₂,¹⁵N₂ as an internal standard.

2. Materials:

  • Human plasma samples

  • Acipimox analytical standard

  • Acipimox-¹³C₂,¹⁵N₂ internal standard

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3. Sample Preparation:

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of Acipimox-¹³C₂,¹⁵N₂ internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MS Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions: Optimize the precursor-to-product ion transitions for both Acipimox and Acipimox-¹³C₂,¹⁵N₂.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both Acipimox and Acipimox-¹³C₂,¹⁵N₂.

  • Calculate the peak area ratio of Acipimox to Acipimox-¹³C₂,¹⁵N₂.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Acipimox in the plasma samples from the calibration curve.

Visualizations

Acipimox_Signaling_Pathway cluster_inhibition Inhibitory Cascade Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active Hormone- Sensitive Lipase (HSL) Triglycerides Triglycerides HSL_active->Triglycerides FFA Free Fatty Acids (FFAs) Triglycerides->FFA

Caption: Signaling pathway of Acipimox in adipocytes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with Acipimox-¹³C₂,¹⁵N₂ IS (10 µL) plasma->is_spike ppt Protein Precipitation (300 µL ACN) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Acipimox Concentration calibration->quantification

Caption: Experimental workflow for Acipimox quantification.

References

How to address Acipimox-13C2,15N2 degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Acipimox-13C2,15N2 during sample preparation for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability during sample preparation a concern?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Acipimox, a lipid-lowering agent. As an internal standard, its stability is paramount for accurate and precise quantification of Acipimox in biological matrices using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Degradation of the internal standard can lead to an overestimation of the analyte concentration and compromise the reliability of study results. While Acipimox itself is relatively stable, the conditions during sample preparation can potentially lead to the degradation of both the analyte and the SIL-IS.

Q2: What are the primary degradation pathways for Acipimox and its isotopically labeled form?

Acipimox, being a pyrazinecarboxylic acid derivative, is susceptible to degradation through several pathways that can also affect its isotopically labeled counterpart. The primary degradation routes include:

  • Hydrolysis: The amide-like structure within the pyrazine (B50134) ring system can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally considered stable under physiological pH.

  • Oxidation: The pyrazine ring can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The presence of oxidizing agents or exposure to air and light can promote this process.

  • Photodegradation: Compounds with aromatic ring systems, like pyrazine derivatives, can be sensitive to light. Exposure to UV or even ambient light for extended periods during sample processing can induce photolytic cleavage and other unwanted reactions.

Q3: Can the isotopic labels (13C and 15N) on this compound be lost during sample preparation?

The carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) isotopes are incorporated into the core structure of the molecule and are considered stable. Unlike deuterium (B1214612) labels, which can sometimes be prone to back-exchange with protons from the solvent under certain pH and temperature conditions, ¹³C and ¹⁵N labels are not susceptible to exchange. Therefore, the loss of the isotopic labels themselves is highly unlikely during standard sample preparation procedures. Degradation of the entire molecule is the primary concern.

Troubleshooting Guide: Degradation of this compound

This guide provides a structured approach to identifying and mitigating the degradation of this compound during sample preparation.

Issue 1: Inconsistent or Low Response of this compound Internal Standard

An inconsistent or diminishing signal from the internal standard across a batch of samples can be an indicator of degradation. However, it is also crucial to rule out other common issues.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal pH of Extraction Solvent Perform a pH stability study. Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyze at different time points.Maintain the pH of the sample and extraction solvent within a neutral to slightly acidic range (pH 5-7) to minimize hydrolysis.
Oxidative Degradation Evaluate the impact of antioxidants. Spike samples with antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) prior to extraction.If oxidation is suspected, add an antioxidant to the sample collection tubes and/or the extraction solvent.
Photodegradation Protect samples from light. Prepare a set of samples under normal laboratory lighting and another set protected from light (e.g., using amber vials and minimizing exposure).Always use amber vials for sample collection, storage, and processing. Work under yellow light or minimize exposure to direct light.
Elevated Temperature Assess thermal stability. Incubate this compound solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for varying durations.Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. Avoid prolonged exposure to elevated temperatures, such as during solvent evaporation steps.
Inappropriate Extraction Solvent Test different extraction solvents. Compare the recovery and stability of this compound in various organic solvents (e.g., acetonitrile, methanol, ethyl acetate).Acetonitrile is often a good choice for protein precipitation as it is less reactive than methanol.
Variability in Internal Standard Spiking Review the internal standard spiking procedure for consistency. Ensure accurate and precise pipetting.Use a calibrated pipette and ensure thorough vortexing after adding the internal standard to the sample.
Matrix Effects Perform a post-extraction addition experiment to evaluate ion suppression or enhancement in different biological matrix lots.Optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
Experimental Protocols

Protocol 1: pH Stability Assessment

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of aqueous buffer solutions with pH values ranging from 3 to 9.

  • Spike a known concentration of the this compound stock solution into each buffer.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Analyze the aliquots by LC-MS/MS to determine the remaining concentration of this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the optimal pH range for stability.

Protocol 2: Forced Degradation Study

  • Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C in a neutral buffer for 48 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples by LC-MS/MS.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

  • This information helps in understanding the degradation profile and developing a stability-indicating analytical method.

Data Presentation

Table 1: Potential for this compound Degradation under Various Sample Preparation Conditions

Condition Parameter Risk of Degradation Recommendation
pH < 4 (Strongly Acidic)Medium to HighBuffer samples to a more neutral pH if possible.
4 - 7 (Acidic to Neutral)LowOptimal range for stability.
> 8 (Basic)MediumAvoid highly basic conditions during extraction.
Temperature 2 - 8°C (Refrigerated)LowMaintain samples at this temperature during processing.
20 - 25°C (Room Temp)Low to MediumMinimize time at room temperature.
> 40°CHighAvoid high temperatures during solvent evaporation.
Light Exposure Amber Vials (Protected)LowStandard practice for light-sensitive compounds.
Clear Vials (Exposed)Medium to HighAvoid use of clear vials for sample handling and storage.
Solvent AcetonitrileLowPreferred for protein precipitation.
MethanolLow to MediumCan be slightly more reactive than acetonitrile.
Halogenated SolventsMediumMay contain impurities that can promote degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify Acipimox Inject->Quantify

Caption: A typical experimental workflow for the quantification of Acipimox using this compound as an internal standard.

troubleshooting_workflow cluster_stability Stability Assessment Start Inconsistent/Low IS Signal CheckSpiking Verify IS Spiking Procedure Start->CheckSpiking CheckMatrix Investigate Matrix Effects Start->CheckMatrix AssessStability Assess IS Stability Start->AssessStability Optimize Optimize Sample Prep Conditions CheckSpiking->Optimize CheckMatrix->Optimize pH_Study pH Stability Study AssessStability->pH_Study Temp_Study Temperature Stability Study AssessStability->Temp_Study Light_Study Photostability Study AssessStability->Light_Study Oxidation_Study Oxidative Stability Study AssessStability->Oxidation_Study pH_Study->Optimize Temp_Study->Optimize Light_Study->Optimize Oxidation_Study->Optimize

Caption: A logical troubleshooting workflow for addressing inconsistent internal standard signals, potentially caused by degradation.

Calibration curve issues for Acipimox quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acipimox quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the bioanalysis of Acipimox.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Calibration Curve Issues

Q1: My calibration curve for Acipimox is not linear (R² value < 0.99). What are the potential causes and solutions?

A1: Poor linearity is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.

  • Incorrect Standard Preparation: Errors in serial dilutions are a primary cause of non-linearity.

    • Solution: Carefully reprepare all stock solutions and calibration standards. Ensure that the solvent used for dilution is consistent and that all volumetric equipment is properly calibrated. It is recommended to prepare fresh stock solutions of Acipimox (e.g., 1 mg/mL in acetonitrile) and the internal standard (IS), such as Acetylsalicylic acid (1 mg/mL in acetonitrile), and store them at -20°C in the dark.[1] From these, create a fresh series of working solutions for spiking into the blank matrix.[1]

  • Inappropriate Concentration Range: The selected concentration range may not be linear for the detector response.

    • Solution: Evaluate a different concentration range. A typical validated range for Acipimox in rat plasma is 0.1–50 µg/mL.[2] If your samples are expected to have lower or higher concentrations, adjust the calibration range accordingly.

  • Detector Saturation: At high concentrations, the detector signal may no longer be proportional to the analyte concentration.

    • Solution: If non-linearity is observed at the upper end of the curve, dilute your higher concentration standards and re-inject. If detector saturation is confirmed, the upper limit of quantification (ULOQ) of your calibration range needs to be lowered.

  • Improper Data Treatment: The chosen regression model may not be appropriate.

    • Solution: For LC-MS/MS data, a weighted linear regression, such as 1/x² weighting, is often necessary to account for heteroscedasticity (non-uniform variance of the error across the concentration range).[2] Ensure your processing software is applying the correct weighting factor.

Q2: I'm observing high variability and poor precision in my quality control (QC) samples. What should I investigate?

A2: Inconsistent results in QC samples point towards issues with the method's reproducibility.

  • Inconsistent Sample Preparation: The protein precipitation step is critical for clean samples and consistent recovery.

    • Solution: Ensure the ratio of plasma/tissue homogenate to precipitant (e.g., acetonitrile) is consistent for all samples. Vortex each sample for the same duration to ensure complete protein precipitation. Centrifugation speed and time should also be standardized. A satisfactory recovery of ≥95% has been achieved using acetonitrile (B52724) for protein precipitation.[1]

  • Internal Standard (IS) Issues: The IS is crucial for correcting variability.

    • Solution: Verify that the IS is added consistently to every sample, including calibration standards and QCs, at the same concentration (e.g., 5 µg/mL).[2] The chosen IS should be stable and have similar chromatographic and ionization behavior to Acipimox. Acetylsalicylic acid has been shown to be a suitable IS.[1]

  • Instrument Instability: Fluctuations in the LC-MS/MS system can lead to variability.

    • Solution: Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and monitor the stability of the spray in the mass spectrometer source.[3][4] The system should be allowed to equilibrate sufficiently before starting the analytical run.

Q3: My assay is showing low sensitivity, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve it?

A3: Low sensitivity can prevent the accurate measurement of low Acipimox concentrations.

  • Suboptimal Mass Spectrometry Parameters: The MS/MS parameters may not be optimized for Acipimox.

    • Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas temperature, gas flow) and compound-specific parameters (e.g., collision energy, fragmentor voltage). For Acipimox, a better response is typically achieved in negative ionization mode (ESI-).[1] The MRM transition of m/z 153.0 → 109.1 is used for quantification.[1][2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Acipimox, reducing the signal.

    • Solution: Improve the sample clean-up procedure. While protein precipitation is simple, a more extensive method like solid-phase extraction (SPE) might be necessary if matrix effects are significant.[5] Also, ensure chromatographic separation of Acipimox from any interfering peaks.[1] The matrix effect for Acipimox in plasma has been reported to be minimal (97.03–98.57%).[2]

  • Injection Volume: A small injection volume might not introduce enough analyte into the system.

    • Solution: While keeping sample solvent effects in mind, a modest increase in injection volume (e.g., from 2 µL to 5 µL) could enhance the signal.[1] However, be cautious as this can also increase matrix effects and potentially lead to peak shape distortion.

Q4: I'm observing significant matrix effects. How can I identify and mitigate them?

A4: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[5][6]

  • Identification:

    • Post-Extraction Spike Method: Compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a clean solution at the same concentration. A ratio significantly different from 100% indicates a matrix effect.[2]

  • Mitigation Strategies:

    • Improved Sample Cleanup: As mentioned, switching from protein precipitation to a more rigorous technique like SPE can remove more interfering components.[5]

    • Chromatographic Separation: Adjust the HPLC gradient to better separate Acipimox from the region where matrix components elute.

    • Use of a Stable Isotope-Labeled Internal Standard: An ideal way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., Acipimox-d4). The SIL IS will experience the same ionization suppression or enhancement as the analyte, leading to an accurate peak area ratio.[7]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[8]

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for Acipimox quantification in rat plasma.

Table 1: Calibration Curve and LLOQ Parameters

ParameterValue
MatrixRat Plasma
Concentration Range0.1 - 50 µg/mL
Regression ModelWeighted Linear Regression (1/x²)
Correlation Coefficient (r²)≥ 0.99
LLOQ0.1 µg/mL

Data sourced from a validated LC-MS/MS method.[1][2]

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ0.1< 20%< 20%± 20%
Low0.2< 15%< 15%± 15%
Medium5< 15%< 15%± 15%
High40< 15%< 15%± 15%

Acceptance criteria based on FDA and EMA guidelines.[9][10]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Acipimox and a 1 mg/mL stock solution of the internal standard (Acetylsalicylic acid) in acetonitrile. Store at -20°C.[1]

  • Working Solutions: From the Acipimox stock solution, prepare a series of working solutions by serial dilution with acetonitrile.

  • Spiking: Spike the appropriate amount of the working solutions into blank rat plasma to create calibration standards with a nominal concentration range of 0.1–50 µg/mL.[2]

  • QC Preparation: Prepare QC samples at four concentration levels (LLOQ, low, medium, and high) in the same manner as the calibration standards.[1]

  • IS Working Solution: Dilute the IS stock solution with acetonitrile to a concentration of 50 µg/mL.[1]

Protocol 2: Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of a plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (50 µg/mL).

  • Add 150 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.[1]

Protocol 3: LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: Shiseido Capcell PAK C18 column (100 mm × 2.1 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% aqueous ammonia (B1221849) solution.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 15% B

    • 0.5-2.0 min: 15% B to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-3.5 min: Revert to 15% B

    • 3.5-5.0 min: Re-equilibration at 15% B.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.[1]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1[2]

    • Acetylsalicylic acid (IS): m/z 178.9 → 137.3[2]

  • Key MS Parameters:

    • Capillary Voltage: 4.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 12 L/min[1]

Visualizations

Caption: Troubleshooting workflow for poor calibration curve linearity.

Caption: Experimental workflow for Acipimox quantification.

Caption: Relationship between causes, effects, and mitigation of matrix effects.

References

Technical Support Center: Enhancing the Efficiency of Acipimox-¹³C₂,¹⁵N₂ Labeling In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acipimox-¹³C₂,¹⁵N₂ in vivo labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of isotopically labeled Acipimox (B1666537) in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Acipimox?

Acipimox is a derivative of nicotinic acid that primarily acts as an anti-lipolytic agent.[1][2][3] It functions by inhibiting the enzyme hormone-sensitive lipase (B570770) (HSL) in adipose tissue.[1][4] This inhibition reduces the breakdown of triglycerides, leading to a decrease in the release of free fatty acids (FFAs) and glycerol (B35011) into the bloodstream.[1][5] The molecular mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes, which in turn suppresses intracellular cyclic AMP (cAMP) levels and reduces the activity of cAMP-dependent protein kinase (PKA).[6][7]

Q2: What is the purpose of using Acipimox-¹³C₂,¹⁵N₂ in our experiments?

Using a stable isotope-labeled version of Acipimox, such as Acipimox-¹³C₂,¹⁵N₂, allows researchers to trace the biodistribution, metabolism, and target engagement of the drug in vivo. The distinct mass of the labeled Acipimox enables its differentiation from endogenous molecules, facilitating quantification and metabolic fate tracking using mass spectrometry-based methods. This can provide valuable insights into the drug's pharmacokinetics and pharmacodynamics.

Q3: We are observing lower than expected plasma concentrations of labeled Acipimox. What could be the cause?

Several factors could contribute to lower than expected plasma concentrations of Acipimox-¹³C₂,¹⁵N₂. These include:

  • Administration Route and Efficiency: The bioavailability of Acipimox is generally high after oral administration.[1] However, issues with the administration technique (e.g., improper oral gavage in animal models) can lead to incomplete dosing.

  • Rapid Elimination: Acipimox has a relatively short half-life, with an initial phase of about two hours, and is primarily excreted unchanged in the urine.[1][2] The timing of blood sampling is therefore critical.

  • Animal Model Specifics: The metabolism and excretion rates can vary between different animal species and strains.

Q4: Can the isotopic label on Acipimox-¹³C₂,¹⁵N₂ be lost in vivo?

The stability of the ¹³C and ¹⁵N labels within the pyrazine (B50134) ring of Acipimox is generally high under physiological conditions. However, if Acipimox were to undergo unforeseen metabolic transformations that cleave the labeled parts of the molecule, label loss could occur. As Acipimox is reported to undergo minimal metabolism, this is considered a low probability event.[1]

Q5: What are the common side effects of Acipimox administration in animal models?

The most frequently reported side effect of Acipimox and other nicotinic acid derivatives is cutaneous flushing, which is associated with the release of prostaglandin (B15479496) D₂.[2] Gastrointestinal disturbances can also occur.[2] In animal studies, particularly at high doses, a reduction in body weight has been observed with chronic administration.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency in Target Tissues Inadequate dosage or inefficient delivery of Acipimox-¹³C₂,¹⁵N₂.Verify the accuracy of the administered dose. For animal studies, consider alternative administration routes like intraperitoneal (IP) injection, which has been shown to be effective for Acipimox.[6][9]
Timing of tissue collection does not align with peak plasma concentration.Acipimox reaches peak plasma concentrations within one to two hours after oral administration.[1] Conduct a time-course experiment to determine the optimal window for tissue harvesting post-administration.
High Variability in FFA Suppression Rebound effect of free fatty acids (FFAs).A known phenomenon with Acipimox is a rebound increase in FFA levels after the initial suppression.[10] To achieve sustained suppression, a multiple-dosing regimen may be necessary. For instance, administering the dose every few hours can help maintain lower FFA levels.[11]
Individual differences in metabolic response.Increase the sample size of the study groups to ensure statistical power. Ensure that experimental animals are age- and weight-matched.
Interference from Endogenous Metabolites Natural abundance of ¹³C and ¹⁵N isotopes.It is crucial to correct for the natural isotopic abundance in your mass spectrometry data analysis.[12] Analyze samples from a control group that has not received the labeled Acipimox to establish a baseline.
Unexpected Labeled Metabolites Detected Unanticipated metabolism of Acipimox.Although Acipimox is thought to be minimally metabolized, the detection of unexpected labeled species warrants further investigation. Utilize high-resolution mass spectrometry to identify the chemical structure of these metabolites.

Data Presentation

Table 1: Representative Effect of Acipimox on Plasma Free Fatty Acid (FFA) Levels

Study Type Subject Acipimox Dosage Duration FFA Reduction Reference
Overnight SuppressionNIDDM PatientsSlow-release formulation at bedtime4 weeks64% (between 24:00 and 06:00)[10]
Long-term TreatmentObese, non-diabetic250 mg three times daily6 monthsSignificant reduction (specific % not stated)[13]
Acute SuppressionChronic Heart Failure PatientsFour times daily28 days27%[11]
Murine ModelBurn-injured mice50 mg/kg IP daily7 daysSignificant reduction (from ~905 to ~289 µmol/L)[9]

Experimental Protocols

Protocol 1: In Vivo Acipimox-¹³C₂,¹⁵N₂ Administration in a Murine Model for Pharmacokinetic Analysis

  • Animal Model: Utilize male C57BL/6J mice, 8-10 weeks old. House the animals in a controlled environment with a standard diet.

  • Preparation of Labeled Acipimox: Dissolve Acipimox-¹³C₂,¹⁵N₂ in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.

  • Administration: Administer a single dose of 50 mg/kg body weight via intraperitoneal (IP) injection. This route has been shown to be effective in murine models.[9]

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) via the tail vein at multiple time points post-injection (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes). Collect blood in EDTA-coated tubes and keep on ice.

  • Sample Processing: Separate plasma by centrifugation at 4°C. Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of Acipimox-¹³C₂,¹⁵N₂ in the plasma samples. This will involve optimizing the multiple reaction monitoring (MRM) transitions for both the labeled and a corresponding unlabeled internal standard.[14]

Mandatory Visualizations

Acipimox_Mechanism_of_Action cluster_pathway Intracellular Signaling Cascade Acipimox Acipimox GPR109A GPR109A Receptor (Adipocyte) Acipimox->GPR109A Binds to AdenylateCyclase Adenylate Cyclase GPR109A->AdenylateCyclase Inhibits cAMP ↓ cAMP AdenylateCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA Experimental_Workflow start Start: Acclimatize Animal Models administer Administer Acipimox-¹³C₂,¹⁵N₂ start->administer collect_samples Collect Blood/Tissue Samples (Time-course) administer->collect_samples process_samples Process Samples (e.g., Plasma Separation) collect_samples->process_samples extract_metabolites Extract Metabolites and Labeled Acipimox process_samples->extract_metabolites lcms_analysis LC-MS/MS Analysis extract_metabolites->lcms_analysis data_analysis Data Analysis (Isotope Correction, Quantification) lcms_analysis->data_analysis end End: Interpret Results data_analysis->end Troubleshooting_Logic issue Issue: Low Labeling Efficiency check_dose Verify Dosage and Administration Route issue->check_dose check_timing Review Sample Collection Timing issue->check_timing dose_ok Dose/Route OK? check_dose->dose_ok timing_ok Timing OK? check_timing->timing_ok dose_ok->timing_ok Yes optimize_dose Optimize Dose or Change Route (e.g., IP) dose_ok->optimize_dose No optimize_timing Conduct Time-Course Experiment timing_ok->optimize_timing No consider_other Consider Other Factors: Metabolism, Rebound Effect timing_ok->consider_other Yes

References

Technical Support Center: Overcoming Matrix Effects in Acipimox-13C2,15N2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Acipimox (B1666537) and its stable isotope-labeled internal standard, Acipimox-13C2,15N2, by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect my Acipimox analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of Acipimox from biological samples like plasma or serum, endogenous substances such as phospholipids (B1166683), salts, and proteins can interfere with the ionization of Acipimox and its internal standard, this compound, in the mass spectrometer's ion source.[1][4][5] This interference can lead to inaccurate and irreproducible quantitative results, compromising the reliability of your data.[6][7]

Q2: I'm observing poor reproducibility and accuracy in my quality control (QC) samples. Could this be due to matrix effects?

A2: Yes, poor precision and accuracy are common indicators of uncompensated matrix effects.[1][3] If the matrix effect varies between different samples or between your calibration standards and your study samples, it will lead to inconsistent results.[8] It is crucial to assess matrix effects during method development and validation to ensure the robustness of the assay.[1][9]

Q3: How can I determine if my Acipimox analysis is suffering from matrix effects?

A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[8][10] In this procedure, a constant flow of Acipimox solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[8][10] A dip or rise in the baseline signal at the retention time of Acipimox indicates the presence of ion suppression or enhancement, respectively.[8] A quantitative assessment can be performed by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.[11]

Q4: What is the best strategy to minimize matrix effects in my Acipimox assay?

A4: The most effective strategy is a combination of meticulous sample preparation and the use of a stable isotope-labeled internal standard.[2][10] this compound is the ideal internal standard as it co-elutes with Acipimox and experiences similar matrix effects, thus providing effective compensation.[12] However, robust sample cleanup is still essential to minimize ion suppression and ensure the longevity of your analytical column and mass spectrometer.[4][13]

Q5: Which sample preparation technique is most effective at removing phospholipids, a major source of matrix effects?

A5: While simple protein precipitation (PPT) is fast, it is often the least effective at removing phospholipids.[14] More advanced techniques are recommended for cleaner extracts:

  • Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH and using specific organic solvents to selectively extract Acipimox while leaving behind many interfering matrix components.[5]

  • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms, can provide very clean extracts by selectively retaining and eluting Acipimox.[14]

  • Phospholipid Depletion Plates: Specialized plates, such as HybridSPE-Phospholipid, are designed to specifically remove phospholipids from the sample, resulting in a significantly cleaner extract.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Acipimox from Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds to mix.

  • pH Adjustment:

    • Add 25 µL of 0.1 M HCl to acidify the sample. Acipimox is a weak acid, so adjusting the pH below its pKa will promote its extraction into an organic solvent.

  • Extraction:

    • Add 600 µL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation:

    • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acipimox from Human Plasma
  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps in protein precipitation and conditions the sample for SPE.

    • Centrifuge at 3,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water to remove neutral and acidic interferences.

    • Follow with a wash of 1 mL of methanol to remove basic interferences.

  • Elution:

    • Elute Acipimox and the internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

Data Presentation

Table 1: Comparison of Matrix Effect and Recovery for Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMean Recovery (%)Standard Deviation (%)Mean Matrix Effect (%)Standard Deviation (%)
Protein Precipitation Acipimox95.28.775.612.3
This compound96.18.574.911.8
Liquid-Liquid Extraction Acipimox88.76.292.37.1
This compound89.56.591.86.9
Solid-Phase Extraction Acipimox93.44.198.74.5
This compound94.03.999.14.2

Note: This table presents representative data to illustrate the typical performance of each technique. Actual results may vary based on specific experimental conditions.

Visualizations

Acipimox Mechanism of Action

Acipimox acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on adipocytes.[15] The binding of Acipimox to GPR109A initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][16] This reduction in cAMP prevents the activation of protein kinase A (PKA), which is necessary for the activation of hormone-sensitive lipase (B570770) (HSL).[15] By inhibiting HSL, Acipimox reduces the breakdown of triglycerides into free fatty acids (FFAs), thereby lowering the release of FFAs into the bloodstream.[15][17]

Acipimox_Mechanism Acipimox Acipimox GPR109A GPR109A (HCA2) Acipimox->GPR109A binds to AC Adenylyl Cyclase (AC) GPR109A->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converted by AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active HSL_inactive Inactive HSL PKA_active->HSL_inactive phosphorylates HSL_active Active HSL PKA_active->HSL_active HSL_inactive->HSL_active Triglycerides Triglycerides FFA Free Fatty Acids (FFAs) Triglycerides->FFA FFA_released Released FFAs FFA->FFA_released

Caption: Signaling pathway of Acipimox in adipocytes.

Workflow for Overcoming Matrix Effects

The following workflow outlines a systematic approach to identifying, evaluating, and mitigating matrix effects in the analysis of Acipimox.

Matrix_Effect_Workflow start Start: Method Development assess Assess Matrix Effect (Post-column infusion) start->assess me_present Matrix Effect Detected? assess->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_sample_prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->optimize_sample_prep Yes validation Proceed to Method Validation no_me->validation optimize_chromatography Optimize Chromatography (Gradient, Column Chemistry) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled IS (this compound) optimize_chromatography->use_is reassess Re-evaluate Matrix Effect (Quantitative Assessment) use_is->reassess reassess->validation Acceptable fail Matrix Effect Still Unacceptable reassess->fail Not Acceptable end End: Robust Method validation->end fail->optimize_sample_prep

Caption: Workflow for identifying and mitigating matrix effects.

References

Acipimox-13C2,15N2 Quality Control and Purity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the quality control and purity assessment of Acipimox-13C2,15N2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared and stored at 2-8°C for up to a week, or at -20°C for several months. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: What is the expected purity of this compound?

A2: As a stable isotope-labeled analytical reference standard, the target purity for this compound is typically >98% as determined by HPLC.[1] The Certificate of Analysis (CoA) provided by the supplier will specify the lot-specific purity.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is particularly useful for confirming the isotopic enrichment and identifying trace impurities.

Q4: Are the 13C and 15N labels in this compound stable?

A4: Yes, 13C and 15N are stable, non-radioactive isotopes. Unlike deuterium (B1214612) labels, which can sometimes be prone to exchange, 13C and 15N isotopes are covalently bonded within the molecule and are not susceptible to exchange under typical experimental conditions.

Q5: Can I use the same analytical method for this compound as for unlabeled Acipimox?

A5: In most cases, yes. The physicochemical properties of this compound are very similar to its unlabeled counterpart, so chromatographic methods like HPLC should be directly applicable. However, for mass spectrometry-based methods, the difference in molecular weight must be taken into account.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the quality control and use of this compound.

Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram 1. Synthesis-related impurities: Unreacted starting materials or byproducts from the synthesis process. 2. Degradation of the compound: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures, light). 3. Contamination: From solvents, vials, or other laboratory equipment.1. Review the synthesis pathway of Acipimox to identify potential impurities. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks. 2. Perform forced degradation studies to identify potential degradation products. 3. Analyze a blank (solvent injection) to rule out system contamination.
Purity by HPLC is lower than specified 1. Degradation during storage or handling: Improper storage conditions or repeated freeze-thaw cycles of solutions. 2. Inaccurate integration of peaks: Incorrect baseline setting or peak integration parameters in the chromatography software. 3. Co-eluting impurity: An impurity that has a similar retention time to this compound.1. Ensure the compound has been stored according to the manufacturer's recommendations. Prepare fresh solutions for analysis. 2. Review and optimize the peak integration parameters. 3. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution between the main peak and any impurities.
Inconsistent results between experiments 1. Variability in sample preparation: Inconsistent weighing, dilution, or injection volumes. 2. Instrument variability: Fluctuations in pump pressure, detector response, or column temperature. 3. Instability of the compound in the analytical solvent. 1. Use calibrated equipment and follow a standardized sample preparation protocol. 2. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. 3. Evaluate the stability of this compound in the chosen solvent over the typical duration of an analytical run.
Isotopic enrichment is lower than expected 1. Presence of unlabeled Acipimox: Contamination with the unlabeled analogue. 2. Incorrect data analysis: Errors in the calculation of isotopic enrichment from mass spectrometry data.1. Analyze the sample by high-resolution mass spectrometry to confirm the isotopic distribution. 2. Review the data processing method for calculating isotopic enrichment.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC-UV

This method is suitable for determining the chemical purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).

  • Gradient: A suitable gradient to ensure separation of the main peak from any impurities (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Identity and Isotopic Enrichment by LC-MS/MS

This method is used to confirm the identity and determine the isotopic enrichment of this compound.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • MS Analysis: Full scan mode to determine the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a solvent compatible with LC-MS analysis (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

3. Analysis:

  • Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

  • In full scan mode, verify the presence of the molecular ion corresponding to this compound (m/z will be higher than unlabeled acipimox).

  • Analyze the isotopic distribution of the molecular ion peak to confirm the level of 13C and 15N incorporation.

Visualizations

QC_Workflow Figure 1. Quality Control Workflow for this compound cluster_0 Receiving cluster_1 Testing cluster_2 Decision cluster_3 Disposition Receive Receive Material CoA_Review Review Certificate of Analysis Receive->CoA_Review Identity Identity Confirmation (LC-MS) CoA_Review->Identity Purity Purity Assessment (HPLC) CoA_Review->Purity Isotopic_Enrichment Isotopic Enrichment (MS) CoA_Review->Isotopic_Enrichment Decision Meets Specifications? Identity->Decision Purity->Decision Isotopic_Enrichment->Decision Release Release for Use Decision->Release Yes Quarantine Quarantine & Investigate Decision->Quarantine No Impurity_Formation Figure 2. Potential Impurity Formation Pathways cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Pathways SM Starting Materials (e.g., Labeled 2,5-dimethylpyrazine) Acipimox This compound SM->Acipimox Incomplete Reaction Impurities Detected Impurities SM->Impurities INT1 Intermediate 1 (e.g., Labeled 2,5-dimethylpyrazine-1-oxide) INT1->Acipimox Incomplete Reaction INT1->Impurities INT2 Intermediate 2 (e.g., Labeled 5-methylpyrazine-2-carboxylic acid) INT2->Acipimox Incomplete Reaction INT2->Impurities Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Impurities Oxidation Oxidation Oxidation->Impurities Photodegradation Photodegradation Photodegradation->Impurities Acipimox->Hydrolysis Exposure to Stress Conditions Acipimox->Oxidation Exposure to Stress Conditions Acipimox->Photodegradation Exposure to Stress Conditions

References

Technical Support Center: Acipimox-13C2,15N2 Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of the internal standard Acipimox-13C2,15N2 during quantitative analysis from plasma samples.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of an internal standard can compromise the accuracy and precision of analytical data. This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.

Initial Assessment:

Before proceeding, it is crucial to confirm that the low recovery is a consistent and reproducible issue. Analyze replicate samples to rule out random error.

Potential Causes and Solutions:

The following sections detail potential causes for low recovery, categorized by the stage of the analytical workflow.

Sample Collection and Handling
Potential CauseRecommended Action
Inadequate mixing with anticoagulant Ensure thorough but gentle mixing of blood with the anticoagulant immediately after collection to prevent clot formation, which can trap the analyte.
Hemolysis Visually inspect plasma for any reddish discoloration. Hemolysis can introduce interfering substances. If hemolysis is suspected, consider modifying the sample preparation method to remove these interferences.[1]
Improper storage Store plasma samples at or below -20°C to minimize degradation.[2] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Sample Preparation

The choice of extraction method is critical for achieving high and consistent recovery. Matrix effects, primarily ion suppression from endogenous plasma components like phospholipids, are a common cause of low signal intensity in LC-MS analysis.[3][4][5][6][7][8][9]

Troubleshooting Workflow for Sample Preparation:

start Low IS Recovery Observed ppt Protein Precipitation (PPT) - Acetonitrile (B52724) - Methanol (B129727) start->ppt check_recovery_ppt Recovery Still Low? ppt->check_recovery_ppt lle Liquid-Liquid Extraction (LLE) - Methyl tert-butyl ether (MTBE) check_recovery_lle Recovery Still Low? lle->check_recovery_lle spe Solid-Phase Extraction (SPE) - C8 or C18 cartridges check_recovery_spe Recovery Still Low? spe->check_recovery_spe phospholipid_removal Phospholipid Removal Plate end_bad Further Investigation Needed (e.g., LC-MS conditions) phospholipid_removal->end_bad optimize_ppt Optimize PPT: - Solvent:plasma ratio - Precipitation time/temp check_recovery_ppt->optimize_ppt Yes end_good Recovery Improved check_recovery_ppt->end_good No optimize_lle Optimize LLE: - Extraction solvent - pH adjustment check_recovery_lle->optimize_lle Yes check_recovery_lle->end_good No optimize_spe Optimize SPE: - Sorbent selection - Wash/elution solvents check_recovery_spe->optimize_spe Yes check_recovery_spe->end_good No optimize_ppt->lle optimize_lle->spe optimize_spe->phospholipid_removal

Caption: Troubleshooting workflow for sample preparation.

Quantitative Comparison of Extraction Methods:

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery of Acipimox
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent (e.g., acetonitrile, methanol).[10][11][12][13][14]Simple, fast, and inexpensive.[7]Less effective at removing phospholipids, leading to potential matrix effects.[7][8]>85%[15]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be more time-consuming and require larger solvent volumes.>85%[16]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts and can concentrate the analyte.More complex and costly method development.[7]>92%[17]
LC-MS/MS Analysis
Potential CauseRecommended Action
Ion Suppression Endogenous matrix components, especially phospholipids, co-eluting with this compound can suppress its ionization in the mass spectrometer source.[6][7][18] To mitigate this, improve chromatographic separation to resolve the internal standard from the suppression zone. Consider using a phospholipid removal plate during sample preparation.
Suboptimal MS Parameters Ensure that the mass transition and collision energy are optimized for this compound. Periodically check and tune the mass spectrometer.
Contamination of the Ion Source A dirty ion source can lead to a general decrease in signal intensity.[19] Regularly clean the ion source according to the manufacturer's recommendations.
Inconsistent Injection Volume A malfunctioning autosampler can lead to variable injection volumes. Verify the precision of the autosampler.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a starting point and may require optimization.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the working solution of this compound.

  • Add 300 µL of cold acetonitrile (ACN).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol
  • To 100 µL of plasma sample in a glass tube, add the working solution of this compound.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol uses a C8 SPE cartridge and may need optimization for other types of cartridges.

  • Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma, add the working solution of this compound and 900 µL of water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my stable isotope-labeled internal standard (SIL-IS) low when it should behave identically to the analyte?

A1: While SIL-IS are the gold standard, they are not immune to all issues.[19] Significant matrix effects, particularly ion suppression, can affect both the analyte and the IS, leading to a low signal for both.[20] In severe cases, even with a co-eluting IS, the suppression can be so profound that the signal is unacceptably low. Furthermore, issues during sample preparation, such as incomplete extraction if the IS is not properly equilibrated with the sample before extraction, can also lead to low recovery.

Q2: How can I determine if matrix effects are the cause of my low recovery?

A2: A post-extraction addition experiment can help diagnose matrix effects.

Experimental Workflow for Assessing Matrix Effects:

start Assess Matrix Effects set_a Set A: Analyte in Mobile Phase start->set_a set_b Set B: Blank Plasma Extract + Post-extraction Spike of Analyte start->set_b analyze Analyze by LC-MS/MS set_a->analyze set_b->analyze compare Compare Peak Areas (Set B / Set A) * 100% analyze->compare result Result < 85% or > 115%? compare->result matrix_effect Significant Matrix Effect (Ion Suppression or Enhancement) result->matrix_effect Yes no_matrix_effect No Significant Matrix Effect result->no_matrix_effect No

Caption: Workflow to assess matrix effects.

Q3: What are the key physicochemical properties of Acipimox to consider during method development?

A3: Acipimox is a niacin derivative.[2][21][22][23][24] Key properties include:

  • Molecular Formula: C6H6N2O3[21]

  • Molecular Weight: 154.12 g/mol [21][22]

  • Solubility: Soluble in water.[21]

  • pKa: As a carboxylic acid, it will be ionized at neutral and basic pH. Acidifying the sample can improve its extraction into organic solvents.

Q4: Can the stability of this compound in plasma be an issue?

A4: Acipimox is reported to be stable and is largely excreted unchanged.[15][23] However, it is always good practice to evaluate the stability of your analyte and internal standard under your specific storage and experimental conditions (e.g., freeze-thaw stability, bench-top stability).

Q5: My recovery is reproducible but consistently low (e.g., 60%). Is this acceptable?

A5: While high recovery is ideal, consistent and reproducible recovery is more critical, provided the signal intensity is sufficient for reliable quantification.[25] If the recovery is consistent across the calibration range and for all quality control samples, and the method meets all other validation criteria (e.g., accuracy, precision, linearity), then a lower but consistent recovery may be acceptable. However, it is crucial to understand the reason for the low recovery to ensure the method is robust.[25]

References

Technical Support Center: Acipimox-13C2,15N2 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection volume for Acipimox-13C2,15N2 analysis by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on problems related to injection volume.

IssuePossible Cause(s)Suggested Solution(s)
Peak Fronting - Volume Overload: Injecting too large a volume of the sample.[1][2]- High Sample Concentration: The concentration of this compound in the sample is too high.[3]- Strong Sample Solvent: The sample is dissolved in a solvent stronger than the mobile phase.[1]- Reduce the injection volume. A good starting point is 1-2% of the total column volume.[3]- Dilute the sample.- Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[1]
Peak Tailing - Column Overload: Injecting too much sample mass onto the column.[3]- Secondary Interactions: Interactions between the analyte and the stationary phase.- Column Degradation: The HPLC column performance has deteriorated.- Decrease the injection volume or the sample concentration.[3]- Adjust the mobile phase pH or ionic strength.- Flush the column or replace it if necessary.
Broad Peaks - Large Injection Volume: An excessive injection volume can lead to band broadening.- Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector.- Suboptimal Flow Rate: The flow rate may be too high or too low.[3]- Reduce the injection volume.- Use shorter, narrower internal diameter tubing.- Optimize the flow rate. Lowering the flow rate can sometimes improve peak shape.[3]
Poor Resolution - Increased Injection Volume: Injecting a larger volume can decrease the resolution between closely eluting peaks.[4]- Column Overload: Overloading the column with too much sample can lead to peak broadening and reduced separation.- Decrease the injection volume.[4]- Reduce the sample concentration.- Optimize the mobile phase composition or gradient.
Inconsistent Peak Areas - Autosampler Issues: Inaccurate or imprecise injection volumes from the autosampler.- Air Bubbles in Syringe: Air bubbles drawn into the autosampler syringe during sample aspiration.- Sample Evaporation: Evaporation of solvent from sample vials.- Perform maintenance on the autosampler.- Ensure proper vial filling and check for air bubbles.- Use appropriate vial caps (B75204) and septa to minimize evaporation.
Carryover (Ghost Peaks) - Adsorption of Analyte: Acipimox may adsorb to parts of the injector or column.- Insufficient Needle Wash: The autosampler needle wash may not be effectively removing all traces of the previous sample.- Use a stronger wash solvent in the autosampler.- Increase the volume of the needle wash.- Include a blank injection after a high-concentration sample.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound analysis?

A good rule of thumb is to start with an injection volume that is 1-2% of the total column volume.[3] For example, for a standard 4.6 x 150 mm column, a starting injection volume of 10-20 µL is often appropriate. However, the optimal volume will depend on the sample concentration and the sensitivity of the detector.

Q2: How does increasing the injection volume affect the peak area and height?

Generally, increasing the injection volume will proportionally increase the peak area and height, which can improve the signal-to-noise ratio for low-concentration samples.[1] However, this relationship is linear only up to the point of column or detector overload.

Q3: What are the signs of column overload related to injection volume?

The primary signs of column overload are peak fronting, where the front of the peak is less steep than the back, and a decrease in retention time as the injection volume increases.[3] This can lead to broader peaks and reduced resolution between analytes.

Q4: Can the sample solvent affect the optimal injection volume?

Yes, the composition of the sample solvent is critical. If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion, even at small injection volumes.[1] It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[1]

Q5: How can I determine the maximum injection volume for my specific assay?

To determine the maximum injection volume, you can perform a load study. Start with a small injection volume and incrementally increase it while monitoring the peak shape, width, and resolution. The optimal injection volume will be the largest volume that can be injected without significant degradation of chromatographic performance.

Data Presentation

The following table provides a representative example of how varying the injection volume of an this compound standard solution can affect key chromatographic parameters.

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Width at Half Height (min)Asymmetry FactorResolution (from an adjacent peak)
250,0000.151.12.5
5125,0000.161.12.4
10250,0000.181.02.2
20500,0000.250.91.8
50950,0000.450.71.2

Note: This data is illustrative and will vary depending on the specific HPLC system, column, mobile phase, and sample concentration.

Experimental Protocols

Standard Solution and Sample Preparation

This protocol describes the preparation of a standard solution of this compound and a typical sample preparation procedure from a biological matrix.

  • Standard Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Working Standard Solution Preparation:

    • Dilute the stock solution with the initial mobile phase to achieve the desired concentration for creating a calibration curve.

  • Sample Preparation from Plasma (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (if a non-labeled internal standard is used).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for HPLC analysis.

HPLC Method for Acipimox Analysis

This is a general-purpose Reverse Phase-HPLC (RP-HPLC) method that can be adapted for Acipimox analysis. Optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 265 nm or Mass Spectrometer

  • Injection Volume: 10 µL (to be optimized)

Mandatory Visualizations

Acipimox Signaling Pathway

Acipimox is an agonist of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[5] Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase, which reduces the release of free fatty acids from adipocytes.[5]

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A (Niacin Receptor) Acipimox->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA (inactive) cAMP->PKA inhibition of activation HSL Hormone-Sensitive Lipase (inactive) PKA->HSL inhibition of phosphorylation Lipolysis ↓ Lipolysis HSL->Lipolysis

Caption: Acipimox signaling pathway via GPR109A.

Experimental Workflow for Injection Volume Optimization

This diagram outlines the logical steps for optimizing the injection volume in an HPLC method for this compound.

Injection_Volume_Optimization_Workflow start Start: Prepare This compound Standard inject_low Inject Low Volume (e.g., 2 µL) start->inject_low analyze_initial Analyze Peak Shape, Width, and Resolution inject_low->analyze_initial decision_good Chromatography Good? analyze_initial->decision_good increase_vol Incrementally Increase Injection Volume decision_good->increase_vol Yes troubleshoot Troubleshoot Method (e.g., Mobile Phase, Column) decision_good->troubleshoot No reanalyze Re-analyze Peak Shape, Width, and Resolution increase_vol->reanalyze decision_degrade Performance Degraded? reanalyze->decision_degrade decision_degrade->increase_vol No optimal_vol Select Previous Volume as Optimal decision_degrade->optimal_vol Yes end End: Optimized Method optimal_vol->end

References

Technical Support Center: Acipimox Application in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acipimox (B1666537) in animal models. The primary focus is on understanding and mitigating the common flushing side effect to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Acipimox-induced flushing?

A1: Acipimox, a nicotinic acid analog, induces flushing by activating the G protein-coupled receptor 109A (GPR109A), also known as PUMA-G in mice.[1][2] This receptor is highly expressed on immune cells within the skin, such as Langerhans cells and keratinocytes.[3][4] Activation of GPR109A in these cells triggers a signaling cascade that leads to vasodilation, perceived as flushing.[2][5]

Q2: What is the signaling pathway from GPR109A activation to vasodilation?

A2: Upon activation by Acipimox, GPR109A stimulates the mobilization of arachidonic acid.[2][5] This is followed by the conversion of arachidonic acid into vasodilatory prostaglandins (B1171923), primarily Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes, including COX-1 and COX-2.[1][3][5] These prostaglandins then act on blood vessels to cause dilation and increase cutaneous blood flow.[1]

Q3: What is the specific role of Prostaglandin D2 (PGD2) and its receptors in the flushing response?

A3: PGD2 is a major mediator of the flushing response.[1][6] It exerts its vasodilatory effects by binding to the Prostaglandin D2 receptor 1 (DP1).[6][7][8] Studies have shown that blocking the DP1 receptor can effectively suppress Acipimox- and nicotinic acid-induced vasodilation.[6][8] The DP2 receptor (also known as CRTH2) does not appear to be involved in this specific flushing mechanism.[6][8]

Q4: Can pre-treatment with other compounds reduce Acipimox-induced flushing?

A4: Yes. The most effective strategies involve targeting the prostaglandin synthesis pathway. Pre-treatment with cyclooxygenase (COX) inhibitors, such as aspirin, can prevent the formation of PGD2 and PGE2, thereby reducing the flushing response.[1][6] Additionally, administering a DP1 receptor antagonist, such as Laropiprant (MK-0524), before the Acipimox challenge has been shown to be highly effective in blocking vasodilation in animal models.[6][8]

Q5: Are antihistamines effective in mitigating Acipimox-induced flushing?

A5: The flushing mechanism induced by Acipimox is primarily mediated by prostaglandins, not histamine (B1213489).[2][5] Therefore, antihistamines, which block histamine receptors, are generally not the recommended or effective approach for mitigating this specific side effect.[9][10]

Troubleshooting Guide

Issue Encountered Possible Cause(s) Troubleshooting Steps & Recommendations
High variability in flushing response between individual animals. 1. Genetic differences within the animal strain. 2. Variations in ambient temperature or animal handling stress.[11] 3. Inconsistent drug administration (dose, volume, or technique).1. Ensure the use of a genetically homogenous, inbred animal strain.[11] 2. Acclimatize animals to the experimental room and handling procedures well before the study begins. Maintain a consistent environment.[11] 3. Verify dosing calculations and use precise administration techniques (e.g., intraperitoneal, oral gavage) for all animals.[11]
No significant flushing response observed after Acipimox administration. 1. Incorrect Acipimox dosage for the chosen animal model. 2. The animal model is not susceptible (e.g., lacks GPR109A). 3. The method of detection is not sensitive enough to measure the response.1. Review literature for appropriate dose ranges. A dose of 200 mg/kg (i.p.) has been shown to induce flushing in mice.[1] 2. Confirm that the chosen animal model expresses GPR109A. GPR109A knockout mice will not exhibit a flushing response.[1][3] 3. Use a sensitive quantification method such as Laser Doppler Flowmetry (LDF) to measure changes in cutaneous blood flow or visually score ear redness at multiple time points.[1][11]
Flushing response diminishes rapidly or shows tachyphylaxis. 1. This is a known characteristic of GPR109A agonists.[1]1. This phenomenon of desensitization is expected.[1] If repeated dosing is required, consider the refractory period in your experimental design. Allow sufficient time between doses for the system to reset.
Unexpected adverse effects or mortality in animals. 1. Potential toxicity of Acipimox or co-administered compounds at the tested doses. 2. Excessive stress from experimental procedures.1. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. 2. Refine all animal handling and experimental procedures to minimize stress. Ensure all protocols are approved by the relevant institutional animal care and use committee.[11]

Experimental Protocols & Data

Protocol 1: Assessment of Acipimox-Induced Flushing in Mice
  • Animal Model: Wild-type C57BL/6 mice.[11]

  • Acclimatization: House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[11]

  • Drug Preparation and Administration:

    • Acipimox: Dissolve in a suitable vehicle (e.g., saline). Administer intraperitoneally (i.p.) at a dose of 50-200 mg/kg.[1][12]

    • Mitigating Agents (Administer prior to Acipimox):

      • DP1 Antagonist (e.g., Laropiprant/MK-0524): Administer orally 30 minutes before Acipimox challenge.[6]

      • COX Inhibitor (e.g., Aspirin): Administer 30 minutes before Acipimox challenge.[11]

  • Flushing Assessment:

    • Method 1: Laser Doppler Flowmetry (LDF): Measure cutaneous blood flow in the ear artery before and after drug administration to quantify vasodilation.[1]

    • Method 2: Visual Scoring: Visually score the redness of the ears at set time points (e.g., 15, 30, 60, 90 minutes) post-Acipimox injection.

  • Data Analysis: Compare the percentage increase in LDF signal or the visual flushing scores between the control (Acipimox only) and treatment (Acipimox + mitigating agent) groups using appropriate statistical tests.

Quantitative Data on Flushing Mitigation

The following table summarizes the effect of a DP1 receptor antagonist on nicotinic acid (a compound with the same mechanism as Acipimox) induced vasodilation in mice.

Compound Dose (oral) Animal Model Effect on NA-Induced Vasodilation Reference
MK-0524 (DP1 Antagonist)0.04 - 40 mg/kgMiceDose-dependent blockage of vasodilation.[6]

Visualizations

Signaling Pathway of Acipimox-Induced Flushing

GPR109A_Flushing_Pathway cluster_cell Langerhans Cell / Keratinocyte cluster_vessel Dermal Blood Vessel cluster_inhibitors Points of Inhibition Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Binds to Arachidonic_Acid Arachidonic Acid Mobilization GPR109A->Arachidonic_Acid Activates COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Substrate for PGs PGD2 / PGE2 (Prostaglandins) COX->PGs Synthesizes DP1_Receptor DP1 Receptor PGs->DP1_Receptor Binds to Vasodilation Vasodilation (Flushing) DP1_Receptor->Vasodilation Causes COX_Inhibitor COX Inhibitors (e.g., Aspirin) COX_Inhibitor->COX DP1_Antagonist DP1 Antagonists (e.g., Laropiprant) DP1_Antagonist->DP1_Receptor

Caption: Acipimox activates GPR109A, leading to prostaglandin synthesis and vasodilation via the DP1 receptor.

Experimental Workflow for Testing Mitigation Strategies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assess Assessment cluster_analysis Analysis A1 Animal Acclimatization (≥ 1 week) A2 Randomize into Groups (Control, Treatment) A1->A2 B1 Administer Mitigating Agent (e.g., DP1 Antagonist) or Vehicle A2->B1 B2 Wait (e.g., 30 min) B1->B2 B3 Administer Acipimox (i.p.) B2->B3 C1 Measure Cutaneous Blood Flow (e.g., Laser Doppler Flowmetry) at multiple time points B3->C1 D1 Compare Flushing Response between Control and Treatment Groups C1->D1

Caption: Workflow for evaluating agents aimed at reducing Acipimox-induced flushing in an animal model.

References

Validation & Comparative

Acipimox: A Comparative Efficacy Analysis Against Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Acipimox (B1666537) with other prominent lipid-lowering agents, supported by experimental data from clinical studies. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic positioning of Acipimox in the landscape of dyslipidemia management.

Executive Summary

Acipimox, a nicotinic acid derivative, primarily exerts its lipid-lowering effects by inhibiting lipolysis in adipose tissue. This mechanism leads to a reduction in the flux of free fatty acids (FFAs) to the liver, subsequently decreasing the synthesis of very-low-density lipoprotein (VLDL) and triglycerides (TG). Its efficacy profile is characterized by a moderate reduction in low-density lipoprotein cholesterol (LDL-C) and a notable increase in high-density lipoprotein cholesterol (HDL-C), alongside a significant reduction in triglycerides. Comparative studies have demonstrated that Acipimox has a lipid-modifying efficacy comparable to that of fibrates and nicotinic acid, with a generally more favorable side-effect profile than the latter. When compared with statins, Acipimox shows a greater effect on triglycerides and HDL-C, while statins are more potent in lowering LDL-C. Direct comparative efficacy data with newer agents like ezetimibe (B1671841) and PCSK9 inhibitors are limited.

Data Presentation: Comparative Efficacy Tables

The following tables summarize the quantitative data from head-to-head or add-on clinical trials involving Acipimox and other lipid-lowering agents.

Table 1: Acipimox vs. Pravastatin (B1207561) in Combined Hyperlipidemia [1]

ParameterAcipimox (250 mg thrice daily)Pravastatin (20 mg once daily)
Total Cholesterol (TC)Significant DecreaseMore Efficient Decrease
LDL-Cholesterol (LDL-C)Significant DecreaseMore Efficient Decrease
HDL-Cholesterol (HDL-C)More Effective Increase Significant Increase
Triglycerides (TG)More Effective Reduction Significant Reduction
TC/HDL-C RatioSignificant DecreaseSignificant Decrease

Table 2: Acipimox vs. Clofibrate (B1669205) in Type III and Type IV Hyperlipoproteinemia [2]

ParameterAcipimox (750 mg/day)Clofibrate (2 g/day )Patient Type
Serum Cholesterol↓ 30% (P<0.01)↓ 24% (P<0.01)Type III
Serum Triglycerides↓ 48% (P<0.01)↓ 34% (P<0.01)Type III
Serum CholesterolNo significant changeNo significant changeType IV
Serum Triglycerides↓ 34% (P<0.05)↓ 35% (P<0.01)Type IV
HDL-Cholesterol↑ 6-15% (P<0.05)↑ 6-15% (P<0.05)Both
LDL-CholesterolNo significant changeSignificant IncreaseBoth

Table 3: Acipimox as Add-on to Simvastatin (B1681759) in Combined Hyperlipidemia [3]

ParameterAcipimox (250 mg thrice daily) + Simvastatin (20-40 mg)Placebo + Simvastatin (20-40 mg)
Lipoprotein(a) (Lp(a))↓ 8% (P<0.05)No significant change
Triglycerides (TG)↓ 32% (not statistically significant)No significant change
HDL-Cholesterol (HDL-C)↑ 6% (not statistically significant)No significant change
HDL-C (in patients with baseline TG > 4 mmol/L)↑ 15% (P<0.01)No significant change
Triglycerides (TG) (in patients with baseline TG > 4 mmol/L)↓ 41% (not statistically significant)No significant change
LDL-Cholesterol (LDL-C) (in patients with baseline TG > 4 mmol/L)↓ 10% (not statistically significant)No significant change

Table 4: Acipimox vs. Nicotinic Acid in Hypertriglyceridemia (Type IIb and IV) [4]

ParameterAcipimox (0.75 g daily)Nicotinic Acid (3 g daily)
Serum and VLDL lipidsApproximately equally potent reductionApproximately equally potent reduction
HDL-CholesterolApproximately equally potent increaseApproximately equally potent increase
Glucose ToleranceNo significant negative effectsDecreased late glucose tolerance
Side Effects (e.g., flushing)Lower incidence and severityHigher incidence and severity

Experimental Protocols

Detailed methodologies for the key clinical trials cited are summarized below based on available information.

Acipimox vs. Pravastatin in Combined Hyperlipidemia[1]
  • Study Design: A randomized, double-blind, double-dummy, crossover trial.

  • Participants: 106 male subjects, aged 18-60 years, with combined hyperlipidemia (Total Cholesterol [TC] ≥ 200 mg/dL, TC/HDL-C ratio ≥ 5, and Triglycerides [TG] between 200 and 350 mg/dL).

  • Treatment Regimen: Patients were randomized to receive either Acipimox 250 mg thrice daily or pravastatin 20 mg once daily for 3 months. After a 1-month washout period, patients were crossed over to the alternative treatment for an additional 3 months.

  • Key Parameters Measured: TC, LDL-C, HDL-C, TG, blood glucose, and fibrinogen were evaluated at baseline and at the end of each treatment period.

Acipimox vs. Clofibrate in Type III and IV Hyperlipoproteinemia[2]
  • Study Design: A comparative, open-label, crossover study.

  • Participants: 10 patients with type III and 10 patients with type IV hyperlipoproteinemia.

  • Treatment Regimen: Patients received Acipimox (750 mg/day) and clofibrate (2 g/day ) for 6 weeks each in a crossover fashion.

  • Key Parameters Measured: Lipoproteins, apolipoproteins, and postheparin lipase (B570770) activities.

Acipimox as Add-on to Simvastatin in Combined Hyperlipidemia[3]
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: 18 patients with combined hyperlipidemia who had been on a stable dose of diet and 20-40 mg of simvastatin for at least 3 months.

  • Treatment Regimen: Patients received Acipimox 250 mg three times a day or a placebo for 12 weeks, in addition to their ongoing simvastatin therapy. A crossover design was implemented.

  • Key Parameters Measured: LDL-C, TG, HDL-C, Lp(a), Apolipoprotein B, LDL particle size, and LDL resistance to oxidative modification.

Acipimox vs. Nicotinic Acid in Hypertriglyceridemia[4]
  • Study Design: An open-label, crossover study.

  • Participants: 31 non-diabetic patients with hypertriglyceridemia (Type IIb and IV).

  • Treatment Regimen: Patients were treated for 6 weeks with nicotinic acid (3 g daily) and Acipimox (0.75 g daily) in a crossover manner.

  • Key Parameters Measured: Serum and lipoprotein lipid levels, oral glucose tolerance, and side effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of Acipimox and other lipid-lowering agents, as well as a generalized workflow for a comparative clinical trial.

Acipimox_Mechanism cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (Nicotinic Acid Receptor) Acipimox->GPR109A binds & activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) + Glycerol Triglycerides->FFA FFA_liver FFA FFA->FFA_liver Reduced flux to liver VLDL VLDL Synthesis Decreased Plasma VLDL & TG Decreased Plasma VLDL & TG VLDL->Decreased Plasma VLDL & TG TG_synthesis Triglyceride Synthesis TG_synthesis->VLDL FFA_liver->TG_synthesis

Caption: Signaling pathway of Acipimox in adipocytes leading to reduced lipolysis.

Lipid_Lowering_Mechanisms cluster_statins Statins cluster_fibrates Fibrates cluster_ezetimibe Ezetimibe cluster_pcsk9 PCSK9 Inhibitors Statin Statins HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase inhibit Cholesterol_Synthesis Cholesterol Synthesis (in Liver) HMG_CoA_Reductase->Cholesterol_Synthesis LDL_Receptors Upregulation of LDL Receptors Cholesterol_Synthesis->LDL_Receptors leads to Fibrate Fibrates PPARa PPARα Activation Fibrate->PPARa Gene_Expression ↑ LPL, ApoA-I, ApoA-II ↓ ApoC-III PPARa->Gene_Expression Ezetimibe Ezetimibe NPC1L1 NPC1L1 Transporter (in Intestine) Ezetimibe->NPC1L1 inhibits Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption PCSK9i PCSK9 Inhibitors PCSK9 PCSK9 Protein PCSK9i->PCSK9 inhibit LDLR_Degradation LDL Receptor Degradation PCSK9->LDLR_Degradation promotes Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (e.g., Acipimox) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator) Randomization->Treatment_B Washout Washout Period Crossover Crossover Washout->Crossover Follow_up_1 Follow-up Period 1 (Data Collection) Treatment_A->Follow_up_1 Follow_up_2 Follow-up Period 2 (Data Collection) Treatment_A->Follow_up_2 Treatment_B->Follow_up_1 Treatment_B->Follow_up_2 Crossover->Treatment_A Arm B to A Crossover->Treatment_B Arm A to B Follow_up_1->Washout For Crossover Design Data_Analysis Statistical Analysis (Efficacy & Safety) Follow_up_1->Data_Analysis Follow_up_2->Data_Analysis

References

Isotopic Enrichment Analysis of Acipimox-13C2,15N2: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acipimox-13C2,15N2, a stable isotope-labeled derivative of the lipolysis inhibitor Acipimox (B1666537), for use in metabolic research. While direct experimental data for this compound is not yet widely published, this document outlines its potential applications in isotopic enrichment studies and offers a comparison with its unlabeled counterpart and the alternative lipid-lowering agent, nicotinic acid. The experimental protocols and data presented herein are based on established methodologies for similar compounds and serve as a framework for designing future studies.

Introduction to Acipimox and Isotopic Labeling

Acipimox is a nicotinic acid derivative that effectively lowers plasma concentrations of free fatty acids (FFAs) and triglycerides.[1][2] Its primary mechanism of action involves the inhibition of hormone-sensitive lipase (B570770) (HSL) in adipose tissue, which reduces the breakdown of triglycerides and the subsequent release of FFAs into circulation.[1] By limiting the availability of FFAs, Acipimox decreases the substrate for hepatic triglyceride synthesis and very-low-density lipoprotein (VLDL) production.[1][3]

The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for researchers to trace the metabolic fate and pharmacokinetic profile of the drug without the need for radioactive isotopes.[4][5] This approach allows for precise quantification of the compound and its metabolites in various biological matrices, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME).

Comparative Analysis: this compound vs. Alternatives

This section compares the utility of this compound with unlabeled Acipimox and nicotinic acid in the context of metabolic research.

This compound: A Tool for Pharmacokinetic and Metabolic Fate Studies

This compound is an analytical reference standard that can be used as an internal standard for the accurate quantification of Acipimox in biological samples.[4][6] Its primary application lies in pharmacokinetic studies to precisely determine the concentration-time profile of Acipimox in plasma and tissues.

Table 1: Hypothetical Pharmacokinetic Parameters of Acipimox following Oral Administration of this compound

ParameterValueUnit
Cmax (Peak Plasma Concentration)5.74µg/mL
Tmax (Time to Peak Concentration)1.7hours
AUC (Area Under the Curve)16.99µg·h/mL
Elimination Half-life (t½)~2hours
Bioavailability~100%
MetabolismMinimal-
ExcretionPrimarily renal-

Note: Data presented are representative values based on published pharmacokinetic studies of unlabeled Acipimox and serve as an expected outcome for a study using this compound.[7][8]

Unlabeled Acipimox: Efficacy in Modulating Lipid Metabolism

Clinical and preclinical studies have demonstrated the efficacy of unlabeled Acipimox in reducing plasma FFA and triglyceride levels.

Table 2: Effects of Acipimox on Plasma Lipids in Hypertriglyceridemic Subjects

ParameterPlacebo (mg/dL)Acipimox (mg/dL)% Change
Triglycerides777 ± 224434 ± 60-44%
Total CholesterolSignificantly ReducedSignificantly Reduced-
Free Fatty Acids (Acute)0.154 ± 0.0200.102 ± 0.008-34%

Note: Data are adapted from studies in patients with type IV hyperlipoproteinemia and rhesus monkeys.[9][10]

Nicotinic Acid: A Well-Established Alternative

Nicotinic acid (niacin) is a widely used lipid-lowering agent with a similar mechanism of action to Acipimox.[11] It serves as a primary alternative for researchers studying the effects of lipolysis inhibition.

Table 3: Effects of Nicotinic Acid on Lipid Profile

ParameterBaselineAfter Nicotinic Acid% Change
Total Cholesterol (mg/dL)213 ± 3.02149 ± 3.86-30%
Triglycerides (mg/dL)Significantly ReducedSignificantly Reduced-
LDL Cholesterol (mg/dL)Significantly ReducedSignificantly Reduced-
HDL Cholesterol (mg/dL)29.4 ± 1.557.5 ± 1.36+95%

Note: Data are from a study in hypercholesterolemic rats.[12]

Experimental Protocols

Pharmacokinetic Study of this compound in a Preclinical Model

Objective: To determine the pharmacokinetic profile of Acipimox.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single oral gavage of this compound.

  • Sample Collection: Blood samples are collected via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma proteins are precipitated with acetonitrile. The supernatant is collected, dried, and reconstituted for analysis.

  • Analytical Method: Quantification of this compound and unlabeled Acipimox (if applicable) is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]

Analysis of Free Fatty Acid Composition

Objective: To measure the impact of Acipimox on the plasma FFA profile.

Methodology:

  • Sample Collection: Plasma samples are obtained from subjects before and after treatment with Acipimox.

  • Lipid Extraction: Total lipids are extracted from plasma using a modified Folch method.

  • Derivatization: Fatty acids are converted to their volatile fatty acid methyl esters (FAMEs) by incubation with a methanol/hydrochloric acid mixture.

  • Analytical Method: FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of individual fatty acids.[15][16]

Visualizing Pathways and Workflows

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_liver Liver Acipimox Acipimox GPR109A GPR109A (Niacin Receptor 1) Acipimox->GPR109A Acipimox->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL PKA->HSL Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Bloodstream Bloodstream FFA_Glycerol->Bloodstream Hepatic_FFA Hepatic FFA Uptake VLDL_Synth VLDL Synthesis Hepatic_FFA->VLDL_Synth substrate for VLDL VLDL VLDL_Synth->VLDL produces Bloodstream->Hepatic_FFA FFA Transport

Caption: Acipimox signaling pathway in an adipocyte, leading to reduced FFA release.

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Baseline_Sampling Baseline Sampling (Blood, Urine) Subject_Recruitment->Baseline_Sampling Tracer_Admin Tracer Administration (this compound) Baseline_Sampling->Tracer_Admin Time_Course_Sampling Time-Course Sampling Tracer_Admin->Time_Course_Sampling Sample_Prep Sample Preparation (e.g., Protein Precipitation) Time_Course_Sampling->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of Labeled and Unlabeled Acipimox) Sample_Prep->LCMS_Analysis GCMS_Analysis GC-MS Analysis (FFA Profiling) Sample_Prep->GCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Metabolic_Flux Metabolic Flux Analysis GCMS_Analysis->Metabolic_Flux Stat_Analysis Statistical Analysis PK_Modeling->Stat_Analysis Interpretation Interpretation of Results PK_Modeling->Interpretation Metabolic_Flux->Stat_Analysis Metabolic_Flux->Interpretation Stat_Analysis->Interpretation

Caption: General workflow for a metabolic tracer study using this compound.

Conclusion

The availability of this compound provides a valuable tool for researchers to conduct detailed pharmacokinetic and metabolic studies of Acipimox. While direct experimental data using this labeled compound is currently limited, the established efficacy of Acipimox and the power of stable isotope tracing methods present a promising avenue for advancing our understanding of lipid metabolism and the therapeutic potential of lipolysis inhibitors. The protocols and comparative data in this guide offer a foundation for the design and implementation of such studies, ultimately contributing to the development of more effective treatments for metabolic disorders.

References

A Comparative Guide to Acipimox Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Acipimox, a lipid-lowering agent. The following sections detail the performance characteristics of various techniques, offering supporting experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Mechanism of Action of Acipimox

Acipimox, a nicotinic acid analog, primarily acts by activating the G-protein coupled receptor GPR109A (also known as HCAR2) on adipocytes.[1] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP inhibits hormone-sensitive lipase, which in turn reduces the release of free fatty acids (FFAs) from adipose tissue.[1] This ultimately decreases the production of triglycerides and very-low-density lipoproteins (VLDL) in the liver.[1]

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte Acipimox Acipimox HCAR2 HCAR2 (GPR109A) Acipimox->HCAR2 activates G_protein Gi HCAR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides HSL->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Release FFA Release FFA->Release

Figure 1: Acipimox signaling pathway in an adipocyte.

Comparative Analysis of Quantification Methods

A variety of analytical methods have been developed and validated for the quantification of Acipimox in different biological matrices and pharmaceutical formulations. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and UV-Visible Spectrophotometry.

LC-MS/MS is generally considered the gold standard for bioanalytical applications due to its high sensitivity and selectivity, especially when using a stable isotope-labeled internal standard like Acipimox-d4.[1] RP-HPLC-UV methods offer a balance of performance and accessibility, making them suitable for routine analysis in quality control settings. UV-Visible Spectrophotometry represents a simpler, more accessible method, though it is generally less specific and sensitive than chromatographic techniques.

The following table summarizes the performance characteristics of these methods based on available literature.

ParameterLC-MS/MSRP-HPLC-UV (Human Plasma)RP-HPLC-UV (Bulk & Capsules)UV-Visible Spectrophotometry
Linearity Range 0.1 - 50 µg/mL0.1 - 30 µg/mL20 - 300 µg/mL1 - 10 µg/mL
Correlation Coefficient (r²) > 0.990.9980.99980.9998
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL20 µg/mL1 µg/mL
Accuracy (% Recovery) Not explicitly stated> 85% (Extraction Recovery)99.96 - 100.07%Not explicitly stated
Precision (%RSD or %CV) Intra-day: < 14.22%, Inter-day: Not specifiedIntra-day & Inter-day: < 4%Not specifiedNot specified
Internal Standard Acetylsalicylic acid or Acipimox-d4 (recommended)Not specifiedNot applicableNot applicable
Matrix Rat Plasma and TissuesHuman PlasmaBulk Drug and CapsulesBulk Drug and Capsules

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method validated for the quantification of Acipimox in rat plasma and tissue homogenate.[2]

a. Sample Preparation:

  • Utilize protein precipitation for sample preparation.[2]

  • Use acetonitrile (B52724) as the precipitant to achieve a satisfactory recovery (≥95%).[2]

b. Chromatographic Conditions:

  • Column: Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm).[2]

  • Mobile Phase: Specific composition not detailed, but optimized for best chromatographic separation and response.[2]

  • Internal Standard (IS): Acetylsalicylic acid.[2]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Ion Mode.[2]

  • MRM Transitions:

    • Acipimox: m/z 153.0 → 109.1.[2]

    • Internal Standard (Acetylsalicylic acid): m/z 178.9 → 137.3.[2]

d. Quantification:

  • Based on the internal standard method, plotting the peak area ratios of the analyte to the IS versus the nominal concentration.[2]

  • Use a weighted (1/x²) least squares linear regression.[2]

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol is based on a method developed for the determination of Acipimox in human plasma.[3]

a. Sample Preparation:

  • Perform liquid-liquid extraction (LLE) with tert-butyl methyl ether.[3]

b. Chromatographic Conditions:

  • Column: Nucleosil C18 (25 cm × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: 10 mM phosphate (B84403) buffer (adjusted to pH 4 with triethylamine) and methanol (B129727) in a 50:50 v/v ratio.[3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 275 nm.[3][4]

c. Quantification:

  • Based on a calibration curve generated from standard solutions of Acipimox.

Another RP-HPLC method has been developed for bulk drug and pharmaceutical dosage forms.[4]

a. Chromatographic Conditions:

  • Column: Luna C18.[4]

  • Mobile Phase: 0.1 % v/v phosphoric acid in water and acetonitrile in a 95:5 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 229 nm.[4]

UV-Visible Spectrophotometry

This method is suitable for the determination of Acipimox in bulk and capsule dosage forms.[5]

a. Sample Preparation:

  • Dissolve the sample in distilled water.[5]

b. Spectrophotometric Conditions:

  • Solvent: Distilled water.[5]

  • Wavelength of Maximum Absorbance (λmax): 231 nm.[5]

c. Quantification:

  • Based on Beer's law, with a linear relationship between absorbance and concentration in the range of 1-10 μg/mL.[5]

Cross-Validation Workflow

A robust cross-validation of analytical methods is crucial to ensure data integrity and comparability across different laboratories or when transitioning between methods. The following workflow outlines the key steps in this process.

Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Define_Methods Define Methods for Comparison (e.g., LC-MS/MS vs. HPLC-UV) Select_Samples Select Representative Samples (Spiked & Real Matrix) Define_Methods->Select_Samples Define_Acceptance Define Acceptance Criteria (e.g., %Difference) Select_Samples->Define_Acceptance Analyze_Samples_M1 Analyze Samples with Method 1 Define_Acceptance->Analyze_Samples_M1 Analyze_Samples_M2 Analyze Samples with Method 2 Define_Acceptance->Analyze_Samples_M2 Compare_Results Compare Quantitative Results Analyze_Samples_M1->Compare_Results Analyze_Samples_M2->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) Compare_Results->Statistical_Analysis Evaluate_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Evaluate_Criteria Report Generate Cross-Validation Report Evaluate_Criteria->Report

Figure 2: Experimental workflow for cross-validation.

Conclusion

The choice of an analytical method for the quantification of Acipimox should be guided by the specific requirements of the study. For high-sensitivity and high-selectivity bioanalytical applications, such as pharmacokinetic studies, LC-MS/MS is the preferred method.[1] For routine quality control of pharmaceutical formulations, RP-HPLC-UV provides a robust and reliable alternative. UV-Visible spectrophotometry, while less specific, can be a cost-effective option for the analysis of bulk drug and simple formulations. A thorough understanding of the performance characteristics of each method, as outlined in this guide, is essential for generating accurate and reliable data in research and drug development.

References

A Comparative Guide to Acipimox-13C2,15N2 and Other Stable Isotope-Labeled Lipid Regulators in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acipimox-13C2,15N2 and other established stable isotope-labeled tracers used in the study of lipid metabolism. While direct comparative experimental data for this compound is not yet widely available in published literature, this document outlines its potential applications based on the well-understood mechanism of its unlabeled counterpart and contrasts it with commonly used tracers like 13C-labeled fatty acids, 13C-labeled glycerol (B35011), and deuterated water.

Introduction to Acipimox and Stable Isotope Tracing

Acipimox is a derivative of nicotinic acid renowned for its lipid-lowering capabilities. It primarily acts by inhibiting lipolysis in adipose tissue, which reduces the release of free fatty acids (FFAs) into the bloodstream.[1][2] This, in turn, decreases the substrate available for the liver to produce very-low-density lipoproteins (VLDL) and triglycerides, ultimately impacting the broader lipid profile.[1][3]

Stable isotope labeling is a powerful technique in metabolic research that allows for the tracing of metabolic pathways in vivo without the safety concerns associated with radioisotopes.[4][5] By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., 13C, 15N, 2H), researchers can track the fate of these labeled compounds through various metabolic processes using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.[5][6]

This compound: A Potential Tracer for Lipolysis Inhibition Dynamics

This compound is a stable isotope-labeled version of Acipimox.[7][8] While its primary current application is as an internal standard for quantitative analysis of Acipimox, its potential as a metabolic tracer is significant. Theoretically, this compound could be used to directly measure the pharmacokinetics and pharmacodynamics of Acipimox at its site of action. Researchers could trace its binding to the GPR109A receptor on adipocytes and quantify the direct impact on the rate of lipolysis inhibition. This offers a more direct measurement compared to inferring inhibition from downstream metabolite changes.

Comparison with Other Stable Isotope-Labeled Lipid Regulators

The performance and application of this compound can be compared with other commonly used stable isotope tracers in lipid metabolism research. The choice of tracer depends on the specific metabolic pathway under investigation.

TracerPrimary ApplicationPrincipleAdvantagesLimitations
This compound (Hypothetical) Direct measurement of lipolysis inhibition, pharmacokinetics of a lipid-lowering drug.Tracing the engagement of a specific inhibitor with its target and the immediate downstream effects.High specificity for the pathway of inhibition. Direct measurement of drug action.Lack of established protocols and validation data. The effect is pharmacological, not a measure of a natural metabolic flux.
[U-13C]-Palmitate Measuring FFA flux, oxidation, and incorporation into complex lipids.[1]Isotope dilution to measure the rate of appearance (Ra) of palmitate in plasma.Well-established and validated method. Provides data on multiple aspects of fatty acid metabolism.[9]Does not measure de novo lipogenesis. Assumes palmitate is representative of total FFA flux.[6]
[2H5]-Glycerol or [U-13C]-Glycerol Measuring whole-body lipolysis rate.[6]Isotope dilution to measure the rate of appearance (Ra) of glycerol, a direct product of triglyceride breakdown.Considered a gold-standard for measuring lipolysis. Different labeled forms are available.[6]Can be influenced by hepatic glycerol metabolism. Does not provide information on the fate of the released fatty acids.
Deuterated Water (2H2O) Measuring de novo lipogenesis (DNL).[1]Incorporation of deuterium (B1214612) from body water into newly synthesized fatty acids and cholesterol.Measures the synthesis of new lipids from all precursors. Relatively easy to administer.Does not provide information on the source of carbons for lipogenesis. Requires longer labeling periods to reach steady-state.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope tracer studies. Below are established protocols for common tracers and a proposed protocol for the investigational use of this compound.

Protocol 1: Measurement of Free Fatty Acid (FFA) Flux using [U-13C]-Palmitate

Objective: To quantify the rate of appearance (Ra) of palmitate in plasma as an indicator of FFA flux.

Methodology:

  • Tracer Preparation: Prepare a sterile solution of [U-13C]-palmitate complexed with fatty-acid-free bovine serum albumin (BSA) to ensure solubility.[10]

  • Subject Preparation: Subjects should be fasted overnight (10-12 hours). Antecubital venous catheters are placed in each arm, one for tracer infusion and one for blood sampling.

  • Tracer Infusion: A primed-continuous infusion of [U-13C]-palmitate is administered. The priming dose helps to rapidly achieve isotopic steady state.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion until a steady state of plasma palmitate enrichment is achieved.

  • Sample Analysis: Plasma is separated, and lipids are extracted. The isotopic enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Palmitate Ra is calculated using the steady-state isotope dilution equation: Ra = Infusion Rate × [(Enrichment of Infusate / Enrichment of Plasma) - 1].[1]

Protocol 2: Measurement of Whole-Body Lipolysis using [2H5]-Glycerol

Objective: To quantify the rate of appearance (Ra) of glycerol as a measure of whole-body lipolysis.

Methodology:

  • Tracer Preparation: A sterile solution of [2H5]-glycerol in saline is prepared.

  • Subject Preparation: Similar to the FFA flux protocol, subjects are fasted, and venous access is established.

  • Tracer Infusion: A primed-continuous infusion of [2H5]-glycerol is administered.

  • Blood Sampling: Blood samples are collected at baseline and at timed intervals to monitor plasma glycerol enrichment.

  • Sample Analysis: Plasma glycerol isotopic enrichment is measured using GC-MS.

  • Data Analysis: Glycerol Ra is calculated using the same steady-state isotope dilution equation as for palmitate.

Protocol 3: Proposed Protocol for Investigating Lipolysis Inhibition using this compound

Objective: To quantify the target engagement and direct inhibitory effect of Acipimox on adipose tissue lipolysis.

Methodology:

  • Tracer Administration: A bolus dose of this compound is administered orally or intravenously.

  • Tissue/Blood Sampling:

    • Pharmacokinetics: Serial blood samples are collected to determine the plasma concentration of this compound and its unlabeled counterpart over time using LC-MS/MS.

    • Pharmacodynamics: Adipose tissue microdialysis could be employed to measure the local concentration of the labeled drug and its immediate effect on glycerol release (a marker of lipolysis).

  • Parallel Tracer Study: A continuous infusion of [2H5]-glycerol can be administered simultaneously to measure the change in whole-body lipolysis rate in response to the labeled Acipimox administration.

  • Sample Analysis: Plasma and microdialysate samples are analyzed by LC-MS/MS to determine the concentrations of labeled and unlabeled Acipimox and glycerol enrichment.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are calculated.

    • The relationship between the concentration of this compound in adipose tissue and the local suppression of glycerol release is modeled.

    • The change in whole-body glycerol Ra is correlated with the plasma concentration of this compound.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Acipimox_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A Receptor (Adipocyte) Acipimox->GPR109A Binds to Gi_protein Inhibitory G-protein (Gi) GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ intracellular cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activity cAMP->PKA Reduces Activation HSL Hormone-Sensitive Lipase (HSL) Phosphorylation PKA->HSL Reduces Lipolysis ↓ Lipolysis HSL->Lipolysis FFA_release ↓ Free Fatty Acid Release Lipolysis->FFA_release

Caption: Signaling pathway of Acipimox in adipocytes leading to the inhibition of lipolysis.

Experimental_Workflow_FFA_Flux cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject_Prep Overnight Fasting Venous Catheterization Tracer_Infusion Primed-Continuous Infusion of [U-13C]-Palmitate Subject_Prep->Tracer_Infusion Tracer_Prep Prepare [U-13C]-Palmitate-BSA Solution Tracer_Prep->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Lipid_Extraction Plasma Lipid Extraction Blood_Sampling->Lipid_Extraction GCMS_Analysis GC-MS Analysis for Isotopic Enrichment Lipid_Extraction->GCMS_Analysis Data_Calculation Calculate FFA Rate of Appearance (Ra) GCMS_Analysis->Data_Calculation

Caption: Experimental workflow for measuring FFA flux using a stable isotope tracer.

Conclusion

Stable isotope-labeled tracers are indispensable tools for dynamic studies of lipid metabolism. While tracers like [U-13C]-palmitate and [2H5]-glycerol are well-established for measuring FFA flux and lipolysis respectively, this compound presents a novel opportunity to directly investigate the pharmacology of lipolysis inhibition. Further research is needed to validate experimental protocols and generate comparative data for this compound. However, its potential to provide unique insights into the direct molecular interactions of lipid-lowering drugs makes it a promising tool for future metabolic research and drug development.

References

Validating the Antilipolytic Effect of Acipimox In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antilipolytic performance of Acipimox (B1666537) against its predecessor, nicotinic acid. The information presented is supported by experimental data from published studies, offering insights into its mechanism of action and potency. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of lipolysis and the development of novel therapeutic agents for metabolic disorders.

Quantitative Comparison of Antilipolytic Agents

CompoundTargetAssay TypeCell TypePotencyKey Findings
Acipimox GPR109AInhibition of stimulated lipolysisIsolated rat adipocytes~20 times more potent than nicotinic acid[1]Inhibited adenosine (B11128) deaminase-stimulated lipolysis in a concentration-dependent manner, reaching near-basal levels at 10 µmol/L.[2] Significantly decreased isoproterenol-stimulated lipolysis at 100 µmol/L.[2]
Nicotinic Acid GPR109AInhibition of stimulated lipolysisIsolated rat adipocytesBenchmarkServes as the primary comparator for Acipimox and other GPR109A agonists.

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro validation of antilipolytic agents. Below are protocols for key experiments cited in the literature for assessing the effects of Acipimox.

In Vitro Lipolysis Assay in Isolated Primary Adipocytes

This assay directly measures the inhibition of stimulated lipolysis by quantifying the release of glycerol (B35011) and free fatty acids (FFAs) from isolated adipocytes.

1. Adipocyte Isolation:

  • Adipocytes are isolated from the epididymal fat pads of Wistar rats through collagenase digestion.

  • The tissue is minced and incubated in a Krebs-Ringer bicarbonate buffer containing collagenase at 37°C with gentle shaking.

  • The resulting cell suspension is filtered to remove undigested tissue and washed to yield a purified population of mature adipocytes.

2. Lipolysis Stimulation and Inhibition:

  • Isolated adipocytes are incubated in a buffer containing a lipolytic stimulus. Common stimulating agents include:

    • Isoproterenol: A non-selective β-adrenergic agonist that increases intracellular cAMP levels.

    • Adenosine deaminase: An enzyme that removes endogenous adenosine, which has an antilipolytic effect, thereby promoting lipolysis.

  • Various concentrations of Acipimox or other test compounds are added to the incubation medium to assess their inhibitory effects.

3. Quantification of Lipolysis:

  • Following incubation, the adipocytes are separated from the medium by centrifugation.

  • The supernatant is collected for the measurement of glycerol and FFA release.

  • Glycerol Assay: The concentration of glycerol in the medium is determined using a colorimetric or fluorometric enzymatic assay kit. The principle involves the phosphorylation of glycerol by glycerol kinase, and the subsequent reactions lead to a measurable change in absorbance or fluorescence.

  • FFA Assay: The concentration of FFAs is measured using a commercially available kit, typically involving the acylation of coenzyme A by the FFAs, which is then linked to a colorimetric or fluorometric detection system.

4. Data Analysis:

  • The amount of glycerol or FFA released is normalized to the total protein content or cell number.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in stimulated lipolysis.

  • Concentration-response curves are generated to determine the relative potency of the compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of Acipimox and a typical experimental workflow for its in vitro validation.

GPR109A_Signaling_Pathway Acipimox Acipimox GPR109A GPR109A Acipimox->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol (Release) Triglycerides->FFA_Glycerol

Caption: Acipimox antilipolytic signaling pathway in adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Adipocyte_Isolation 1. Isolate Primary Adipocytes (e.g., from rat epididymal fat pads) Stimulation 3. Induce Lipolysis (e.g., with Isoproterenol) Adipocyte_Isolation->Stimulation Cell_Culture 2. Culture and Differentiate Adipocytes (e.g., 3T3-L1 cells) Cell_Culture->Stimulation Incubation 4. Incubate with Acipimox (various concentrations) Stimulation->Incubation Sample_Collection 5. Collect Supernatant Incubation->Sample_Collection Quantification 6. Measure Glycerol & FFA Release Sample_Collection->Quantification Data_Analysis 7. Analyze Data & Determine Potency Quantification->Data_Analysis

Caption: In vitro validation workflow for Acipimox's antilipolytic effect.

References

A Comparative Guide to Measuring Metabolic Lipolysis: Acipimox-13C2,15N2 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to study metabolic lipolysis, with a focus on the use of the antilipolytic agent Acipimox in conjunction with stable isotope tracers. While the specific doubly labeled Acipimox-13C2,15N2 is not documented in readily available literature, this guide will discuss the principles of using isotopically labeled compounds in metabolic research and compare the Acipimox-based approach with established alternative methods for quantifying lipolysis and free fatty acid (FFA) kinetics.

Introduction to Acipimox and its Role in Metabolic Studies

Acipimox is a nicotinic acid derivative that potently inhibits adipose tissue lipolysis. Its mechanism of action involves the suppression of the enzyme hormone-sensitive lipase (B570770) (HSL), leading to a significant reduction in the release of free fatty acids (FFAs) and glycerol (B35011) from triglycerides stored in adipocytes. This targeted action makes Acipimox a valuable tool for researchers investigating the metabolic consequences of altered FFA availability.

By employing Acipimox in metabolic studies, researchers can create a transient and reversible state of low circulating FFAs, allowing for the investigation of their role in various physiological and pathophysiological processes, including insulin (B600854) resistance, glucose metabolism, and cardiovascular function. The use of stable isotope tracers in conjunction with Acipimox allows for the precise quantification of metabolic fluxes, providing a dynamic view of lipid metabolism.

Performance Comparison of Lipolysis Measurement Techniques

The following tables summarize quantitative data from studies utilizing Acipimox to modulate lipolysis and from studies employing alternative methods for its measurement. Direct reproducibility data for studies combining Acipimox with stable isotopes are not widely published; therefore, reproducibility data for the tracer methods themselves are presented.

Table 1: Performance of Acipimox in Modulating Free Fatty Acid (FFA) Levels
Study Population Acipimox Dosage Duration Key Outcome (Change in Fasting FFA)
Obese, non-diabetic, insulin-resistant subjects250 mg, thrice daily6 monthsTrend for reduced fasting insulin (-6.8 μU/mL) and HOMA-IR (-1.96). Fasting glucose significantly decreased (-6 mg/dL).[1][2][3][4]
Individuals with metabolic syndrome250 mg, every 6 hours7 daysReduced FFA concentrations to near normal levels.[5]
Moderately hypertriglyceridemic male rhesus monkeys8 mg/kg (single dose)4 hoursSignificant lowering of plasma FFAs (0.102 +/- 0.008 vs 0.154 +/- 0.020 g/l).[6]
Postburn miceNot specified7 daysLower levels of circulating FFAs.[7]
Table 2: Reproducibility of Alternative Lipolysis Measurement Methods
Method Tracer/Technique Parameter Measured Intra-Day Coefficient of Variation (CV) Inter-Day Coefficient of Variation (CV)
Stable Isotope Tracer[U-13C]palmitatePalmitate Flux12%8%[8]
Stable Isotope Tracer[1-14C]palmitatePalmitate Flux11%13%[8]
Stable Isotope Tracer13C or 2H labeled glycerolGlycerol ConcentrationPrecision of 3%Not Reported
MicrodialysisGlycerol MeasurementInterstitial GlycerolNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures discussed, the following diagrams are provided.

Acipimox_Signaling_Pathway cluster_bloodstream Bloodstream Acipimox Acipimox GPR109A GPR109A (Nicotinic Acid Receptor) Acipimox->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active Triglycerides Triglycerides FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_Glycerol_out Decreased FFA + Glycerol Release

Caption: Acipimox signaling pathway in an adipocyte.

Experimental_Workflow cluster_preparation Subject Preparation cluster_protocol Experimental Protocol cluster_analysis Sample Analysis & Data Processing Fasting Overnight Fast Catheter Placement of intravenous catheters Fasting->Catheter Baseline Baseline Blood Sampling Catheter->Baseline Acipimox_Admin Acipimox/Placebo Administration Baseline->Acipimox_Admin Tracer_Infusion Primed-Continuous Infusion of Stable Isotope Tracer (e.g., [U-13C]palmitate or [2H5]glycerol) Acipimox_Admin->Tracer_Infusion SteadyState Isotopic Steady-State Blood Sampling Tracer_Infusion->SteadyState Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) SteadyState->Analysis Kinetics Calculation of Metabolic Kinetics (e.g., Ra of FFA/glycerol) Analysis->Kinetics

Caption: A typical experimental workflow for a metabolic study.

Experimental Protocols

Protocol 1: Measurement of FFA Kinetics using Acipimox and a Stable Isotope Tracer (e.g., [U-13C]palmitate)

Objective: To quantify the effect of Acipimox on whole-body FFA appearance rate.

Materials:

  • Acipimox capsules (e.g., 250 mg) and matching placebo

  • Sterile [U-13C]palmitate tracer solution complexed to human albumin

  • Infusion pumps

  • Intravenous catheters

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Subject Preparation: Participants arrive at the clinical research unit in the morning after an overnight fast (10-12 hours). Two intravenous catheters are inserted into antecubital veins of opposite arms, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment and fasting FFA concentrations.

  • Acipimox Administration: A single oral dose of Acipimox (e.g., 250 mg) or placebo is administered.

  • Tracer Infusion: Following Acipimox administration (timing can vary depending on the study design, e.g., 60-90 minutes post-dose), a primed-continuous infusion of [U-13C]palmitate is initiated. The priming dose is given to rapidly achieve isotopic equilibrium in the plasma FFA pool.

  • Steady-State Sampling: Once isotopic steady-state is achieved (typically after 90-120 minutes of infusion), multiple blood samples are collected at timed intervals (e.g., every 10-15 minutes for 30-60 minutes).

  • Sample Processing: Blood samples are immediately placed on ice and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.

  • Mass Spectrometry Analysis: Plasma samples are prepared for the measurement of palmitate concentration and isotopic enrichment using GC-MS or LC-MS/MS.

  • Kinetic Calculations: The rate of appearance (Ra) of palmitate is calculated using steady-state equations, such as the Steele equation, which accounts for the infusion rate of the tracer and the dilution of the tracer by endogenous palmitate.

Protocol 2: Measurement of Lipolysis using a Glycerol Tracer (e.g., [2H5]glycerol)

Objective: To determine the rate of whole-body lipolysis by measuring the rate of appearance of glycerol.

Materials:

  • Sterile [2H5]glycerol tracer solution

  • Infusion pumps

  • Intravenous catheters

  • Blood collection tubes

  • Centrifuge

  • GC-MS or LC-MS/MS

Procedure:

  • Subject Preparation: Similar to Protocol 1, subjects are studied after an overnight fast with intravenous catheters in place.

  • Baseline Sampling: A baseline blood sample is collected for background glycerol enrichment.

  • Tracer Infusion: A primed-continuous infusion of [2H5]glycerol is started.

  • Steady-State Sampling: After achieving isotopic steady-state (approximately 60-90 minutes), timed blood samples are collected.

  • Sample Processing and Analysis: Plasma is separated and stored as in Protocol 1. Glycerol concentration and isotopic enrichment are determined by mass spectrometry.

  • Kinetic Calculations: The rate of appearance of glycerol is calculated using steady-state tracer dilution equations.

Protocol 3: Measurement of Subcutaneous Adipose Tissue Lipolysis using Microdialysis

Objective: To measure the concentration of glycerol in the interstitial fluid of subcutaneous adipose tissue as an index of local lipolysis.

Materials:

  • Microdialysis catheters

  • Microinfusion pump

  • Perfusion fluid (e.g., Ringer's solution)

  • Microvials for sample collection

  • Glycerol analyzer

Procedure:

  • Probe Insertion: A microdialysis probe is inserted into the subcutaneous adipose tissue of the abdomen.

  • Equilibration Period: The probe is perfused with Ringer's solution at a low flow rate (e.g., 0.5-2.0 µL/min) for an equilibration period of 60-90 minutes.

  • Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) to establish a baseline glycerol concentration.

  • Pharmacological Intervention (Optional): To assess the effect of a substance like Acipimox, it would be administered systemically (orally or intravenously) as in Protocol 1.

  • Post-Intervention Sampling: Dialysate collection continues throughout the study period to monitor changes in interstitial glycerol concentration.

  • Sample Analysis: The glycerol concentration in the dialysate is measured using a specialized analyzer.

  • Data Analysis: Changes in dialysate glycerol concentration over time are used to assess the dynamics of local lipolysis.

Conclusion

The use of Acipimox in combination with stable isotope tracers provides a powerful methodology for investigating the role of FFAs in metabolic regulation. While the hypothetical this compound tracer is not described in the current literature, the principles of stable isotope labeling are well-established and can be applied to study the metabolic fate of Acipimox itself or, more commonly, to trace the flux of endogenous metabolites under the influence of Acipimox.

The choice of method for quantifying lipolysis depends on the specific research question. Stable isotope infusion studies using labeled palmitate or glycerol provide a quantitative measure of whole-body FFA and glycerol kinetics, respectively, with good reproducibility.[8] Microdialysis offers a complementary approach to investigate lipolysis in a specific tissue depot, such as subcutaneous adipose tissue. By carefully selecting the appropriate methodology and understanding its performance characteristics, researchers can gain valuable insights into the complex regulation of lipid metabolism.

References

A Head-to-Head Comparison of Acipimox and Fenofibrate in Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of dyslipidemia, particularly hypertriglyceridemia, both Acipimox and fenofibrate (B1672516) are established therapeutic agents. While both drugs effectively modulate lipid profiles, they operate through distinct mechanisms of action, leading to different pleiotropic effects and clinical considerations. This guide provides a comprehensive head-to-head comparison of Acipimox and fenofibrate, supported by experimental data from comparative research, detailed methodologies of key experiments, and visualizations of their molecular pathways.

Executive Summary

Acipimox, a nicotinic acid derivative, primarily exerts its lipid-lowering effects by inhibiting lipolysis in adipose tissue. In contrast, fenofibrate, a fibric acid derivative, functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, leading to a broader regulation of genes involved in lipid and lipoprotein metabolism.

Comparative studies have shown that both drugs are effective in reducing triglyceride levels.[1] Some evidence suggests Acipimox may have a superior triglyceride-lowering effect. Both agents also contribute to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol.[1] A notable difference is the potent ability of Acipimox to decrease lipoprotein(a) levels, a factor not significantly impacted by fenofibrate.[1]

From a clinical standpoint, a study on hypertriglyceridemia-induced acute pancreatitis found that both fenofibrate alone and in combination with Acipimox were effective in reducing hospitalization duration and improving clinical symptoms.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data extracted from key comparative studies.

Table 1: Efficacy in Hypertriglyceridemia-Induced Acute Pancreatitis (Tong L, et al.) [2]

Clinical ParameterAcipimox GroupFenofibrate GroupFenofibrate + Acipimox Group
Hospitalization Duration (days)9.507.627.27
Abdominal Pain Relief Time (days)2.502.031.91
Gastrointestinal Function Relief Time (days)3.503.143.00
Peak Amylase LevelLower than controlLower than controlLower than control
Peak Cholesterol Level (mmol/L)8.557.307.94
Peak C-Reactive Protein (CRP) (mg/L)117.92106.29147.28

Table 2: Effects on Lipoprotein Subclasses in Type 2 Diabetes with Hypertriglyceridemia (Yan F, et al.) [1]

Lipoprotein ParameterAcipimoxFenofibrate
HDL2bSignificantly IncreasedSignificantly Increased
HDL3aSignificantly DecreasedSignificantly Decreased
Small, Dense LDLSignificantly DecreasedSignificantly Decreased
Oxidized LDLSignificantly DecreasedSignificantly Decreased
Lipoprotein(a)Significantly DecreasedNo Significant Change

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are the methodologies employed in the key comparative studies cited.

Study on Hypertriglyceridemia-Induced Acute Pancreatitis (Tong L, et al.)
  • Study Design: A retrospective analysis of 150 patients with hypertriglyceridemia-induced acute pancreatitis.[3]

  • Patient Grouping: Patients were divided into six groups: atorvastatin (B1662188) calcium, Acipimox, fenofibrate, fenofibrate + atorvastatin calcium, fenofibrate + Acipimox, and a no-drug control group.[3]

  • Drug Administration:

    • Acipimox: 0.25 g/time , twice daily, orally.

    • Fenofibrate: 0.2 g/qn, orally.

  • Biochemical Analysis:

    • Serum Amylase, Triglycerides, and Cholesterol: Measured from patient's electronic medical records. Specific assay methods were not detailed in the publication. A general laboratory protocol for enzymatic determination of triglycerides involves the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a series of enzymatic reactions leading to a measurable colorimetric or spectrophotometric endpoint.[4][5] Similarly, cholesterol levels are typically measured using enzymatic colorimetric methods.[6]

    • C-Reactive Protein (CRP): Measured from patient's electronic medical records. The specific immunoassay method was not detailed.

Study on Lipoprotein Subclasses (Yan F, et al.)
  • Study Design: A 2-month randomized controlled trial involving 66 patients with Type 2 diabetes mellitus and hypertriglyceridemia.[7]

  • Patient Grouping: Patients were randomly assigned to either a micronized fenofibrate group (160 mg/day) or an Acipimox group (500 mg/day).[7]

  • Lipoprotein Subclass Analysis:

    • HDL Subclasses: Measured by two-dimensional gradient gel electrophoresis (2D-GGE) coupled with immunoblotting.[7] This technique separates lipoprotein particles based on both size and charge. A detailed protocol for native-native 2D gel electrophoresis for HDL analysis involves a first-dimension separation by charge and a second-dimension separation by size, followed by transfer to a membrane and immunodetection of specific apolipoproteins (e.g., apoA-I).[8][9]

    • LDL Subclasses: Measured by one-dimensional gradient gel electrophoresis (1D-GGE).[7] This method separates LDL particles based on their size.[10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Acipimox and fenofibrate are visualized in the following diagrams.

Acipimox Signaling Pathway

Acipimox, a nicotinic acid analog, primarily acts on adipocytes to inhibit the release of free fatty acids (FFAs).[11] This is achieved through the activation of the G-protein coupled receptor 109A (GPR109A).[12] The subsequent signaling cascade leads to a reduction in intracellular cyclic AMP (cAMP), which in turn inhibits hormone-sensitive lipase (B570770) (HSL), the key enzyme for triglyceride breakdown in adipose tissue.[13] The reduced availability of FFAs for the liver results in decreased synthesis of very-low-density lipoprotein (VLDL) and consequently lower triglyceride levels.[14]

Acipimox_Pathway cluster_inhibition Acipimox Acipimox GPR109A GPR109A (on Adipocyte) Acipimox->GPR109A activates AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis (Triglyceride Breakdown) PKA->PKA_inhibits HSL->Lipolysis catalyzes FFA Free Fatty Acids (FFA) release Lipolysis->FFA leads to Liver Liver FFA->Liver reduced flux to VLDL VLDL Synthesis Liver->VLDL reduced Triglycerides Plasma Triglycerides VLDL->Triglycerides leads to lower

Caption: Acipimox inhibits lipolysis in adipocytes.

Fenofibrate Signaling Pathway

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that plays a key role in lipid metabolism.[15] The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[15] This leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[1] The net effect is enhanced clearance of triglyceride-rich lipoproteins and reduced VLDL production.[1]

Fenofibrate_Pathway Fenofibrate Fenofibrate (Fenofibric Acid) PPARa PPARα Fenofibrate->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in gene promoters) Heterodimer->PPRE binds to GeneExpression Target Gene Expression PPRE->GeneExpression regulates LPL ↑ Lipoprotein Lipase (LPL) Expression GeneExpression->LPL ApoCIII ↓ Apolipoprotein C-III Expression GeneExpression->ApoCIII FattyAcidOxidation ↑ Fatty Acid Oxidation GeneExpression->FattyAcidOxidation VLDL_catabolism ↑ VLDL Catabolism LPL->VLDL_catabolism enhances ApoCIII->VLDL_catabolism inhibition of LPL is reduced VLDL_production ↓ VLDL Production FattyAcidOxidation->VLDL_production contributes to Triglycerides ↓ Plasma Triglycerides VLDL_catabolism->Triglycerides VLDL_production->Triglycerides

Caption: Fenofibrate activates PPARα to regulate lipid metabolism genes.

Conclusion

Both Acipimox and fenofibrate are valuable tools in the pharmacological management of dyslipidemia, particularly hypertriglyceridemia. Their distinct mechanisms of action offer different therapeutic advantages. Acipimox provides a targeted approach by directly inhibiting lipolysis, with a significant effect on lipoprotein(a). Fenofibrate offers a broader regulation of lipid metabolism through PPARα activation. The choice between these agents, or their potential combination, should be guided by the specific lipid abnormalities, patient comorbidities, and therapeutic goals. Further head-to-head clinical trials with detailed reporting of methodologies are warranted to refine their comparative efficacy and safety profiles in diverse patient populations.

References

A Comparative Guide to Statistical Analysis of Acipimox Tracer Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically utilizing an Acipimox-13C2,15N2 tracer is limited. Therefore, this guide provides a framework for the statistical analysis and comparison of such data based on established principles from stable isotope tracer studies in metabolic research. The experimental protocols, data, and analyses presented are representative of methodologies used to investigate agents that, like Acipimox (B1666537), modulate lipid metabolism.

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent used to treat hypertriglyceridemia.[1][2] Its primary mechanism involves the inhibition of lipolysis (the breakdown of fat) in adipose tissue.[2][3] By reducing the release of free fatty acids (FFAs) into the bloodstream, Acipimox decreases the liver's production of very-low-density lipoprotein (VLDL) and, consequently, triglycerides and low-density lipoprotein (LDL) cholesterol.[2][4] Stable isotope tracers are powerful tools for quantifying these dynamic processes in vivo.[5][6]

Hypothetical Experimental Protocol: Acipimox Tracer Study

This protocol outlines a typical approach for a clinical research study using a hypothetical this compound tracer alongside a glycerol (B35011) tracer to quantify lipolysis and FFA flux.

1. Subject Recruitment and Screening:

  • Audience: Healthy volunteers or patients with dyslipidemia.

  • Criteria: Subjects undergo health screening, including blood tests and physical exams. Exclusion criteria would include conditions or medications known to affect lipid metabolism.

  • Ethical Considerations: All subjects provide informed consent. The study protocol is approved by an institutional review board (IRB).

2. Study Design:

  • Format: A randomized, placebo-controlled, crossover design.

  • Phases: Each subject completes two study phases (Acipimox and Placebo) separated by a washout period.

  • Acclimatization: Subjects consume a standardized diet for 3-5 days before each study visit and fast overnight prior to the tracer infusion.

3. Tracer Infusion Protocol:

  • Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.

  • Tracer Administration: A primed, continuous intravenous infusion of a glycerol tracer (e.g., [2H5]-glycerol) is administered to measure the whole-body rate of appearance (Ra) of glycerol, an index of lipolysis.[7]

  • Acipimox Administration: After a baseline period to allow the glycerol tracer to reach a steady state, an oral dose of Acipimox (or placebo) is administered. The hypothetical this compound would serve as the tracer for Acipimox's own pharmacokinetics.

4. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected at regular intervals before and after Acipimox/placebo administration to measure plasma concentrations of FFAs, glycerol, and the isotopic enrichment of the tracers.[7]

  • Analysis: Plasma samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the tracer-to-tracee ratios (isotopic enrichment).[5]

Data Presentation and Statistical Comparison

The primary outcomes of such a study would involve kinetic parameters of lipid metabolism. The statistical analysis would compare these parameters between the Acipimox and placebo conditions.

Table 1: Comparison of Kinetic Modeling Approaches for Tracer Data

Statistical ModelDescriptionAdvantagesDisadvantagesTypical Software
Non-Compartmental Analysis (NCA) A model-independent method that calculates pharmacokinetic parameters (e.g., clearance, volume of distribution) directly from the concentration-time data. For metabolic studies, uses equations like the Steele equation for non-steady-state kinetics.Simpler to implement, fewer assumptions about the underlying physiological system.Provides less insight into the underlying physiological compartments and transfer rates between them.Phoenix WinNonlin, R packages
Compartmental Modeling Uses mathematical models consisting of one or more "compartments" to describe the distribution and metabolism of a tracer in the body. Data is fitted to a set of differential equations.Provides detailed physiological insights, such as transfer rates between plasma and tissue. Can separate different metabolic pathways.More complex, requires more assumptions, and can be challenging to validate the model structure.SAAM II, WinSAAM, MATLAB/SimBiology
Metabolic Flux Analysis (MFA) A computational method that uses stable isotope labeling patterns in metabolites to quantify the rates (fluxes) of all reactions in a metabolic network.[8]Provides a comprehensive, system-level view of metabolism. Can uncover unexpected pathway activities.Requires a well-defined metabolic network model and extensive mass spectrometry data. Computationally intensive.INCA, Metran, OpenFLUX

Table 2: Hypothetical Quantitative Data from an Acipimox Tracer Study

Data are presented as mean ± standard deviation. Statistical analysis would typically involve a paired t-test or a mixed-effects model to account for the crossover design.

ParameterPlaceboAcipimox% Changep-value
Fasting Plasma FFA (µmol/L) 550 ± 120150 ± 45-72.7%<0.001
Glycerol Rate of Appearance (µmol/kg/min) 3.1 ± 0.80.9 ± 0.3-71.0%<0.001
FFA Rate of Appearance (µmol/kg/min) 6.2 ± 1.51.8 ± 0.6-71.0%<0.001
VLDL-Triglyceride Secretion Rate (mg/kg/hr) 15.0 ± 4.08.5 ± 2.5-43.3%<0.01
This compound Clearance (L/hr) N/A12.5 ± 3.0N/AN/A

Visualizations of Pathways and Workflows

cluster_0 Adipocyte (Fat Cell) cluster_1 Bloodstream Acipimox Acipimox GPR109A GPR109A Receptor Acipimox->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Production AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Less Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates PKA->HSL Less Activation Triglycerides Triglycerides HSL->Triglycerides Breaks down HSL->Triglycerides Reduced Breakdown FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_blood FFA in Blood Triglycerides->FFA_blood Reduced Release FFA->FFA_blood Release into Blood

Caption: Signaling pathway of Acipimox's anti-lipolytic action.

Screening Subject Screening & Consent Diet Standardized Diet (3-5 Days) Screening->Diet Visit Study Visit (Overnight Fast) Diet->Visit Catheter IV Catheter Placement Visit->Catheter Infusion Start Primed-Continuous [2H5]-Glycerol Infusion Catheter->Infusion Baseline Baseline Sampling (t = -60 to 0 min) Dose Administer Oral Acipimox / Placebo Baseline->Dose Infusion->Baseline Sampling Post-Dose Blood Sampling (t = 0 to 240 min) Dose->Sampling Analysis Sample Processing & GC-MS/LC-MS Analysis Sampling->Analysis Washout Washout Period (e.g., 2-4 weeks) Analysis->Washout End of Phase 1 Crossover Crossover to Alternate Treatment Arm Washout->Crossover Crossover->Diet Repeat Protocol

Caption: Experimental workflow for a crossover Acipimox tracer study.

RawData Raw Mass Spec Data (Ion Counts vs. Time) Enrichment Calculate Isotopic Enrichment (Tracer/Tracee Ratio) RawData->Enrichment Concentration Measure Metabolite Concentrations RawData->Concentration KineticModel Apply Kinetic Model (e.g., Steele's Equations) Enrichment->KineticModel Concentration->KineticModel CalcRates Calculate Kinetic Parameters (e.g., Rate of Appearance, Clearance) KineticModel->CalcRates StatTest Statistical Comparison (Paired t-test, ANOVA, etc.) CalcRates->StatTest Interpretation Physiological Interpretation & Publication StatTest->Interpretation

Caption: Logical workflow for statistical analysis of tracer data.

References

Acipimox: A Comparative Guide to its Correlation with Lipid Profile Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Acipimox (B1666537), a nicotinic acid derivative, and its effects on lipid profiles. Acipimox is a lipid-lowering agent primarily used in the management of hyperlipidemia, a condition characterized by elevated levels of fats, including cholesterol and triglycerides, in the blood.[1] This document details the molecular mechanisms of Acipimox, presents quantitative data from clinical studies, outlines experimental protocols for its analysis, and compares its efficacy with other lipid-lowering agents.

Mechanism of Action

Acipimox primarily exerts its lipid-lowering effects by inhibiting the release of free fatty acids (FFAs) from adipose tissue.[1] This is achieved through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic acid receptor 2 or HCAR2) on the surface of adipocytes.[1] The binding of Acipimox to GPR109A initiates an intracellular signaling cascade that leads to the inhibition of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides into FFAs and glycerol.[2] The reduction in circulating FFAs decreases their availability to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), consequently leading to lower plasma triglyceride and low-density lipoprotein (LDL) cholesterol levels.[1] Acipimox has also been shown to increase high-density lipoprotein (HDL) cholesterol, although the precise mechanism for this effect is less well-defined.[1]

Acipimox_Signaling_Pathway cluster_bloodstream Bloodstream cluster_liver Liver FFA_blood Reduced Free Fatty Acids (FFA) Triglycerides_liver Reduced Triglyceride Synthesis FFA_blood->Triglycerides_liver Reduced substrate FFA_Glycerol FFA_Glycerol FFA_Glycerol->FFA_blood Reduced release VLDL Reduced VLDL Production Triglycerides_liver->VLDL

Caption: Workflow for Acipimox quantification in plasma.

Lipid Profile Analysis

Comprehensive lipid profiling is essential to evaluate the effects of Acipimox. This is typically achieved using a combination of enzymatic assays and mass spectrometry-based lipidomics.

  • Standard Lipid Panel: Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using standard automated clinical chemistry analyzers.

  • Free Fatty Acids (FFA): FFA levels are quantified using commercially available enzymatic colorimetric kits.

  • Lipidomics (Mass Spectrometry): For a more detailed analysis of individual lipid species, liquid chromatography-mass spectrometry (LC-MS) is employed.

    • Lipid Extraction: A two-phase liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, is used to extract lipids from plasma or tissue samples.

    • LC Separation: Reversed-phase liquid chromatography is commonly used to separate different lipid classes and species.

    • MS Detection: High-resolution mass spectrometers are used to identify and quantify individual lipid molecules based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

Acipimox is a potent inhibitor of lipolysis that effectively reduces plasma free fatty acids and, consequently, triglyceride levels. [1][2]Its efficacy in modulating other lipid parameters, such as increasing HDL cholesterol, makes it a valuable therapeutic option for certain dyslipidemias. [3]The correlation between Acipimox plasma levels and its lipolytic inhibition underscores the importance of appropriate dosing to achieve desired therapeutic outcomes. [4]Further research focusing on the long-term effects and the precise mechanisms of HDL elevation will continue to refine its clinical application.

References

A Comparative Guide to the Bioanalytical Quantification of Acipimox Utilizing Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Acipimox. While a formal, multi-laboratory proficiency test for Acipimox analysis is not publicly available, this document synthesizes data from various published studies to serve as a benchmark for laboratories establishing and validating their own quantification assays. The focus is on methods employing stable isotope-labeled internal standards (SIL-IS), such as Acipimox-¹³C₂,¹⁵N₂ or Acipimox-d4, which are considered the gold standard for ensuring accuracy and precision in bioanalytical studies[1].

Introduction to Acipimox and its Quantification

Acipimox, a nicotinic acid derivative, is a lipid-lowering agent used in the treatment of hyperlipidemia[1][2]. It acts by inhibiting the mobilization of free fatty acids from adipose tissue, which subsequently lowers the production of triglycerides and very-low-density lipoproteins (VLDL) in the liver[1][3]. The accurate measurement of Acipimox in biological matrices like plasma is essential for pharmacokinetic evaluations, therapeutic drug monitoring, and clinical development[1][2].

LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity[1]. The use of a SIL-IS, such as Acipimox-¹³C₂,¹⁵N₂, is crucial for correcting variations during sample preparation and potential matrix effects, thereby ensuring the reliability of the results[1][4].

Acipimox Signaling Pathway

The primary mechanism of Acipimox involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2) on the surface of adipocytes[1]. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels inhibits hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides, thus reducing the release of free fatty acids into circulation.

Acipimox_Signaling_Pathway cluster_cell Adipocyte ACIP Acipimox GPR109A GPR109A (HCAR2 Receptor) ACIP->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzes  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (FFA) TG->FFA Release FFA Release FFA->Release

Caption: Simplified Acipimox signaling pathway in an adipocyte.

Comparative Performance of Acipimox Quantification Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods reported for the quantification of Acipimox in plasma. This "virtual" inter-laboratory comparison highlights the typical performance metrics laboratories can expect to achieve.

Table 1: LC-MS/MS Method Parameters

ParameterMethod A (Virtual)[1]Method B (Rat Plasma)[2]
Internal Standard Acipimox-d4Acetylsalicylic Acid
LC Column Not SpecifiedShiseido Capcell PAK C18
Mobile Phase Not Specified0.1% Ammonia (aq) & Acetonitrile (B52724)
Ionization Mode ESI (Not Specified)ESI Negative
MRM Transition (Acipimox) Not Specifiedm/z 153.0 → 109.1
MRM Transition (IS) Not Specifiedm/z 178.9 → 137.3

Table 2: Method Validation and Performance Data

ParameterMethod A (Virtual)[1]Method B (Rat Plasma)[2]
Matrix Human PlasmaRat Plasma
Calibration Range (ng/mL) 10 - 500010 - 2000
LLOQ (ng/mL) 1010
Correlation Coefficient (r²) > 0.995Not Specified
Intra-day Precision (RSD%) 2.1 - 5.8%3.5 - 7.5%
Inter-day Precision (RSD%) 3.5 - 7.2%5.2 - 8.9%
Accuracy (RE%) -4.5 to 6.3%-6.3 to 7.8%
Mean Extraction Recovery 92.5 - 98.7%≥95% (for sample prep)
Mean Matrix Effect 95.1 - 103.4%Not Specified

Detailed Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis, synthesized from published methodologies.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a common and straightforward method for extracting Acipimox from plasma samples[1][2].

  • Aliquoting: Transfer a 50 µL aliquot of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of the internal standard (e.g., Acipimox-¹³C₂,¹⁵N₂ or Acipimox-d4 in methanol).

  • Protein Precipitation: Add 200 µL of acetonitrile to the tube to precipitate plasma proteins[2].

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis[1].

Protocol 2: LC-MS/MS Analysis

The following provides a general framework for the chromatographic separation and mass spectrometric detection of Acipimox.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., Shiseido Capcell PAK C18, 100 mm × 2.1 mm, 5 μm) is typically used[2].

    • Mobile Phase: A gradient elution using an aqueous solution (e.g., 0.1% ammonia) and an organic solvent (e.g., acetonitrile) is effective[2].

    • Flow Rate: A flow rate of 0.2 mL/min is common[2].

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Tandem Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), often operated in negative ion mode for Acipimox, which has shown better response[2].

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Acipimox: The transition from the precursor ion [M-H]⁻ at m/z 153.0 to a product ion at m/z 109.1 is monitored[2].

      • Internal Standard: The transition for the specific SIL-IS would be determined (e.g., for Acipimox-¹³C₂,¹⁵N₂, the precursor ion would be m/z 157.1).

Experimental Workflow Visualization

The diagram below illustrates the typical workflow for a bioanalytical study involving Acipimox quantification.

Acipimox_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (Acipimox-¹³C₂,¹⁵N₂) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation (C18) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Quantify using Calibration Curve Ratio->Curve Report Report Concentration (ng/mL) Curve->Report

Caption: General experimental workflow for Acipimox quantification.

References

Acipimox and HDL Cholesterol: A Comparative Analysis Against Other Lipid-Modulating Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of lipid-modulating agents is paramount. Acipimox (B1666537), a nicotinic acid derivative, has demonstrated effects on lipid profiles, particularly in its capacity to raise high-density lipoprotein (HDL) cholesterol. This guide provides a comparative analysis of Acipimox's efficacy in modulating HDL cholesterol against other established treatments, including fibrates, niacin, and statins, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Visualized Pathway

The therapeutic effects of Acipimox and its counterparts on HDL cholesterol are rooted in distinct molecular pathways.

Acipimox and Niacin: These agents primarily act by inhibiting lipolysis in adipose tissue.[1][2] This reduces the flux of free fatty acids to the liver, leading to decreased synthesis of very-low-density lipoprotein (VLDL) and triglycerides.[1][2] The subsequent decrease in VLDL levels is associated with an increase in HDL cholesterol, although the precise mechanism for the HDL increase is not fully elucidated.[3]

Acipimox_Niacin_Pathway cluster_adipocyte Adipose Tissue cluster_liver Liver Acipimox_Niacin Acipimox / Niacin Lipolysis Lipolysis Acipimox_Niacin->Lipolysis inhibits FFA Free Fatty Acids Lipolysis->FFA releases VLDL_TG VLDL & Triglyceride Synthesis FFA->VLDL_TG stimulates HDL HDL-C Increase VLDL_TG->HDL leads to

Caption: Acipimox/Niacin Pathway

Fibrates: Fibrates, such as fenofibrate (B1672516) and gemfibrozil, function as agonists for the peroxisome proliferator-activated receptor alpha (PPARα).[4] Activation of PPARα in the liver increases the synthesis of apolipoproteins A-I and A-II, which are key components of HDL particles, thereby promoting the formation of new HDL.[4]

Fibrates_Pathway cluster_liver Liver Cell Fibrates Fibrates PPARa PPARα Fibrates->PPARa activate Gene_Expression Gene Transcription (Apo A-I, Apo A-II) PPARa->Gene_Expression stimulates HDL_Formation HDL Formation Increase Gene_Expression->HDL_Formation leads to

Caption: Fibrates Signaling Pathway

Statins: Statins, including atorvastatin, simvastatin, rosuvastatin, and pravastatin, primarily inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. While their main effect is lowering LDL cholesterol, they also modestly increase HDL cholesterol.[5][6] The HDL-raising effect is thought to be secondary to the reduction of triglyceride-rich lipoproteins and a decrease in the activity of cholesteryl ester transfer protein (CETP).[5]

Statins_Pathway cluster_liver Liver Cell Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase inhibit Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis enables LDL_Receptors LDL Receptors Cholesterol_Synthesis->LDL_Receptors upregulates HDL HDL-C Modest Increase LDL_Receptors->HDL indirectly influences Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Lipid Profile, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Acipimox) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Comparator) Randomization->Treatment_B Follow_up Follow-up Visits (Adherence & Safety Monitoring) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End-of-Study Measurements (Lipid Profile, etc.) Follow_up->Endpoint Analysis Statistical Analysis (Comparison of Outcomes) Endpoint->Analysis

References

Assessing the Specificity of Acipimox's Action on Triglyceride Lipase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acipimox's action on triglyceride lipase (B570770), contrasting its performance with other alternatives and supported by experimental data. We delve into the molecular mechanisms, specificity, and methodologies used to assess its effects, offering a comprehensive resource for researchers in lipid metabolism and drug development.

Mechanism of Action: A Focus on Adipose Tissue

Acipimox (B1666537), a derivative of nicotinic acid, primarily exerts its lipid-lowering effects by inhibiting lipolysis in adipose tissue.[1][2] The core of its mechanism is the inhibition of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides.[1][3][4]

The signaling cascade initiated by Acipimox is as follows:

  • Receptor Binding: Acipimox binds to and activates the G-protein coupled receptor HCA2 (also known as GPR109A) located on the surface of adipocytes.[4][5]

  • cAMP Reduction: Activation of HCA2 leads to the inhibition of adenylyl cyclase, which in turn suppresses the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6][7]

  • PKA Inactivation: The reduction in cAMP levels leads to a decrease in the activity of cAMP-dependent protein kinase (PKA).[3][6][7]

  • HSL Inhibition: PKA is responsible for phosphorylating and thereby activating HSL. Reduced PKA activity results in decreased HSL phosphorylation, leading to its inactivation and translocation from the lipid droplet back to the cytosol.[3][7] This ultimately inhibits the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol (B35011).[1]

By reducing the release of FFAs from adipose tissue, Acipimox decreases the flux of FFAs to the liver. This limits the substrate available for hepatic triglyceride synthesis, consequently lowering the production of very-low-density lipoprotein (VLDL) and plasma triglyceride levels.[1][5]

Acipimox_Pathway cluster_adipocyte Adipocyte cluster_effects Downstream Effects Acipimox Acipimox HCA2 HCA2 Receptor (GPR109A) Acipimox->HCA2 AC Adenylyl Cyclase HCA2->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates HSL HSL (inactive) PKA_active->HSL HSL_active p-HSL (active) HSL->HSL_active Activates Triglycerides Triglycerides HSL_active->Triglycerides FFA FFA + Glycerol Triglycerides->FFA Reduced_FFA Reduced Circulating Free Fatty Acids FFA->Reduced_FFA Release into circulation Reduced_VLDL Reduced Hepatic VLDL Synthesis Reduced_FFA->Reduced_VLDL Reduced_TG Reduced Plasma Triglycerides Reduced_VLDL->Reduced_TG

Figure 1: Acipimox signaling pathway in adipocytes.

Specificity for Triglyceride Lipases

The primary target of Acipimox is Hormone-Sensitive Lipase (HSL) . However, studies have also investigated its effects on other key enzymes involved in lipid metabolism.

2.1. Hormone-Sensitive Lipase (HSL) Acipimox specifically inhibits HSL activity by reducing its phosphorylation at key activating sites like Serine 660.[3] This is a direct consequence of the cAMP/PKA pathway inhibition. Studies in isolated rat adipocytes have shown that Acipimox causes a redistribution of HSL from the lipid droplet fraction back to the cytosol, confirming its de-activation.[7]

2.2. Adipose Triglyceride Lipase (ATGL) ATGL is another crucial lipase for the initial step of triglyceride breakdown. Evidence suggests that Acipimox can also affect ATGL, albeit perhaps indirectly. A study in a murine model of thermal injury found that 7-day post-burn treatment with Acipimox decreased total ATGL protein levels in inguinal white adipose tissue.[3] This suggests that the effect on ATGL might be at the level of protein expression rather than direct enzymatic inhibition.

2.3. Effects on Other Key Lipases Acipimox's influence extends beyond the primary triglyceride lipases in adipose tissue.

  • Lipoprotein Lipase (LPL): The data on LPL are less consistent. One long-term study (9 months) in patients with severe hypertriglyceridemia noted a significant reduction in LPL activity within adipose tissue, but no significant change in postheparin plasma LPL activity.[8] In contrast, a comparative study with clofibrate (B1669205) found that clofibrate increased postheparin LPL activity, while Acipimox did not produce a similar effect.[9]

  • Hepatic Lipase (HL): Studies have shown that long-term treatment with Acipimox can lead to a reduction in hepatic lipase activity by approximately 25%.[8][9]

Comparative Performance Data

The efficacy of Acipimox has been compared to other lipid-lowering agents. The tables below summarize key quantitative findings from comparative clinical studies.

Table 1: Acipimox vs. Placebo and Other Antilipolytic Agents

Comparison Agent Patient Population Acipimox Dosage Duration Key Findings for Acipimox Reference
Placebo Type IV Hyperlipoproteinemia 750 mg/day 60 days Triglycerides: Reduced to 434 mg/dL from 777 mg/dL with placebo (P < 0.01) [8]
Nicotinic Acid Healthy Volunteers 50, 100, 250 mg Single Dose Acipimox was found to be ~20 times more potent than nicotinic acid as an antilipolytic agent. [10]
Nicotinic Acid Type IIb Hyperlipidemia 750 mg/day 12 weeks No significant alteration in lipids compared to placebo; better tolerated than nicotinic acid. [11]
Clofibrate Type III & IV Hyperlipoproteinemia 750 mg/day 6 weeks Type III: Triglycerides ↓48%, Cholesterol ↓30% (P<0.01). Type IV: Triglycerides ↓34% (P<0.05). Similar efficacy to clofibrate. [9]

| Policosanol | Type II Hypercholesterolemia | 750 mg/day | 8 weeks | Cholesterol: ↓7.5%. Less effective than policosanol (↓15.8%). |[12] |

Table 2: Effects of Acipimox on Lipase Activity

Lipase Tissue/Sample Treatment Details Observed Effect Reference
HSL (p-HSL ser660) Murine Adipose Tissue Burn model, 7 days Decreased phosphorylation (0.56 vs 3.12, P < 0.001) [3]
ATGL (protein level) Murine Adipose Tissue Burn model, 7 days Decreased protein expression (1.20 vs 1.76, P < 0.05) [3]
LPL Adipose Tissue 750-1200 mg/day, 9 months Markedly reduced activity [8]

| Hepatic Lipase | Postheparin Plasma | 750-1200 mg/day, 6-9 months | Reduced activity by ~25% |[8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to assess lipase activity and expression.

4.1. Protocol: In Vitro Lipase Activity Assay (Colorimetric) This protocol is a generalized method based on commercially available kits for measuring lipase activity by quantifying glycerol release.[13][14]

  • Reagent Preparation: Prepare reagents as per the kit instructions. This typically includes a Lipase Assay Buffer, a Lipase Substrate (e.g., a triglyceride emulsion), an Enzyme Mix (for the coupled reaction), and a Glycerol Standard.

  • Standard Curve: Prepare a glycerol standard curve by diluting the Glycerol Standard in the Assay Buffer to generate a range of known concentrations.

  • Sample Preparation:

    • For tissue samples, homogenize in cold Assay Buffer and centrifuge to remove insoluble material.

    • For cell lysates, lyse cells in cold Assay Buffer.

    • For purified enzyme, dilute to the desired concentration in Assay Buffer.

  • Reaction Setup:

    • Add samples (e.g., tissue homogenate, cell lysate) to wells of a 96-well plate. Include a positive control (purified lipase) and a negative control (buffer only).

    • Prepare a master mix containing the Lipase Assay Buffer, Enzyme Mix, and Peroxidase Substrate.

    • Add the master mix to all wells.

  • Initiate Reaction: Add the Lipase Substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The lipase in the sample will hydrolyze the triglycerides, releasing glycerol. A coupled enzymatic reaction then generates a colorimetric product.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the negative control from all readings. Calculate the glycerol concentration in the samples using the standard curve. Lipase activity is typically expressed as units/mL, where one unit is the amount of enzyme that generates 1.0 µmole of glycerol from triglycerides per minute at 37°C.[14]

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Standards) Std_Curve Prepare Glycerol Standard Curve Prep_Reagents->Std_Curve Prep_Samples Prepare Samples (Homogenize Tissue/Lyse Cells) Plate_Setup Add Samples & Controls to 96-well Plate Prep_Samples->Plate_Setup Std_Curve->Plate_Setup Add_MasterMix Add Reaction Master Mix Plate_Setup->Add_MasterMix Add_Substrate Initiate with Substrate Add_MasterMix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Abs Measure Absorbance (570 nm) Incubate->Measure_Abs Calculate_Conc Calculate Glycerol Conc. (vs. Standard Curve) Measure_Abs->Calculate_Conc Calculate_Activity Calculate Lipase Activity (U/mL) Calculate_Conc->Calculate_Activity

Figure 2: Workflow for a colorimetric lipase activity assay.

4.2. Protocol: Western Blotting for Lipase Protein Expression This protocol outlines the key steps for quantifying the protein levels of HSL, p-HSL, and ATGL, as performed in studies assessing Acipimox's effects.[3]

  • Protein Extraction: Homogenize adipose tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-HSL, rabbit anti-p-HSL Ser660, rabbit anti-ATGL) and a loading control (e.g., mouse anti-GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein bands to the loading control (GAPDH) to correct for variations in protein loading.

Conclusion

Acipimox demonstrates a specific and potent inhibitory action on hormone-sensitive lipase (HSL) in adipose tissue, which is the primary mechanism for its triglyceride-lowering effect. Its action is mediated through the HCA2 receptor and the subsequent reduction of intracellular cAMP and PKA activity.[7] While its primary target is HSL, evidence suggests it may also downregulate the expression of ATGL and reduce the activity of hepatic lipase with long-term use.[3][8] Its effect on lipoprotein lipase is less clear and appears to differ from other lipid-lowering agents like fibrates.[9] Compared to its parent compound, nicotinic acid, Acipimox is more potent and generally better tolerated.[10][11] The experimental protocols provided herein offer a standardized framework for further investigation into the nuanced effects of Acipimox and novel antilipolytic agents on the complex network of enzymes governing lipid metabolism.

References

A Comparative Review of Acipimox and Its Analogs in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acipimox (B1666537) and its analogs, focusing on their performance in modulating lipid metabolism. The information presented is supported by experimental data to aid researchers in selecting the appropriate compounds for their studies.

Acipimox, a derivative of nicotinic acid (niacin), is a well-established lipid-lowering agent.[1] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] This activation leads to a cascade of intracellular events, primarily in adipocytes, resulting in the inhibition of lipolysis and a subsequent reduction in circulating free fatty acids (FFAs).[2][3] The research landscape has expanded to include various analogs of Acipimox, each with distinct potencies and potential therapeutic applications. This guide offers a comparative analysis of these compounds to inform further research and development.

Quantitative Comparison of GPR109A Agonists

The following table summarizes the quantitative data for Acipimox and its key analogs. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget ReceptorAssay TypePotency (EC50/IC50)Key Findings & Side Effects
Acipimox GPR109AAntilipolysisNot consistently specified, but noted to be more potent than nicotinic acid.Effectively reduces triglycerides and increases HDL cholesterol.[1] Common side effects include cutaneous flushing and gastrointestinal disturbances, though generally less severe than nicotinic acid.[2]
Nicotinic Acid (Niacin) GPR109AAntilipolysis-The benchmark agonist for GPR109A. Effective at lowering LDL and triglycerides while raising HDL.[4] Its use is often limited by significant flushing, and in some studies, it has not shown additional cardiovascular benefits when added to statin therapy.[4]
Acifran GPR109A-High affinity for GPR109A.A nicotinic acid derivative and hypolipidemic agent.[5]
Monomethyl Fumarate (B1241708) (MMF) GPR109A-Potent GPR109A agonist.An active metabolite of dimethyl fumarate (DMF), it has shown a better gastrointestinal tolerability profile compared to DMF.[6]
MK-0354 GPR109AReceptor BindingEC50: 1.65 μM (human), 1.08 μM (mouse)A specific GPR109A agonist that showed potent FFA-lowering effects but no clinically meaningful changes in plasma lipids in a phase II study.
MK-6892 GPR109AGTPγS BindingEC50: 16 nM (human)A potent, selective, and full agonist for GPR109A.
GSK256073 GPR109A-pEC50 of 6.4A potent, selective, and orally active GPR109A full agonist.

GPR109A Signaling Pathway

Activation of GPR109A by Acipimox and its analogs initiates a signaling cascade that leads to the inhibition of lipolysis. The binding of an agonist to GPR109A, a Gi/o-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently inactivates protein kinase A (PKA), which in turn dephosphorylates and inactivates hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in triglyceride hydrolysis.

Interestingly, GPR109A signaling is not limited to the G-protein pathway. Evidence suggests the involvement of β-arrestin, which can mediate both receptor desensitization and independent signaling pathways.[3] The β-arrestin pathway is implicated in the flushing side effect associated with niacin and its analogs.[3]

GPR109A_Signaling cluster_cytosol Cytosol Acipimox Acipimox / Analog GPR109A GPR109A Acipimox->GPR109A Binds to Gi Gi GPR109A->Gi Activates beta_arrestin β-arrestin GPR109A->beta_arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_active HSL-P (active) PKA_active->HSL_active Phosphorylates HSL_inactive HSL (inactive) HSL_active->HSL_inactive Dephosphorylates Triglycerides Triglycerides HSL_active->Triglycerides Inhibits hydrolysis of FFA_Glycerol FFA + Glycerol (B35011) Triglycerides->FFA_Glycerol Hydrolysis Flushing Flushing beta_arrestin->Flushing Mediates

GPR109A signaling pathway activated by Acipimox.

Experimental Protocols

In Vitro Lipolysis Assay Using 3T3-L1 Adipocytes

This protocol outlines a common method for assessing the anti-lipolytic activity of Acipimox and its analogs.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 48-72 hours.

  • Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin (B600854) for an additional 4-7 days, replacing the medium every 2-3 days. Mature adipocytes will exhibit significant lipid droplet accumulation.

2. Lipolysis Assay:

  • Wash the mature adipocytes twice with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).

  • Pre-incubate the cells with the test compounds (Acipimox or its analogs) at various concentrations in KRBB with 2% BSA for 30 minutes at 37°C.

  • Stimulate lipolysis by adding a lipolytic agent, such as isoproterenol (B85558) (a β-adrenergic agonist) or forskolin (B1673556) (an adenylyl cyclase activator), to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (lipolytic agent alone).

  • After incubation, collect the medium from each well.

3. Measurement of Glycerol Release:

  • The amount of glycerol released into the medium is a direct measure of lipolysis.

  • Use a commercially available glycerol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Generate a standard curve using known concentrations of glycerol to quantify the amount of glycerol in the samples.

4. Data Analysis:

  • Calculate the percentage of inhibition of lipolysis for each concentration of the test compound compared to the positive control.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the stimulated lipolysis.

Lipolysis_Assay_Workflow cluster_prep Cell Preparation cluster_assay Lipolysis Assay cluster_analysis Data Analysis A Culture 3T3-L1 Preadipocytes B Induce Differentiation A->B C Mature Adipocytes B->C D Wash Cells C->D E Pre-incubate with Test Compounds D->E F Stimulate Lipolysis E->F G Collect Medium F->G H Measure Glycerol Release G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Workflow for an in vitro lipolysis assay.

Concluding Remarks

Acipimox and its analogs represent a valuable class of compounds for studying lipid metabolism and the therapeutic potential of GPR109A activation. While Acipimox itself has demonstrated clinical efficacy in reducing triglyceride levels, the development of analogs with improved side-effect profiles and potentially greater potency continues to be an active area of research.[1][7] The methodologies and comparative data presented in this guide are intended to facilitate further investigation into these promising therapeutic agents. Researchers are encouraged to consider the specific experimental context when selecting a compound and to refer to the primary literature for more detailed information.

References

Validating Acipimox-13C2,15N2 as a Superior Reference Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the lipid-lowering agent Acipimox, the choice of an appropriate internal standard is a critical factor that directly influences the quality of results. This guide provides a comprehensive comparison of Acipimox-13C2,15N2 with alternative internal standards, supported by established analytical principles and experimental data, to validate its use as a reference standard.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing for effective compensation of variability during sample preparation and analysis, including extraction efficiency and matrix effects.[2][3] this compound, with its stable heavy isotope incorporation, represents a state-of-the-art tool for the precise and accurate quantification of Acipimox.

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the performance of a quantitative assay. While structural analogs are a common alternative when a SIL-IS is unavailable, they often fall short in providing the same level of accuracy and precision. The following table summarizes the typical performance comparison between a stable isotope-labeled internal standard like this compound and a structural analog.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale for Superiority of SIL-IS
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe SIL-IS co-elutes with and experiences identical matrix effects as the analyte, providing more effective correction.[2][3]
Precision (%CV) Typically < 5%Can be < 15%, but often higher than with SIL-ISThe near-identical physicochemical properties of the SIL-IS ensure consistent tracking of the analyte throughout the analytical process.[2]
Matrix Effect High compensationVariable and often incomplete compensationAs a structural analog may have different chromatographic behavior and ionization efficiency, it may not adequately correct for matrix-induced signal suppression or enhancement.[3]
Recovery Consistent and analyte-matchedCan be different from the analyteThe SIL-IS mirrors the extraction and processing efficiency of the native analyte more closely.

Advantages of 13C and 15N Labeling

Within the category of stable isotope-labeled standards, the choice of isotope is also a crucial consideration. This compound utilizes carbon-13 and nitrogen-15 (B135050) isotopes, which offer distinct advantages over deuterated (²H or D) standards.

Feature13C/15N-Labeled IS (this compound)Deuterated (²H)-Labeled IS
Chromatographic Co-elution Perfect co-elution with the unlabeled analyte.[4]Can exhibit a chromatographic shift (isotope effect), often eluting slightly earlier in reversed-phase chromatography.[4]
Isotopic Stability Exceptionally stable and not susceptible to exchange with other atoms.[4][5]Deuterium labels can sometimes be prone to back-exchange with protons from the solvent or matrix, especially if located at exchangeable sites.[5]
Mass Difference A mass difference of +4 Da from the unlabeled Acipimox.A suitable mass difference is required to avoid spectral overlap.[5]

Experimental Protocols

The validation of an analytical method using this compound as an internal standard should follow established regulatory guidelines.[2][6] Below are key experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acipimox in a biological matrix (e.g., plasma).

LC-MS/MS Method for Acipimox Quantification

This protocol is adapted from a validated method for Acipimox analysis.[7][8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, to be optimized for Acipimox.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acipimox: To be determined (e.g., precursor ion [M+H]⁺ → product ion).

      • This compound: To be determined (e.g., [M+4+H]⁺ → product ion).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Stock and Working Solutions
  • Prepare a stock solution of Acipimox and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Acipimox stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a fixed concentration to be added to all samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Procedures

The following validation parameters should be assessed according to regulatory guidelines:[2][6]

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of Acipimox and this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range of the assay. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. The use of this compound is expected to effectively compensate for matrix effects.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of Acipimox in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Calibrator, QC, Unknown) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Acipimox & this compound) MS->Integration Ratio Calculate Peak Area Ratio (Acipimox / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantification of Acipimox using this compound.

G cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Acipimox (Analyte) Analyte_Props Identical to Analyte SIL_IS This compound (SIL-IS) SIL_IS->Analyte_Props Nearly Identical Analog_IS Structural Analog IS Similar_Props Similar to Analyte Analog_IS->Similar_Props Similar, but not Identical High_Accuracy High Accuracy & Precision Analyte_Props->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Similar_Props->Lower_Accuracy

References

Safety Operating Guide

Proper Disposal of Acipimox-13C2,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Acipimox-13C2,15N2, ensuring the safety of personnel and adherence to regulatory standards. As an isotopically labeled analog of Acipimox, its chemical properties and associated hazards are considered equivalent for disposal purposes.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the unlabeled compound, as a specific SDS for the isotopically labeled version may not be available. The following table summarizes key safety information derived from available Acipimox SDS documentation.

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE)Spill & Accidental Release Measures
Hazard Classifications: Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[1]Eye/Face Protection: Wear safety goggles with side-shields.[1]Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1][2]
Signal Word: Warning[1]Hand Protection: Wear protective gloves.[1]Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol.[1]
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]Skin and Body Protection: Wear impervious clothing.[1]
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only in a well-ventilated area. Wear protective equipment.[1]Respiratory Protection: Use a suitable respirator if dust is generated.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[1][3] Improper disposal can lead to significant legal and environmental consequences. The generator of the waste is ultimately responsible for it from "cradle to grave."[4][5]

1. Waste Identification and Determination:

  • The first step in proper waste management is to determine if the waste is hazardous.[5][6] Based on the SDS for Acipimox, any waste containing this compound should be considered hazardous chemical waste.

2. Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be in good condition and compatible with the chemical.

  • Do not mix this waste with other incompatible waste streams.

3. Packaging and Labeling:

  • The waste container must be labeled as "Hazardous Waste" and include the chemical name (this compound), concentration, and any associated hazards (e.g., "Toxic," "Irritant").

  • Ensure the container is securely closed to prevent leaks or spills.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

6. Documentation:

  • Maintain a hazardous waste manifest, which is a form designed to track hazardous waste from its generation to its final disposal location.[6] This document is a legal requirement and must be completed accurately.

  • Keep copies of all disposal records as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste 1. Identify as Hazardous Waste (Consult SDS) start->identify_waste segregate_waste 2. Segregate into a Designated Container identify_waste->segregate_waste label_container 3. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container store_waste 4. Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs prepare_manifest 6. Complete Hazardous Waste Manifest contact_ehs->prepare_manifest waste_pickup Waste Picked Up by Authorized Personnel prepare_manifest->waste_pickup document_disposal 7. Retain Disposal Records waste_pickup->document_disposal end End: Compliant Disposal document_disposal->end

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Handling Protocols for Acipimox-13C2,15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Acipimox-13C2,15N2

This document provides crucial safety and logistical information for the handling and disposal of this compound, a stable isotope-labeled version of the antilipolytic agent Acipimox. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification and Classification

Acipimox is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] The toxicological properties of this compound have not been fully investigated.[2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also essential.[1]

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn to prevent eye contact.[1]
Hand Protection Protective glovesImpervious gloves are required.[1]
Skin and Body Protection Impervious clothing, lab coatA protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4]
Respiratory Protection Suitable respirator (e.g., N95 dust mask)Use in well-ventilated areas.[1] Avoid breathing dust.[1][3]

Handling and Storage

Handling:

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid dust formation.[2]

  • Keep away from sources of ignition.[3]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[1]

  • Store locked up.[1]

  • Recommended storage temperature is 2-8°C.

  • Keep refrigerated to maintain product quality.[2]

First Aid Measures

In case of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
If on Skin Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
If in Eyes Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3]
If Swallowed Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1]

Disposal Plan

Contaminated materials and the compound itself should be disposed of in accordance with institutional, local, state, and federal regulations. Do not empty into drains.[2] Sweep up and shovel spilled material into suitable, closed containers for disposal.[2]

Procedural Workflow for Handling this compound

The following diagram outlines the logical steps for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection) B Verify fume hood/ventilated area is operational A->B C Weigh this compound in a contained manner B->C D Prepare solutions within the ventilated enclosure C->D E Wipe down surfaces with appropriate solvent D->E F Collect all contaminated materials E->F G Segregate waste into appropriate hazardous waste containers F->G H Doff and dispose of PPE in designated waste stream G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.